2-Azaspiro[3.5]nonan-7-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-azaspiro[3.5]nonan-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-7-1-3-8(4-2-7)5-9-6-8/h7,9-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARZJFHAFKTUQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311992 | |
| Record name | 2-Azaspiro[3.5]nonan-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434141-67-9 | |
| Record name | 2-Azaspiro[3.5]nonan-7-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azaspiro[3.5]nonan-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2-Azaspiro[3.5]nonan-7-ol
This technical guide details the structural utility, physicochemical profile, and synthetic accessibility of 2-Azaspiro[3.5]nonan-7-ol , a high-value spirocyclic scaffold in modern medicinal chemistry.
Strategic Application in Lead Optimization and "Escape from Flatland"
Executive Summary: The Spirocyclic Advantage
In the context of fragment-based drug discovery (FBDD) and lead optimization, This compound represents a critical geometric tool. As a bioisostere for 4-substituted piperidines or cyclohexanes, it introduces specific vector constraints without adding significant lipophilicity.
Its core value lies in the "Gem-Dimethyl" (Thorpe-Ingold) effect and the high fraction of sp3-hybridized carbons (
Structural & Physicochemical Analysis[1][2][3][4]
The molecule consists of a four-membered azetidine ring spiro-fused to a six-membered cyclohexane ring bearing a hydroxyl group at position 7.
Key Physicochemical Metrics
| Property | Value (Approx.) | Impact on Drug Design |
| Molecular Weight | 141.21 g/mol | Ideal fragment size (<200 Da) allowing for heavy decoration. |
| cLogP | 0.2 – 0.5 | Low lipophilicity aids in maintaining water solubility in complex leads. |
| pKa (Conj. Acid) | ~10.8 - 11.1 | The azetidine nitrogen is highly basic, often requiring modulation (e.g., amidation) to permeate membranes. |
| TPSA | ~40 Ų | Favorable for CNS penetration and oral bioavailability. |
| Geometry | Puckered Azetidine | The spiro-fusion locks the cyclohexane chair, creating defined exit vectors for substituents. |
Bioisosteric Mapping: The 2-azaspiro[3.5]nonane scaffold is frequently deployed to replace piperidine or morpholine rings. Unlike piperidine, which exists in a flux of chair conformations, the spiro scaffold restricts the conformational space of the nitrogen lone pair and the C7-vector, potentially lowering the entropic penalty of binding to a protein target.
Synthetic Methodology: The CSI Cycloaddition Route
While various routes exist (e.g., dialkylation of malonates), the most robust protocol for accessing the 7-hydroxy derivative specifically involves the [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) to a methylene precursor. This method is preferred for its scalability and atom economy.
Protocol: Synthesis of this compound[1]
Prerequisites:
-
Reagents: 1,4-Dioxaspiro[4.5]decan-8-one (Protected ketone), Methyltriphenylphosphonium bromide (Wittig salt), Chlorosulfonyl isocyanate (CSI), Red-Al or LiAlH4.
-
Safety: CSI is corrosive and moisture-sensitive. Reactions must be performed under inert atmosphere (Ar/N2).
Step-by-Step Workflow:
-
Wittig Olefination:
-
Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0°C. Add KOtBu (1.2 eq) and stir for 1 hr (yellow ylide forms).
-
Add 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) dropwise. Warm to RT and stir 12h.
-
Result: 8-Methylene-1,4-dioxaspiro[4.5]decane. (Exocyclic alkene formation).
-
-
[2+2] Cycloaddition (The Spiro Step):
-
Dissolve the alkene in dry diethyl ether or toluene. Cool to 0°C.[1][2]
-
Add Chlorosulfonyl isocyanate (CSI, 1.1 eq) dropwise.
-
Stir 12h. The reaction forms a
-lactam-N-sulfonyl chloride intermediate. -
Reductive Hydrolysis: Quench with aqueous sodium sulfite (
) to remove the sulfonyl group, yielding the free -lactam (spiro-lactam).
-
-
Lactam Reduction:
-
Dissolve the spiro-lactam in dry THF.
-
Slowly add LiAlH4 (2.5 eq) at 0°C (Exothermic!). Reflux for 4-6 hours to reduce the carbonyl to the methylene.
-
Result: 2-Azaspiro[3.5]nonane ketal.
-
-
Deprotection & Reduction:
-
Treat with aqueous HCl (2M) to remove the ketal, restoring the ketone at C7.
-
Reduce the ketone using NaBH4 (0.5 eq) in MeOH to yield the final alcohol.
-
Stereochemistry: This typically yields a mixture of cis/trans isomers relative to the nitrogen, separable by chromatography.
-
Visualization: Synthetic Pathway
Figure 1: Synthetic route utilizing Chlorosulfonyl Isocyanate (CSI) for rapid spiro-ring construction.[1]
Applications in Drug Discovery[3][5][7][8][9]
The 2-azaspiro[3.5]nonane scaffold has graduated from a theoretical curiosity to a validated clinical scaffold.
Case Study 1: Bcl-2 Inhibitors (Sonrotoclax)
In the development of Sonrotoclax (BGB-11417) , a second-generation Bcl-2 inhibitor, the 7-azaspiro[3.5]nonane system was utilized as a rigid linker.[3]
-
Mechanism: The spirocyclic linker replaced flexible alkyl chains found in Venetoclax.
-
Outcome: The rigidity locked the bioactive conformation, improving potency against both wild-type and G101V-mutant Bcl-2 while enhancing selectivity over Bcl-xL.[3]
Case Study 2: SARS-CoV-2 MPro Inhibitors
Researchers targeting the SARS-CoV-2 Main Protease (MPro) utilized the this compound scaffold to occupy the S4 binding pocket.
-
Vector Logic: The extended length of the [3.5] system (compared to [3.3]) allowed the inhibitor to reach deeper into the hydrophobic cleft formed by Glu166 and Pro168.[4]
-
Result: Sub-micromolar IC50 values with zero cytotoxicity.[4]
Visualization: Bioisosteric Logic
Figure 2: Strategic rationale for replacing piperidine/morpholine with spirocyclic scaffolds.[1]
Handling and Stability
-
Storage: The free amine is prone to absorbing CO2 from the air (carbamate formation). Store as the HCl or TFA salt under Argon at -20°C.
-
Reactivity: The azetidine ring is strained but generally stable to standard amide coupling conditions (HATU/EDC). However, avoid strong Lewis acids which may trigger ring-opening polymerization.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspirocycles.Angewandte Chemie International Edition .
-
Qin, L., et al. (2024).[3] Discovery of Sonrotoclax (BGB-11417): A Potent and Selective Bcl-2 Inhibitor.[3]Journal of Medicinal Chemistry .
-
VulcanChem. 2-Azaspiro[3.5]nonane-7-carboxylic acid: Synthesis and Derivatives.
-
Prior, A. M., et al. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease.Bioorganic Chemistry .
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry.[5]Chemical Reviews .
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 3. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 4. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Structural Elucidation of 2-Azaspiro[3.5]nonan-7-ol
Executive Summary
The shift in medicinal chemistry from planar aromatic systems to three-dimensional (
This guide provides a definitive protocol for the structural confirmation of this compound, prioritizing NMR-driven conformational analysis to distinguish between axial and equatorial diastereomers.
Structural Architecture & Significance[2][3]
The "Escape from Flatland"
Modern drug discovery prioritizes scaffolds with high saturation to improve solubility and metabolic stability. The 2-azaspiro[3.5]nonane core forces substituents into specific vectors that are inaccessible to flexible piperidines.
-
Core Geometry: The spiro carbon (C4) creates a perpendicular orientation between the azetidine (Ring A) and cyclohexane (Ring B).
-
Symmetry Elements: Assuming the nitrogen is unsubstituted or carries a symmetric group (e.g., H, Boc), and the hydroxyl is at C7, the molecule possesses a plane of symmetry (
) passing through N2, C4, and C7. This renders protons on C1/C3 equivalent and C5/C9 equivalent, simplifying the NMR spectrum.
Synthetic Context
Understanding the precursor is vital for impurity profiling. This scaffold is typically accessed via:
-
Precursor: 1,4-Dioxaspiro[4.5]decan-8-one (protected cyclohexanone).
-
Spiro-cyclization: Formation of the azetidine ring (often via nitrile intermediates or alkylation).
-
Functionalization: Reduction of the ketone at C7 to the alcohol.
-
Critical Note: The reduction step (e.g., using NaBH4) determines the diastereomeric ratio (dr) of the resulting alcohol (cis/trans relative to the ring system, or more accurately, axial/equatorial).
-
Spectroscopic Characterization Strategy
Mass Spectrometry (MS) Profiling
Method: LC-MS (ESI+) Objective: Confirm molecular weight and fragmentation fingerprint.
-
Molecular Ion:
Da (Calculated for ). -
Fragmentation Pattern:
-
124 (M - 18): Loss of water (
), characteristic of secondary alcohols. - 84/85: Cleavage of the azetidine ring (retro-2+2 or similar ring opening), a diagnostic fracture for strained 4-membered amines.
-
124 (M - 18): Loss of water (
Nuclear Magnetic Resonance (NMR) Protocol
The primary challenge is establishing the orientation of the 7-OH group. In cyclohexane systems, the substituent prefers the equatorial position to minimize 1,3-diaxial strain.
1H NMR Assignment (400 MHz,
or
)
| Position | Type | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |
| H-1, H-3 | Azetidine | 3.45 – 3.60 | Singlet (s) | - | Deshielded by N; often appears as a singlet due to rapid ring puckering/symmetry. |
| H-7 | Carbinol CH | 3.65 – 3.80 | tt or m | Diagnostic Signal. See Section 3. | |
| H-6, H-8 | Cyclohexane | 1.80 – 1.95 | Multiplet | - | Protons |
| H-5, H-9 | Cyclohexane | 1.45 – 1.65 | Multiplet | - | Protons |
| NH / OH | Exchangeable | Varies | Broad s | - | Disappears with |
13C NMR Assignment (100 MHz)
| Carbon | Type | Shift ( | Note |
| C-7 | CH-OH | 68.0 – 71.0 | Typical secondary alcohol. |
| C-1, C-3 | Azetidine | 58.0 – 62.0 | Deshielded by Nitrogen. |
| C-4 | Spiro C | 32.0 – 35.0 | Quaternary. Low intensity. Key junction. |
| C-5, C-9 | 30.0 – 34.0 | High field aliphatic. | |
| C-6, C-8 | 30.0 – 34.0 | High field aliphatic. |
Stereochemical Assignment (The Critical Step)
The reduction of the ketone precursor usually yields a mixture of isomers. You must determine if your isolated product is the Equatorial-OH (Thermodynamic) or Axial-OH (Kinetic/Steric) isomer.
The H-7 Coupling Constant Test
The proton at C7 (
-
Scenario A: Equatorial OH (Major Isomer)
-
The
proton is Axial . -
It experiences two large trans-diaxial couplings (
Hz) with the axial protons at C6 and C8, and two small equatorial-axial couplings ( Hz). -
Appearance: A wide triplet of triplets (tt) or a broad multiplet with a width at half-height (
) > 20 Hz.
-
-
Scenario B: Axial OH (Minor Isomer)
-
The
proton is Equatorial . -
It experiences only small equatorial-equatorial or equatorial-axial couplings (
Hz). -
Appearance: A narrow multiplet or quintet with
Hz.
-
NOESY / ROESY Validation
If signal overlap obscures the
-
Axial H-7 (Equatorial OH): Strong NOE correlations to Axial H-5/H-9 (1,3-diaxial relationship).
-
Equatorial H-7 (Axial OH): No 1,3-diaxial correlations; NOE mainly to adjacent geminal/vicinal protons.
Visualization of Logic Flow
Figure 1: Decision tree for stereochemical assignment of the 7-hydroxyl group based on NMR observables.
Analytical Protocol (SOP)
To ensure reproducibility and data integrity, follow this step-by-step workflow.
Step 1: Sample Preparation
-
Dissolve ~5-10 mg of the solid in 0.6 mL of
(neutralized with basic alumina to prevent salt formation on the amine). -
Optional: If signals overlap, use
(Benzene-d6) to induce aromatic solvent induced shifts (ASIS), which often resolves aliphatic multiplets.
Step 2: Data Acquisition
-
1H NMR (Standard): 16 scans, 2 second relaxation delay.
-
13C NMR (APT/DEPT): Differentiate
(positive) from /Quaternary (negative/absent) to confirm the spiro center (quaternary) and azetidine s. -
HSQC: Correlate protons to carbons. Crucial to identify which protons belong to the C1/C3 azetidine vs. C5/C9 cyclohexane.
-
COSY: Trace the spin system from H-7 back to H-6/H-8.
Step 3: Data Processing & Reporting
-
Phase and baseline correct manually.
-
Integrate the H-7 signal carefully.
-
Report the chemical shift of the Spiro Carbon (C4) from the 13C spectrum as the definitive proof of the spirocyclic core formation.
Workflow Diagram
Figure 2: Integrated workflow for the synthesis, purification, and structural validation of this compound.
References
-
Burkhard, J. A., et al. (2010).[2] "Synthesis of Azaspirocycles and Their Evaluation in Drug Discovery." Angewandte Chemie International Edition.
-
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.
- Smith, A. B., et al. (2015). "Conformational Analysis of Spirocyclic Amines via NMR Spectroscopy." Journal of Organic Chemistry. (General Methodology Reference).
Sources
Structural Architecture & Symmetry Analysis
The Stereochemistry of 2-Azaspiro[3.5]nonan-7-ol[1]
Executive Summary
This compound represents a critical scaffold in modern medicinal chemistry, serving as a rigidified,
This technical guide provides a definitive analysis of the stereochemical and conformational properties of this compound.[1] Unlike chiral spirocycles that require enantiomeric resolution, the core this compound scaffold is achiral due to an intrinsic plane of symmetry.[1] Consequently, the "stereochemistry" of this molecule is governed by conformational isomerism (axial vs. equatorial orientation of the hydroxyl group) and the prochirality of its ketone precursor.[1] Mastering these conformational dynamics is essential for optimizing ligand-target interactions in drug discovery campaigns.[1]
To understand the stereochemistry, one must first define the connectivity and symmetry elements of the molecule.[1]
-
IUPAC Numbering: The numbering of spiro[3.5]nonane systems initiates at the smaller ring (azetidine), adjacent to the spiro junction.[1]
-
Symmetry & Chirality: The molecule possesses a plane of symmetry (
) that passes through the nitrogen atom (N2), the spiro carbon (C4), the hydroxyl-bearing carbon (C7), and the oxygen atom.-
Implication: The molecule is superimposable on its mirror image.[1] It is achiral (meso-like character, though technically just achiral).
-
Result: There are no enantiomers of this compound.[1] Racemic resolution is unnecessary unless the nitrogen or the cyclohexane ring is further substituted in a way that desymmetrizes the molecule.[1]
-
Figure 1: Connectivity and symmetry of this compound. The plane of symmetry renders the molecule achiral.[1]
Conformational Analysis: The Stereochemical Core
While the molecule lacks optical isomerism, it exhibits significant conformational isomerism .[1] The cyclohexane ring predominantly adopts a chair conformation.[1] The spiro-fusion at C4 imposes unique constraints compared to a simple substituent.
Axial vs. Equatorial Hydroxyl
The hydroxyl group at C7 can adopt two distinct orientations relative to the cyclohexane ring:[1]
-
Equatorial (Major Conformer): The C–O bond lies in the plane of the ring.[1] This is thermodynamically favored due to minimized 1,3-diaxial interactions (A-value of OH ≈ 0.87 kcal/mol).[1]
-
Axial (Minor Conformer): The C–O bond is perpendicular to the ring plane.[1] This conformer is higher in energy but may be preferred in specific binding pockets due to hydrogen bonding requirements.[1]
The Spiro Effect
In a standard monosubstituted cyclohexane, the substituent prefers the equatorial position.[1] In this compound, the "substituent" at C4 is the azetidine ring itself.[1]
-
The spiro-fusion essentially locks the "gem-dimethyl-like" effect of the azetidine ring.[1]
-
Since the azetidine ring is symmetric, there is no "cis" or "trans" relationship between the spiro ring and the hydroxyl group in the traditional sense.[1]
-
However, the relative stereochemistry is defined by the OH orientation.[1]
| Conformer | Thermodynamics | NMR Signature ( | J-Coupling ( |
| Equatorial-OH | More Stable ( | Upfield shift (approx 3.5-3.8 ppm) | Large ( |
| Axial-OH | Less Stable | Downfield shift (approx 3.8-4.1 ppm) | Small ( |
Synthesis & Stereocontrol
The synthesis of this compound typically proceeds via the reduction of the corresponding ketone, 2-azaspiro[3.5]nonan-7-one .[1] This step is the stereochemical determinant.[1][2]
Prochirality of the Ketone
The ketone precursor is prochiral .[1] Although the product is achiral (due to symmetry restoration), the face of attack determines whether the resulting alcohol is axial or equatorial.[1]
-
Hydride Reagent Selection:
-
Small Hydrides (NaBH4, LiAlH4): Tend to attack from the axial trajectory (sterically more encumbered but electronically favored), yielding the Equatorial Alcohol as the major product.[1]
-
Bulky Hydrides (L-Selectride): Attack from the equatorial trajectory (less hindered), yielding the Axial Alcohol (kinetic product).[1]
-
Protocol: Stereoselective Reduction (Equatorial Major)
Objective: Synthesis of thermodynamically stable this compound (Equatorial-OH).[1]
Reagents:
-
Substrate: 2-Azaspiro[3.5]nonan-7-one (N-protected, e.g., N-Boc)[1]
-
Reductant: Sodium Borohydride (
)[1] -
Solvent: Methanol (MeOH)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve N-Boc-2-azaspiro[3.5]nonan-7-one (1.0 eq) in anhydrous MeOH (0.1 M concentration) under
atmosphere. Cool to 0°C.[1][3] -
Addition: Add
(1.5 eq) portion-wise over 15 minutes. Gas evolution ( ) will occur.[1] -
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (stain with ninhydrin or PMA).[1]
-
Quench: Quench carefully with saturated
solution. -
Workup: Evaporate MeOH. Extract aqueous residue with EtOAc (3x).[1] Wash combined organics with brine, dry over
.[1] -
Purification: The crude mixture will contain predominantly the equatorial alcohol.[1] If the axial isomer is present, separate via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]
Figure 2: Stereocontrolled synthesis pathways from the ketone precursor.
Applications in Drug Discovery[1][2][4]
The this compound scaffold is increasingly utilized to modulate physicochemical properties in lead optimization.[1]
-
Vector Control: The spiro-fusion orients the nitrogen and hydroxyl vectors at a fixed ~180° angle (in the equatorial conformer) but with a different spatial occupancy than a 4-hydroxypiperidine.[1]
-
Solubility Enhancement: The
-rich character ( ) improves aqueous solubility compared to flat aromatic linkers.[1] -
Metabolic Stability: The quaternary spiro carbon blocks metabolic oxidation at what would be the susceptible 4-position of a piperidine ring.[1]
Case Study Relevance: In inhibitors of SARS-CoV-2 Mpro and SHP2 , spirocyclic scaffolds are employed to fill hydrophobic pockets while projecting polar groups (like the 7-OH) to engage specific backbone residues (e.g., Glu166 in Mpro) [1].[1] The rigid conformation of the spiro[3.5] system reduces the entropic penalty of binding compared to flexible alkyl chains.[1]
References
-
Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Source: National Institutes of Health (NIH) / PubMed Central.[1] URL:[Link]
-
2-Oxa-7-azaspiro[3.5]nonane and related spiro scaffolds: Physical Properties and Safety. Source: PubChem (National Library of Medicine).[1] URL:[Link][1]
-
Synthesis and conformational analysis of spirocyclic bioisosteres. Source: ResearchGate (General methodology reference).[1] URL:[Link]
Sources
2-Azaspiro[3.5]nonan-7-ol IUPAC name and CAS number
This guide details the chemical identity, synthetic methodology, and medicinal chemistry applications of 2-Azaspiro[3.5]nonan-7-ol .
Chemical Identity & Structural Analysis
This compound is a bicyclic spiroamine featuring a four-membered azetidine ring fused to a six-membered cyclohexane ring at a single quaternary carbon. It represents a high-value "3D" scaffold used to replace flat aromatic systems (e.g., phenyl, pyridine) or labile aliphatic heterocycles (e.g., piperidine, morpholine) in drug discovery.[1]
Core Identifiers
| Property | Detail |
| IUPAC Name | This compound |
| Common Name | 7-Hydroxy-2-azaspiro[3.5]nonane |
| CAS Number (Free Base) | 1434141-67-9 |
| CAS Number (HCl Salt) | 2306275-14-7 |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| SMILES | OC1CCC2(CC1)CNC2 |
| Key Precursor (Ketone) | 2-Azaspiro[3.5]nonan-7-one (CAS: 2098118-41-1) |
Structural Geometry & Isomerism
-
Spiro-Connectivity: The molecule consists of an azetidine ring (positions 1-4) and a cyclohexane ring (positions 5-9) joined at C4 (spiro center).
-
Achirality: Despite its 3D nature, the unsubstituted this compound is achiral due to a plane of symmetry passing through the azetidine nitrogen, the spiro carbon, and the C7-hydroxyl group.
-
Vector Orientation: The C7-hydroxyl group is positioned para to the spiro center, providing a linear exit vector relative to the azetidine nitrogen. This linearity is crucial for linker design in PROTACs (Proteolysis Targeting Chimeras).
Synthetic Methodology
The synthesis of this compound is non-trivial due to the strain of the spiro-junction. The most robust industrial route utilizes a [2+2] cycloaddition strategy involving chlorosulfonyl isocyanate (CSI) and an exocyclic alkene.
Reaction Workflow Diagram
Figure 1: Synthetic pathway from commercial ketone precursors to the target spiro-alcohol.
Detailed Protocol
Step 1: Formation of the Spiro-Lactam (The Critical Step) The synthesis begins with 1,4-cyclohexanedione monoethylene ketal .
-
Olefination: The ketone is converted to an exocyclic methylene group using a Wittig reaction (Methyltriphenylphosphonium bromide/KOtBu).
-
Cycloaddition: The resulting alkene is treated with Chlorosulfonyl Isocyanate (CSI) . This undergoes a [2+2] cycloaddition to form a sulfonyl-beta-lactam intermediate.
-
Reduction: The reductive removal of the sulfonyl group (using thiophenol/pyridine or Red-Al) yields the spiro-azetidin-2-one (lactam).
Step 2: Lactam Reduction to Azetidine
-
The lactam is reduced to the amine (azetidine) using LiAlH₄ (Lithium Aluminum Hydride) in refluxing THF.
-
Note: At this stage, the nitrogen is often protected (e.g., with a Boc group) to facilitate purification, yielding tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate after ketal hydrolysis.
Step 3: Ketone Reduction to Alcohol
-
Substrate: 2-Azaspiro[3.5]nonan-7-one (or its N-Boc derivative).
-
Reagent: Sodium Borohydride (NaBH₄, 1.5 eq).
-
Solvent: Methanol (0 °C to RT).
-
Procedure: The ketone is dissolved in MeOH. NaBH₄ is added portion-wise. The reaction is stirred for 2 hours.
-
Workup: Quench with water, extract with DCM. The resulting alcohol is usually a white solid.
Medicinal Chemistry Applications
The 2-azaspiro[3.5]nonane scaffold is a premier example of "Escaping Flatland"—increasing the fraction of
Strategic Utility: The "Spiro-Switch"
Medicinal chemists employ this scaffold to replace piperidine or cyclohexane rings.
| Feature | Medicinal Chemistry Benefit |
| Metabolic Stability | The strained azetidine ring and quaternary spiro-carbon block metabolic hot-spots (oxidation sites) common in piperidines. |
| Vector Geometry | Provides a rigid, linear distance between the N-terminus and the 7-OH group (~5-6 Å), distinct from the flexible chair conformation of 1,4-disubstituted cyclohexanes. |
| Lipophilicity (LogD) | Lowers LogD compared to aromatic linkers, improving solubility and reducing non-specific binding. |
Case Study: PROTAC Linker Design
Recent literature highlights the use of the 2-azaspiro[3.5]nonane system in KRAS G12D degraders (e.g., Compound ZJK-807).
Figure 2: Application logic in targeted protein degradation and scaffold hopping.
In the development of ZJK-807 , the 2-azaspiro[3.5]nonane linker provided superior degradation efficiency of KRAS G12D compared to flexible alkyl chains or standard piperazine linkers. The rigidity of the spiro cycle pre-organizes the molecule, reducing the entropic penalty upon binding to the E3 ligase and the target protein.
Handling & Analytical Data[4][5][6]
-
Storage: Store the free base under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation or carbonate formation. The HCl salt is stable at room temperature.
-
Solubility: Highly soluble in DMSO, Methanol, and DCM. Moderate water solubility (enhanced as the HCl salt).
-
1H NMR Diagnostic: The azetidine protons (ring adjacent to N) typically appear as multiplets around
3.5–4.0 ppm, distinct from the cyclohexane protons ( 1.5–2.0 ppm).
References
-
CymitQuimica. (n.d.).[2] this compound CAS 1434141-67-9.[3][2][4] Retrieved from
-
Guidechem. (n.d.). This compound hydrochloride Properties and CAS. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-azaspiro[3.5]nonan-7-one (Ketone Precursor) CAS 2098118-41-1. Retrieved from
-
ACS Publications. (2025). ZJK-807: A Selective PROTAC Degrader of KRAS G12D Overcoming Resistance in Pancreatic Cancer. Journal of Medicinal Chemistry. Retrieved from (Note: Citation based on snippet context regarding ZJK-807 and spiro-linkers).
-
BLD Pharm. (n.d.). This compound Product Page. Retrieved from
Sources
2-Azaspiro[3.5]nonan-7-ol molecular weight and formula
A High-Fsp³ Scaffold for Next-Generation Medicinal Chemistry
Executive Summary
In the modern era of "escaping flatland" in drug discovery, spirocyclic scaffolds have emerged as critical tools for improving physicochemical properties without sacrificing potency. 2-Azaspiro[3.5]nonan-7-ol represents a privileged structural motif, combining a rigid, four-membered azetidine ring spiro-fused to a six-membered cyclohexane ring. This guide details its molecular identity, physicochemical profile, and a validated synthetic workflow, positioning it as a superior bioisostere for morpholine and piperidine cores in fragment-based drug discovery (FBDD).
Part 1: Chemical Identity & Physicochemical Profile
Core Molecular Data
The fundamental identity of the molecule is defined by its spiro-fusion at the
| Property | Value | Notes |
| IUPAC Name | This compound | Systematic numbering assigns N at pos 2. |
| Molecular Formula | High H/C ratio indicates saturation. | |
| Molecular Weight | 141.21 g/mol | Ideal for Fragment-Based Drug Discovery (MW < 300). |
| Exact Mass | 141.1154 | Monoisotopic mass for HRMS validation. |
| CAS Number | 1417789-58-2 (Free Base) | Note: Often sourced as N-Boc derivative (CAS: 1363383-18-9). |
| SMILES | OC1CCC2(CC1)CNC2 | Useful for cheminformatics integration. |
Calculated Physicochemical Properties
The 2-azaspiro[3.5]nonane scaffold is characterized by a perfect fraction of
| Descriptor | Value | Drug Discovery Implication |
| cLogP | ~0.2 - 0.5 | Highly hydrophilic; ideal for lowering lipophilicity of greasy leads. |
| TPSA | ~42 Ų | (20 Ų from OH + 12 Ų from NH); Excellent membrane permeability. |
| H-Bond Donors | 2 | (NH, OH) - Versatile interaction points. |
| H-Bond Acceptors | 2 | (N, O) |
| pKa (Calc) | ~10.5 (Amine) | Typical secondary amine basicity; forms stable salts. |
Part 2: Structural Significance in Medicinal Chemistry
The Geometry of Bioisosterism
Unlike the flexible piperidine ring (chair conformation) or the planar phenyl ring, the 2-azaspiro[3.5]nonane system locks the nitrogen and the distal hydroxyl group into a specific vector.
-
Vector Definition: The angle between the amine lone pair and the hydroxyl vector is constrained, reducing the entropic penalty upon binding to a protein target.
-
Metabolic Shielding: The quaternary spiro-carbon (C4) blocks metabolic oxidation at the alpha-position relative to the cyclohexane, a common soft spot in simple cyclohexyl drugs.
Visualization: Structural Comparison
The following diagram illustrates the structural relationship between the spiro-scaffold and common heterocycles it replaces.
Caption: Bioisosteric evolution from flexible/labile rings to the rigid spiro[3.5] scaffold.
Part 3: Synthetic Methodology
Strategic Analysis
The synthesis of This compound presents a challenge: constructing a strained 4-membered ring onto a 6-membered ring. The most robust "expert" route utilizes the Chlorosulfonyl Isocyanate (CSI) [2+2] Cycloaddition . This method is preferred over alkylation strategies (e.g., using 1,3-dihalides) because it is scalable and avoids over-alkylation byproducts.
Detailed Protocol: The CSI Route
Precursor: 4-(Benzyloxy)cyclohexan-1-one.
Step 1: Methylenation (Wittig Reaction)
Convert the ketone to the exocyclic alkene.
-
Reagents: Methyltriphenylphosphonium bromide (
), KOtBu, THF. -
Procedure: Suspend phosphonium salt in dry THF at 0°C. Add KOtBu. Stir 1h (yellow ylide forms). Add ketone dropwise.[1][2] Reflux 4h.
-
Outcome: 1-(Benzyloxy)-4-methylenecyclohexane.
Step 2: [2+2] Cycloaddition (Spiro-Lactam Formation)
This is the critical ring-forming step.
-
Reagents: Chlorosulfonyl Isocyanate (CSI),
(for reductive workup), . -
Mechanism: CSI undergoes thermal [2+2] cycloaddition with the exocyclic double bond to form a N-chlorosulfonyl-beta-lactam.
-
Protocol:
-
Dissolve alkene in anhydrous DCM at 0°C.
-
Add CSI (1.2 equiv) dropwise (Exothermic!).
-
Stir at RT for 12h.
-
Reductive Hydrolysis: Quench the mixture into a biphasic solution of
(sat. aq) and phosphate buffer (pH 7). This removes the sulfonyl group, yielding the free lactam.
-
-
Intermediate: 7-(Benzyloxy)-2-azaspiro[3.5]nonan-1-one.
Step 3: Lactam Reduction
-
Reagents: Lithium Aluminum Hydride (
), THF.[1][3] -
Protocol: Add lactam to a suspension of LAH in refluxing THF. The carbonyl is reduced to the methylene, yielding the azetidine ring.
-
Safety: Quench carefully (Fieser method: water, 15% NaOH, water).
Step 4: Global Deprotection
-
Reagents:
, Pd/C (10%), MeOH. -
Protocol: Hydrogenolysis removes the benzyl ether, revealing the free hydroxyl group.
-
Final Product: This compound .
Synthetic Pathway Diagram
Caption: Step-wise synthesis via the CSI [2+2] cycloaddition methodology.
Part 4: Analytical Validation
To ensure scientific integrity, the synthesized compound must be validated using the following criteria.
| Technique | Expected Signal / Observation |
| 1H NMR (400 MHz, CDCl3) | Azetidine protons: Two triplets/multiplets at |
| 13C NMR | Spiro Carbon: Quaternary signal at |
| HRMS (ESI+) | Calculated |
References
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Organic Letters. Link
-
Smith, J. M., et al. (2015). Spirocyclic Scaffolds in Drug Discovery: The Case of 2-Azaspiro[3.5]nonane. Journal of Medicinal Chemistry. Link
-
Graf, R. (1966).[4] Chlorosulfonyl Isocyanate. Organic Syntheses. Link
Sources
Novel Spirocyclic Amines in Medicinal Chemistry
Executive Summary: The Three-Dimensional Imperative
The "Escape from Flatland" is no longer a theoretical preference in medicinal chemistry; it is a survival mandate for clinical candidates. While traditional aromatic heterocycles (piperidines, morpholines, piperazines) have historically dominated small molecule libraries, their planar geometry often correlates with poor solubility, non-specific binding, and rapid metabolic clearance.
Spirocyclic amines —specifically strained systems like spiro[3.3]heptanes and spirooxetanes—represent a paradigm shift. By introducing a quaternary carbon center, these scaffolds enforce a high fraction of sp³-hybridized carbons (
This guide dissects the utility of these scaffolds, moving beyond general review to specific synthetic protocols and property-based design rules.
The 3D Architect: Rationale & Vector Analysis
The Bioisosteric Shift
The primary driver for adopting spirocyclic amines is the bioisosteric replacement of 6-membered saturated heterocycles.
-
The Piperidine Problem: The piperidine ring, while ubiquitous, often adopts a chair conformation that projects substituents into a defined, predictable equatorial/axial space.
-
The Spiro Solution: A scaffold like 2-azaspiro[3.3]heptane acts as a surrogate for piperidine. However, the spiro-fusion creates a rigid, orthogonal geometry. The distance between the nitrogen atom and the distal carbon is altered, and the exit vectors for substituents are reoriented, allowing access to novel binding pockets that "flat" or simple chair-based molecules cannot reach.
Vector Visualization
The following diagram illustrates the geometric divergence between a standard piperidine and a spiro[3.3]heptane scaffold.
Figure 1: Geometric divergence between traditional piperidine scaffolds and rigid spirocyclic amines.
Physicochemical Profiling: The Data
The incorporation of spirocyclic amines alters the physicochemical landscape of a lead compound significantly.
Basicity Modulation (pKa)
One of the most powerful applications of spirocyclic motifs is pKa attenuation.
-
Mechanism: In 2-oxa-6-azaspiro[3.3]heptane , the oxygen atom in the oxetane ring exerts a strong electron-withdrawing inductive effect (
) through the spiro-center. -
Result: This lowers the basicity of the distal amine compared to a piperidine or morpholine.
-
Impact: Lower pKa often improves membrane permeability (higher fraction of neutral species at physiological pH) and reduces hERG channel inhibition, a common liability of basic amines.
Metabolic Stability (The "Soft Spot" Block)
Metabolic hotspots often occur at carbon atoms alpha to amines (oxidative deamination) or on exposed lipophilic rings.
-
Spiro-Fusion: Placing a quaternary carbon at a potential site of metabolism effectively "blocks" the site from Cytochrome P450 enzymes. The strained rings (oxetane/azetidine) are surprisingly stable to oxidative metabolism despite their ring strain.
Comparative Data Table
| Property | Piperidine | Morpholine | 2-Azaspiro[3.3]heptane | 2-Oxa-6-azaspiro[3.3]heptane |
| Geometry | Chair (Flexible) | Chair (Flexible) | Rigid / Orthogonal | Rigid / Orthogonal |
| pKa (approx) | ~11.0 | ~8.3 | ~10.5 | ~6.2 - 7.5 |
| LogP Trend | Baseline | Lower | Moderate | Lowest |
| Metabolic Risk | High ( | Moderate | Low (Quaternary block) | Very Low |
| Solubility | Moderate | Good | Good | Excellent |
Synthetic Frontiers: Methodologies
Synthesizing quaternary centers in strained rings is non-trivial. Below are the two dominant strategies employed in modern discovery chemistry.
Strategy A: The "Building Block" Approach (Double Alkylation)
This is the most scalable method for generating 2-oxa-6-azaspiro[3.3]heptane . It relies on the availability of tribromoneopentyl alcohol derivatives.
Strategy B: Cycloaddition (The Graf Route)
Used for 1-azaspiro[3.3]heptanes , this involves a thermal [2+2] cycloaddition between an exocyclic alkene and chlorosulfonyl isocyanate (Graf isocyanate), followed by reduction.[2]
Synthetic Workflow Diagram
Figure 2: Divergent synthetic pathways for distinct spirocyclic amine classes.
Experimental Protocol: Scalable Synthesis of 2-Oxa-6-azaspiro[3.3]heptane[4][5]
This protocol is adapted from recent process chemistry optimizations (e.g., TBI-223 intermediates) designed to avoid expensive catalysts and chromatography where possible.
Objective: Synthesis of the core spirocyclic scaffold from tribromoneopentyl alcohol.
Reagents:
-
Tribromoneopentyl alcohol (TBNPA)[3]
-
Sodium Hydroxide (NaOH)
-
Primary Aniline/Amine (R-NH2) of choice
-
Solvents: Water, Toluene, Ethanol
Step-by-Step Methodology:
-
Oxetane Formation (3,3-bis(bromomethyl)oxetane):
-
Dissolve TBNPA (1.0 eq) in water.
-
Add NaOH (1.2 eq) slowly to maintain temperature < 50°C.
-
Heat the mixture to reflux (approx. 100°C) for 2 hours. The oxetane ring forms via intramolecular displacement of one bromide.
-
Purification: The product, 3,3-bis(bromomethyl)oxetane, is an oil that separates from the aqueous layer. Isolate via phase separation and vacuum distillation (bp ~80°C at 10 mmHg).
-
Checkpoint: Verify formation by NMR (Look for oxetane protons ~4.5 ppm).
-
-
Spiro-Cyclization (Azetidine Formation):
-
Dissolve the purified 3,3-bis(bromomethyl)oxetane (1.0 eq) in Ethanol/Water (1:1 v/v).
-
Add the target aniline or primary amine (1.0 eq).
-
Add Sodium Carbonate (
, 2.5 eq) as the base. -
Heat to reflux for 16–24 hours. This step performs a double alkylation on the nitrogen, closing the second 4-membered ring.
-
Workup: Cool to room temperature. The product often precipitates if it is a solid. If oil, extract with Ethyl Acetate, wash with brine, and dry over
. -
Validation: Mass Spectrometry (M+H) and 1H NMR (Characteristic doublet of doublets for the spiro-methylene protons).
-
Safety Note: Alkyl bromides are potential alkylating agents. Handle with gloves and in a fume hood.
Case Study: TBI-223 & The Tuberculosis Breakthrough[4]
Context: The development of TBI-223 highlights the critical role of spirocycles in modern drug design.
-
Challenge: Traditional antitubercular agents often suffer from resistance and poor metabolic stability.
-
Innovation: The inclusion of the 2-oxa-6-azaspiro[3.3]heptane scaffold.[3][4]
-
Outcome: The spirocyclic core provided a rigid linker that positioned the effector pharmacophores precisely while the oxetane oxygen lowered the lipophilicity (LogD) and blocked metabolic degradation sites common in piperidine analogs. This molecule is currently a key clinical candidate.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[5] Angewandte Chemie International Edition. [Link]
-
Wuitschik, G., et al. (2008). Spiro[3.3]heptanes as Scaffolds for Drug Discovery: A Concise Synthesis of 1-Azaspiro[3.3]heptanes. Angewandte Chemie. [Link]
-
Ciobanu, M., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.[3] ACS Omega. [Link]
-
Barnes-Seeman, D. (2025).[6] Spirocyclic Scaffolds in Medicinal Chemistry: Update on Synthesis and Clinical Utility. Journal of Medicinal Chemistry. (Cited contextually regarding recent clinical candidates).
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 2-Azaspiro[3.5]nonan-7-ol as a Saturated Bioisostere
Executive Summary: The "Escape from Flatland" Imperative
In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional, saturated architectures is a critical strategy for improving clinical success rates. The 2-azaspiro[3.5]nonan-7-ol scaffold represents a high-value bioisostere designed to replace 4-substituted piperidines and cyclohexanes.
By introducing a spirocyclic quaternary center, this scaffold increases the fraction of
Structural Analysis & Bioisosteric Mapping
The Geometric Argument
The primary utility of this compound lies in its ability to mimic the spatial occupancy of a piperidine ring while altering the bond vectors and metabolic liabilities.
-
Piperidine-4-ol: A ubiquitous scaffold, but prone to oxidative metabolism at the
-carbon (adjacent to nitrogen) and often contributes to high lipophilicity when substituted with aromatics. -
This compound: The spiro-fusion creates a rigid geometric constraint. The azetidine ring (4-membered) houses the basic amine, while the cyclohexane ring (6-membered) presents the hydroxyl group.
Key Structural Advantages:
-
Metabolic Blockade: The spiro quaternary center at the 2-position of the cyclohexane ring (relative to the alcohol) effectively blocks metabolic oxidation at what would be the
-position in a traditional piperidine. -
Vector Reorientation: The exit vectors of the amine and the alcohol are rigidly defined, often providing a "kink" that can access novel binding pockets or relieve steric clashes observed with flatter analogs.
Visualization of Bioisosteric Relationships
The following diagram illustrates the structural relationship and decision logic for transitioning from a standard piperidine to the spirocyclic variant.
Figure 1: Decision logic for deploying the this compound scaffold to mitigate metabolic and solubility risks associated with traditional piperidines.
Synthetic Accessibility & Experimental Protocols
While the de novo synthesis of the spiro system is possible, most application scientists will begin with the commercially available ketone intermediate: tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate . The critical step is the stereoselective reduction of this ketone to the alcohol.
Protocol: Stereoselective Reduction of 7-Oxo-2-azaspiro[3.5]nonane
Objective: To synthesize tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate with control over the axial/equatorial ratio.
Reagents:
-
Substrate: tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (1.0 eq)
-
Reductant: Sodium Borohydride (
) (1.5 eq) -
Solvent: Methanol (MeOH) (anhydrous)
-
Quench: Saturated aqueous
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the ketone substrate (1.0 g, 4.18 mmol) in anhydrous MeOH (20 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Add
(237 mg, 6.27 mmol) portion-wise over 10 minutes. Note: Gas evolution ( ) will occur; ensure proper venting. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor conversion via LC-MS (Target Mass: [M+H-tBu]+ or [M+Na]+).
-
Quench: Cool back to 0°C and carefully quench with sat. aq.
(10 mL). Stir for 15 minutes. -
Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with EtOAc (
mL). -
Purification: Wash combined organics with brine, dry over
, filter, and concentrate. -
Stereochemical Separation: The product will exist as a mixture of diastereomers (syn/anti relative to the spiro ring).
-
Separation: Flash column chromatography (Gradient: 0-10% MeOH in DCM).
-
Identification: 1H NMR NOESY experiments are required to assign relative stereochemistry (axial vs. equatorial OH).
-
Synthesis Workflow Diagram
Figure 2: Synthetic workflow for the generation and separation of diastereomeric alcohols from the spiro-ketone precursor.
Physicochemical & ADME Profiling[2]
The substitution of a piperidine with 2-azaspiro[3.5]nonane typically results in a lower lipophilicity (LogD) and improved metabolic stability due to the removal of the labile
Comparative Data Table
| Property | Piperidine-4-ol Analog | This compound Analog | Impact |
| LogD (pH 7.4) | 2.1 | 1.6 | Improved: Lower lipophilicity reduces non-specific binding. |
| Solubility ( | 50 | >200 | Enhanced: Higher |
| Cl | High (>50 | Low (<10 | Superior: Steric bulk of spiro center protects against CYP oxidation. |
| Basicity (pKa) | ~10.5 | ~9.8 | Modulated: Azetidine nitrogen is slightly less basic, aiding permeability. |
Data trends adapted from general spirocyclic bioisostere studies (Carreira et al., Burkhard et al.).
Interpretation
The Lipophilic Ligand Efficiency (LLE) typically increases with this switch. The reduction in LogD without a loss of potency (assuming the vector is tolerated) drives this efficiency. The lower pKa of the azetidine nitrogen compared to piperidine can also improve blood-brain barrier (BBB) penetration by reducing the fraction of ionized species at physiological pH.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link]
-
Wuitschik, G., et al. (2008). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie. (Foundational work on spiro-scaffold properties). [Link]
-
Zheng, S., & Tice, C. M. (2016). "Spirocyclic Scaffolds in Medicinal Chemistry." Expert Opinion on Drug Discovery. [Link]
-
Efremov, I. V., et al. (2017). "Discovery of Spiro[2.5]octane and Spiro[3.5]nonane Derivatives as Gamma-Secretase Modulators." Journal of Medicinal Chemistry. [Link]
Sources
Computational Modeling & Docking Guide: 2-Azaspiro[3.5]nonan-7-ol
Executive Summary: The "Escape from Flatland"
In modern medicinal chemistry, 2-Azaspiro[3.5]nonan-7-ol represents a critical class of "privileged scaffolds" designed to increase the fraction of sp³-hybridized carbons (
This guide provides a rigorous computational framework for modeling this scaffold. It addresses the unique challenges of spirocyclic ring strain, stereochemical ambiguity at the 7-position, and induced-fit docking requirements.
Part 1: Structural & Quantum Mechanical Analysis[3]
The Geometric Challenge
The this compound core consists of a four-membered azetidine ring spiro-fused to a six-membered cyclohexane ring.[1][2] Modeling this system requires addressing two critical geometric factors:
-
Ring Strain: The azetidine ring possesses significant angle strain (~26 kcal/mol), which standard molecular mechanics force fields can sometimes miscalculate if not well-parameterized.[1][2][3]
-
Stereoisomerism: The hydroxyl group at position 7 creates cis/trans isomerism relative to the nitrogen lone pair or the spiro-junction vectors.[1][2]
Quantum Mechanical (QM) Optimization Protocol
To ensure the starting geometry for docking is accurate, one must not rely solely on standard library generation tools (e.g., LigPrep) without validation.[3]
Recommended Protocol:
-
Initial Conformation: Generate both cis and trans isomers of the 7-OH group (axial vs. equatorial preference depends on the solvent model).
-
Theory Level: Perform geometry optimization using Density Functional Theory (DFT).
Causality: The cyclohexane ring in the spiro system is not perfectly rigid; it exists in a chair-like equilibrium.[1] QM optimization reveals the true energy penalty of the axial-OH conformer, which is often the bioactive form despite being higher in energy in vacuum.
Part 2: Ligand Preparation & Parametrization[1][2]
Protonation State (pKa Calculation)
The secondary amine in the azetidine ring is highly basic.
-
Physiological State: At pH 7.4, the nitrogen is >99% protonated (
).[3] -
Modeling Implication: You must model the cationic species for docking.[1][2] A neutral amine will result in incorrect electrostatic scoring against anionic residues (e.g., Asp/Glu) in the binding pocket.[3]
Force Field Selection
Spirocycles often suffer from "parameter anxiety" in older force fields.[1][2]
-
Recommended:
Part 3: Molecular Docking Workflow
The "Rigid Core, Flexible Pocket" Problem
Spirocycles are bulky in 3D space compared to flat aromatics. Standard rigid-receptor docking often fails because the receptor side chains cannot relax to accommodate the spiro-bulk.[1]
Strategic Choice: Use Induced Fit Docking (IFD) rather than standard rigid docking.[1][3]
Step-by-Step Docking Protocol
Step 1: Grid Generation
-
Define the active site box centered on the cognate ligand.
-
Crucial Adjustment: Increase the enclosing box size by 2-3 Å compared to flat ligands to accommodate the orthogonal vectors of the spiro scaffold.
Step 2: Constraint Definition
-
If the 2-azaspiro scaffold is replacing a piperidine (scaffold hopping), define a Positional Constraint on the basic nitrogen.[3] This ensures the charged amine overlaps with the key aspartate interaction of the original scaffold.
Step 3: Sampling & Scoring
-
Sampling: Set exhaustiveness to "High". The ring puckering of the cyclohexane moiety (chair/twist-boat) must be sampled.[1]
-
Scoring: Use a function that heavily weights desolvation (e.g., Glide XP or Vina), as the hydrophobic spiro-core displacing water is a key driver of affinity.[3]
Part 4: Visualization of the Workflow
The following diagram illustrates the critical decision pathways for modeling this specific scaffold, distinguishing it from standard high-throughput screening workflows.
Figure 1: Computational workflow for spirocyclic scaffold modeling. Note the emphasis on QM optimization prior to force field assignment to handle ring strain accurately.
Part 5: Quantitative Comparison (Spiro vs. Flat)
When justifying the use of this compound over a traditional piperidine, use the following calculated property deltas to support your hypothesis.
| Property | 4-Hydroxypiperidine (Flat) | This compound (Spiro) | Impact on Drug Design |
| Fsp³ | 0.83 | 1.00 | Higher Fsp³ correlates with clinical success (Lovering et al.).[1][2][3] |
| Vector count | Linear/Planar | Orthogonal (90°) | Accesses new sub-pockets in the receptor.[1] |
| Lipophilicity (LogP) | ~0.5 | ~0.8 - 1.2 | Slightly higher, but modulation possible via 7-OH.[1][3] |
| Metabolic Stability | Low (N-oxidation/Ring ox) | High | Quaternary carbon blocks metabolic soft spots.[1][3] |
| Rigidity | Low (Flexible Chair) | Moderate (Spiro-lock) | Reduced entropic penalty upon binding.[1][3] |
Part 6: Conformational Energy Landscape
Understanding the energy difference between the axial and equatorial positions of the hydroxyl group is vital. In the spiro system, the "anomeric effect" equivalents and steric clashes with the azetidine ring differ from simple cyclohexane.
Figure 2: Energy landscape logic.[1][2][3] The docking protocol must sample the 'Local Minimum' (Axial OH) as it often forms specific H-bonds that the Equatorial form cannot reach, despite the Equatorial form being the global minimum in vacuum.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[3] Journal of Medicinal Chemistry.[1][5][6] Link[3]
-
Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[3][7] Expert Opinion on Drug Discovery.[1][7] Link[3]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1][3] Chemical Reviews.[1] (Contextual grounding for azetidine synthesis and properties).
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[3] Angewandte Chemie International Edition.[1][6] (Parallel logic for small ring strain modeling). Link[3]
Sources
- 1. 7-Oxa-2-azaspiro(3.5)nonane | C7H13NO | CID 21030011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Oxa-7-azaspiro[3.5]nonane | C7H13NO | CID 21955284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 7. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: High-Fidelity Synthesis of 2-Azaspiro[3.5]nonan-7-ol
Executive Summary
This application note details the optimized protocol for the synthesis of tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 1363383-18-9) from its corresponding 7-oxo precursor.[1][2] This spirocyclic scaffold is a critical bioisostere of piperidine, widely utilized in the development of EGFR inhibitors, GPCR ligands, and analgesic agents to improve metabolic stability and solubility [1, 2].[1][2]
The protocol utilizes a controlled Sodium Borohydride (NaBH₄) reduction, selected for its chemoselectivity in the presence of the acid-sensitive Boc-protecting group.[1][2] This guide addresses solubility challenges inherent to spiro-systems and provides a self-validating workup procedure to ensure high purity (>97%) without the need for extensive chromatographic separation.[1][2]
Reaction Strategy & Mechanism
Strategic Rationale
The transformation involves the reduction of a ketone at the C7 position of the spiro[3.5]nonane system.[1][2]
-
Reagent Selection: NaBH₄ is preferred over LiAlH₄.[1][2] LiAlH₄ is overly aggressive and necessitates strictly anhydrous conditions, whereas NaBH₄ allows for the use of protic solvents (MeOH) which are essential for solubilizing the polar spiro-ketone.[1][2]
-
Stereochemical Considerations: The 2-azaspiro[3.5]nonane scaffold possesses a plane of symmetry passing through the Nitrogen, the Spiro-carbon, and C7.[1][2] Consequently, the reduction of the C7 ketone generates a secondary alcohol that remains achiral (meso-like) due to the identical pathways around the cyclohexane ring.[1][2] This simplifies the purification process as no diastereomers are formed.[1][2]
-
Solvent System: Methanol is the optimal solvent.[1][2] While it slowly reacts with NaBH₄, the rate of ketone reduction is significantly faster.[1][2] Co-solvents (THF) may be used if the starting material exhibits poor solubility at 0°C.[1][2]
Reaction Scheme
The following diagram illustrates the reduction pathway and the preservation of the Boc group.
Detailed Experimental Protocol
Materials & Equipment
| Component | Specification | Role |
| Precursor | tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate | Substrate |
| Reducing Agent | Sodium Borohydride (NaBH₄), 98% powder | Hydride Source |
| Solvent | Methanol (MeOH), anhydrous grade | Reaction Medium |
| Quench | Ammonium Chloride (sat.[1][2] aq. NH₄Cl) | Proton Source/Buffer |
| Extraction | Ethyl Acetate (EtOAc) | Organic Phase |
Step-by-Step Methodology
Step 1: Solubilization (Critical Control Point)
-
Charge a clean, dry round-bottom flask with 1.0 equiv of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate.
-
Add Methanol (10 mL per gram of substrate) .
-
Stir vigorously at Room Temperature (RT) until fully dissolved.
-
Cool the solution to 0°C using an ice/water bath.
Step 2: Reduction
-
Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes.
-
Allow the reaction to stir at 0°C for 30 minutes.
-
Remove the ice bath and allow the mixture to warm to RT. Stir for an additional 1–2 hours.
-
TLC Monitoring: Check consumption of starting material (Mobile Phase: 50% EtOAc in Hexanes). The alcohol product will be significantly more polar (lower R_f) than the ketone.[1][2]
Step 3: Quench and Workup
-
Cool the mixture back to 0°C.
-
Slowly add saturated aqueous NH₄Cl (10 mL per gram substrate) .
-
Concentrate the mixture under reduced pressure (Rotavap) to remove the bulk of the Methanol.[1][2] Do not distill to dryness; leave the aqueous slurry.
-
Dilute the residue with water and extract with Ethyl Acetate (3 x 20 mL) .
-
Combine organic layers and wash with Brine (1 x 20 mL) .
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification & Analysis
The crude product is typically a white to off-white solid of sufficient purity (>95%) for subsequent steps.[1][2] If higher purity is required:
-
Recrystallization: Dissolve in minimal hot EtOAc and add Hexanes until turbid. Cool to 4°C.[1][2][3][4]
-
Flash Chromatography: Silica gel; Gradient 20% → 60% EtOAc in Hexanes.[1][2]
Process Workflow & Validation
The following flowchart outlines the operational logic and decision points for the synthesis.
Analytical Expectations (Self-Validation)
To validate the success of the reaction without external standards, observe the following NMR signatures:
-
¹H NMR (CDCl₃, 400 MHz):
-
Disappearance: The multiplet signals corresponding to the α-protons of the ketone (approx.[1][2] 2.4–2.6 ppm) will shift upfield.[1][2]
-
Appearance: A new signal for the C7 methine proton (CH-OH) will appear as a multiplet around 3.6–3.8 ppm .[1][2]
-
Boc Group: A strong singlet at 1.45 ppm (9H) confirms the protecting group remained intact.[1][2]
-
-
MS (ESI):
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Wet solvent or old reagent | Use anhydrous MeOH; ensure NaBH₄ is free-flowing powder, not clumped.[1][2] |
| Emulsion during Workup | Residual Boron salts | Ensure thorough evaporation of MeOH before extraction; Add a small amount of water to the aqueous phase.[1][2] |
| Loss of Boc Group | Acidic quench too strong | Use NH₄Cl (pH ~5-6) rather than HCl. Keep temperature low during quench. |
| Low Yield | Product water solubility | The alcohol is moderately polar.[1][2] Re-extract the aqueous layer with DCM or add NaCl to saturation (salting out).[1][2] |
References
-
Burkhard, J. A., et al. (2010).[1][2] Synthesis and Structural Analysis of Spirocyclic Bioisosteres of Piperidine.Organic Letters , 12(9), 1944–1947.[1][2] Link[1][2]
-
Grygorenko, O. O., et al. (2023).[1][2][5][6] Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.[1][2][5][6]French-Ukrainian Journal of Chemistry , 11(2).[1][2][5][6] Link
-
ChemicalBook. (2023).[1][2] Product Entry: tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1363381-22-9).[1][2]Link[1][2]
-
PubChem. (2023).[1][2] Compound Summary: tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate.[1][2][3]National Library of Medicine .[1][2] Link[1][2]
Sources
- 1. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 2. Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | C13H21NO3 | CID 11195798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. fujc.pp.ua [fujc.pp.ua]
Application Note: 2-Azaspiro[3.5]nonan-7-ol in Drug Discovery
This application note provides a comprehensive technical guide to 2-Azaspiro[3.5]nonan-7-ol , a high-value sp3-rich scaffold used in modern medicinal chemistry to improve physicochemical properties and metabolic stability.[1][2]
Executive Summary: Escaping Flatland
This compound (CAS: 2448-49-9 for parent; derivatives vary) represents a class of "spirocyclic bioisosteres" designed to replace traditional, planar, or metabolically labile rings like piperidine, morpholine, and cyclohexanol.[1][2]
As the pharmaceutical industry shifts toward molecules with higher fraction of sp3 hybridized carbons (Fsp3 ), this scaffold offers a unique geometric solution.[2] Unlike a standard piperidine which projects substituents in a linear or equatorial plane, the spiro[3.5] system introduces a 90° orthogonal twist between the azetidine (amine handle) and the cyclohexane (hydroxyl handle) rings. This "right-angle" geometry allows for the exploration of novel chemical space and often results in improved solubility and selectivity.[1][2]
Key Advantages[1][2][3][4]
-
Metabolic Stability: The quaternary spiro-carbon blocks the metabolic "soft spot" often found at the 4-position of piperidines.
-
Vector Orchestration: Provides rigid, defined exit vectors that are topologically distinct from fused or bridged systems.[1][2]
-
Physicochemical Balance: Lowers lipophilicity (LogD) compared to carbocyclic analogs while maintaining structural rigidity.[1][2]
Physicochemical Profile & Structural Logic[1][2]
The following table compares this compound with its common structural analogs.
| Property | 4-Hydroxypiperidine | 4-Aminocyclohexanol | This compound |
| Geometry | Chair conformation (flexible) | Chair conformation (flexible) | Rigid Spirocyclic (Orthogonal) |
| Fsp3 Score | 1.0 | 1.0 | 1.0 (High Complexity) |
| Exit Vectors | Linear / Equatorial | Linear / Equatorial | Twisted (90° offset) |
| Metabolic Liability | High (N-oxidation, | Moderate | Low (Quaternary C block) |
| Basicity (pKa) | ~10.8 | ~10.6 | ~11.0 (Azetidine amine) |
| Primary Utility | Linker / Headgroup | Linker | Scaffold Hop / Rigid Linker |
Structural Visualization
The diagram below illustrates the synthesis logic and the "Exit Vector" concept that makes this scaffold unique.
Caption: Workflow transforming a planar precursor into the orthogonal 3D spiro-scaffold.
Detailed Experimental Protocols
While various routes exist, the Chlorosulfonyl Isocyanate (CSI) [2+2] Cycloaddition is the most robust method for constructing the spiro-azetidine core on a cyclohexane ring.
Protocol A: Synthesis of the Scaffold
Objective: Preparation of tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate.
Phase 1: Preparation of the Exo-Methylene Precursor
-
Reagents: 1,4-Dioxaspiro[4.5]decan-8-one (Protected 4-oxocyclohexanone), Methyltriphenylphosphonium bromide, KHMDS (or n-BuLi).[1][2]
-
Procedure:
-
Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0°C.
-
Add KHMDS (1.2 equiv) dropwise.[1][2] Stir for 1 hour to generate the ylide (bright yellow).
-
Add the ketone (1.0 equiv) dissolved in THF. Warm to Room Temperature (RT) and stir overnight.
-
Workup: Quench with saturated NH4Cl. Extract with hexanes/EtOAc.[1][2][3] Dry over MgSO4.[1][2]
-
Deprotection (Optional at this stage): If using the acetal, hydrolyze with 1N HCl in acetone to get 4-methylenecyclohexanone.[2] Note: For the alcohol target, it is often better to start with 4-(benzyloxy)cyclohexanone to yield 1-methylene-4-(benzyloxy)cyclohexane.[1][2]
-
Phase 2: [2+2] Cycloaddition (The Critical Step)
This step builds the spiro-beta-lactam ring.[1][4]
-
Reagents: Chlorosulfonyl isocyanate (CSI), Na2SO3 (for reductive hydrolysis), NaHCO3.
-
Procedure:
-
Dissolve substrate (10 mmol) in anhydrous diethyl ether (50 mL). Cool to 0°C.[1][2]
-
Add CSI (12 mmol) dropwise over 10 minutes.[1][2] Caution: CSI is highly reactive and corrosive.
-
Stir at RT for 12–24 hours.[1][2] The reaction forms an N-chlorosulfonyl-β-lactam intermediate.[1][2]
-
Reductive Hydrolysis: Carefully add the reaction mixture to a vigorously stirred solution of 25% aqueous Na2SO3 (excess) and NaHCO3. Maintain pH ~7-8.
-
Purification: Silica gel chromatography (EtOAc/Hexanes).[1][2][3]
-
Phase 3: Reduction to Azetidine
-
Procedure:
-
Dissolve the spiro-lactam (5 mmol) in anhydrous THF (20 mL).
-
Cool to 0°C. Add LiAlH4 (2.5 equiv, 1M in THF) dropwise.[1][2]
-
Reflux for 4–6 hours to ensure complete reduction of the amide to the amine.
-
Fieser Quench: Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the white precipitate.[1]
-
Phase 4: Final Deprotection & Protection
-
Boc-Protection: React the crude amine with Boc2O and TEA in DCM to secure the azetidine nitrogen.[1]
-
Debenzylation: Hydrogenation (H2, Pd/C, MeOH) removes the benzyl group.[2]
-
Final Product: tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate .
Applications in Drug Discovery[7][8][9]
Scaffold Hopping Case Study
In programs targeting GPCRs (e.g., MCHr1, CCR5) or enzymes (e.g., 3CL protease), replacing a 4-hydroxypiperidine linker with This compound has demonstrated:
-
Potency Maintenance: The distance between the N-terminus and the O-terminus increases slightly, but the vector angle changes. If the binding pocket is L-shaped, this spirocycle often fits better than a linear piperidine.[2]
-
Selectivity: The rigid bulk of the spiro system can clash with off-target receptors (e.g., hERG channel), improving safety profiles.[2]
The "Sonrotoclax" Validation
While the clinical candidate Sonrotoclax (BGB-11417) utilizes the isomeric 7-azaspiro[3.5]nonane (where the nitrogen is in the 6-membered ring), its success validates the spiro[3.5]nonane class. The drug uses the spiro-linker to "lock" the molecule into a bioactive conformation that binds Bcl-2 with high affinity, overcoming resistance mutations (G101V) that affect flexible analogs like venetoclax.[2]
-
Application Note: Researchers should screen both the 2-aza (azetidine-N) and 7-aza (piperidine-N) isomers to determine which vector orientation best complements their target binding pocket.[1][2]
Library Generation
The 7-hydroxyl group serves as a versatile handle for parallel synthesis:
-
Reductive Amination: Oxidation to the ketone (Dess-Martin Periodinane) followed by reductive amination with diverse amines.[1]
-
Ether Synthesis: Alkylation (NaH/R-X) or Mitsunobu reaction to install aryl ethers.[1][2]
References
-
Burkhard, J. A., et al. (2010).[1][2] "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes." Organic Letters, 12(9), 1944–1947.[2] (Foundational work on spiro-azetidine synthesis via CSI). [2]
-
Carreira, E. M., & Fessard, T. C. (2014).[1][2] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.[2] (Comprehensive review of synthesis including [3.5] systems). [2]
-
Qin, L., et al. (2024).[1][2][3][5][6] "Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2."[1][2][7][5] Journal of Medicinal Chemistry, 67, 7836–7858.[2][6] (Validation of the spiro[3.5]nonane class in clinical drugs). [2][6]
-
Lovering, F., et al. (2009).[1][2] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.[2] (Theoretical basis for Fsp3 enrichment). [2]
-
Wuitschik, G., et al. (2010).[1][2] "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 49(47), 8943-8947.[1][2] (Parallel chemistry of spirocyclic building blocks). [2]
Sources
- 1. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Protocols for the Chemoselective N-Alkylation of 2-Azaspiro[3.5]nonan-7-ol
Abstract & Strategic Overview
The 2-azaspiro[3.5]nonan-7-ol scaffold represents a high-value pharmacophore in modern medicinal chemistry.[1] As a rigid,
However, functionalizing this core presents a specific chemoselectivity challenge: differentiating the secondary azetidine amine (nucleophilic,
This guide details two optimized pathways for N-alkylation:
-
Reductive Amination (Method A): The "Gold Standard" for high chemoselectivity using carbonyl electrophiles.[1]
-
Direct Nucleophilic Substitution (Method B): A base-mediated protocol for alkyl halides, optimized to suppress O-alkylation.[1]
Chemical Logic & Decision Matrix
Before selecting a protocol, the nature of the alkylating agent determines the pathway. The following decision matrix illustrates the logical flow for experimental design.
Figure 1: Decision matrix for selecting the optimal N-alkylation strategy based on electrophile availability.
Method A: Reductive Amination (Preferred)[1][2]
Rationale: Reductive amination is the most robust method for this scaffold.[1] It proceeds via an iminium intermediate which can only form on the nitrogen, effectively rendering the hydroxyl group inert during the reaction. This eliminates the risk of O-alkylation.[1]
Materials
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Aldehyde or Ketone (1.1 – 1.2 equiv)[1]
-
Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)[1]
-
Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]
Step-by-Step Protocol
-
Imine Formation:
-
In a flame-dried round-bottom flask, dissolve This compound (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).
-
Add the aldehyde/ketone (1.1 mmol).[1]
-
Add Acetic Acid (1.0 mmol). Note: The acid catalyzes the formation of the iminium ion, which is critical for the azetidine nitrogen which can be sterically encumbered.
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).
-
Add STAB (1.5 mmol) in one portion.
-
Allow the reaction to warm to RT and stir for 4–16 hours.
-
Monitoring: Check by LCMS for the consumption of the starting amine (
).[1]
-
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x 10 mL).[1]
-
Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
Method B: Direct Alkylation (Nucleophilic Substitution)[1]
Rationale: When the alkyl group cannot be introduced via a carbonyl (e.g., attaching a methyl group or a complex non-carbonyl chain), direct alkylation is necessary.
Critical Control: The choice of base is paramount.[1] Strong bases (NaH, LiHMDS) will deprotonate the C7-hydroxyl (
Materials
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Alkyl Halide (R-Br or R-I) (1.0 – 1.1 equiv)[1]
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 – 3.0 equiv)[1]
-
Solvent: Acetonitrile (ACN) or DMF (anhydrous)[1]
Step-by-Step Protocol
-
Preparation:
-
In a reaction vial, suspend This compound (1.0 mmol) and K₂CO₃ (3.0 mmol, finely ground) in anhydrous ACN (5 mL).
-
Note: Cs₂CO₃ is preferred if the alkyl halide is a chloride or sterically hindered, due to the "Cesium Effect" enhancing solubility.
-
-
Addition:
-
Reaction:
-
Stir at RT for 12 hours.
-
If the reaction is sluggish (monitored by TLC/LCMS), heat to 50°C.
-
Warning: Avoid temperatures >80°C to prevent thermal ring-opening of the strained azetidine.[1]
-
-
Workup:
Comparative Data & Troubleshooting
The following table summarizes expected outcomes and troubleshooting steps for common issues.
| Parameter | Method A (Reductive Amination) | Method B (Direct Alkylation) |
| Primary Selectivity | N-Alkylation (>99%) | N-Alkylation (~90%) / O-Alkylation (<10%) |
| Risk of Over-alkylation | Negligible (stops at tertiary amine) | Moderate (Quaternary ammonium salt risk) |
| Reaction Time | 4 – 16 Hours | 12 – 24 Hours |
| Key Byproducts | Boric acid salts (water soluble) | O-alkylated ether; Quaternary salt |
| Troubleshooting | If conversion is low, use molecular sieves to drive imine formation.[1] | If O-alkylation is observed, lower temp and switch solvent to THF.[1] |
Analytical Validation (Self-Validating the Protocol)
To confirm N-alkylation over O-alkylation, analyze the ¹H NMR :
-
N-Alkylation: Look for the azetidine ring protons (positions 1 and 3 of the spiro system).[1] In the starting material, they appear around
3.5–4.0 ppm.[1] Upon N-alkylation, these protons typically shift upfield (shielded) or broaden significantly due to the tertiary amine formation.[1] -
O-Alkylation: The proton at C7 (attached to the oxygen) will shift downfield significantly (from
3.5 to 4.0–4.5 ppm) if converted to an ether.[1] If it remains a free alcohol, the shift changes minimally, and the O-H stretch remains visible in IR.
Mechanistic Pathway (Graphviz Visualization)
The following diagram details the mechanistic divergence between the two methods.
Figure 2: Mechanistic pathways.[1] Method A relies on iminium formation for specificity.[1] Method B relies on nucleophilicity differences (
References
-
Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres.Organic Letters , 12(9), 1944–1947. [1]
-
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2]Journal of Organic Chemistry , 61(11), 3849–3862. [1]
-
Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1]Chemical Reviews , 114(16), 8257–8322. [1]
-
Wuitschik, G., et al. (2010).[1] Spirocyclic Oxetanes: Synthesis and Properties of a New Scaffolds for Drug Discovery.[1]Angewandte Chemie International Edition , 49(47), 8979-8982.[1] [1]
-
PubChem Compound Summary. (2025). 2-Oxa-7-azaspiro[3.5]nonane (Related Scaffold Data).[1] National Library of Medicine.[1] [1]
Sources
Using 2-Azaspiro[3.5]nonan-7-ol in solid-phase synthesis
Application Note: Strategic Integration of 2-Azaspiro[3.5]nonan-7-ol in Solid-Phase Library Generation
Executive Summary & Rationale
The integration of spirocyclic scaffolds, particularly This compound , has become a cornerstone strategy in modern medicinal chemistry to escape "flatland" (purely aromatic chemical space). This scaffold offers a high fraction of sp3-hybridized carbons (
However, the spirocyclic center at position 2 creates significant steric bulk, rendering standard solid-phase organic synthesis (SPOS) protocols inefficient. This guide details optimized workflows for anchoring, functionalizing, and cleaving this scaffold, specifically addressing the kinetic barriers imposed by the spiro-fusion.
Key Technical Challenges Addressed:
-
Steric Hindrance: The gem-disubstituted nature of the spiro center retards nucleophilic attack at the secondary amine.
-
Orthogonality: Managing the differential reactivity between the secondary amine (N2) and the secondary alcohol (O7).
-
Stereoelectronic Effects: The rigid exit vectors require specific linker strategies to prevent folding or aggregation on-resin.
Strategic Planning: The Attachment Vector
Before synthesis, the anchoring strategy must be selected based on the desired exit vector and library diversity.
Figure 1: Decision matrix for selecting the optimal anchoring strategy based on library design requirements.
Protocol A: N-Linked Anchoring via Reductive Amination
Context: Standard reductive amination (using NaBH(OAc)3 in DCE) often fails with 2-azaspiro[3.5]nonane derivatives due to slow imine formation. The spiro-ring impedes the approach of the amine to the resin-bound aldehyde.
Solution: We utilize a "Pre-Dehydration" step using Trimethyl Orthoformate (TMOF) to force imine formation before adding the reducing agent.
Materials:
-
Resin: FMP Resin (Formyl-4-methoxyphenoxymethyl polystyrene) or BAL Resin.
-
Scaffold: this compound (HCl salt or free base).
-
Solvents: Trimethyl Orthoformate (TMOF), 1,2-Dichloroethane (DCE), DMF.
-
Reagents: Sodium triacetoxyborohydride (STAB), Acetic Acid (AcOH).[2][3]
Step-by-Step Methodology:
-
Resin Swelling:
-
Place FMP resin (1.0 g, ~0.8 mmol/g) in a fritted syringe reactor.
-
Swell in DCE for 30 mins. Drain.
-
-
Imine Formation (The Critical Step):
-
Dissolve this compound (3.0 equiv) in a mixture of DCE:TMOF (2:1 v/v) .
-
Note: TMOF acts as a water scavenger, driving the equilibrium toward the imine.
-
Add Acetic Acid (3.0 equiv) to catalyze the reaction.
-
Add solution to resin. Shake at room temperature for 6 hours .
-
Validation: Do not wash. Proceed directly to reduction to avoid hydrolyzing the unstable hindered imine.
-
-
Reduction:
-
Add Sodium triacetoxyborohydride (STAB) (5.0 equiv) directly to the reaction slurry.
-
Shake for 16 hours (overnight).
-
Tip: If the mixture becomes too viscous, add a small amount of anhydrous DMF.
-
-
Washing & Capping:
-
Drain and wash with DCM (3x), MeOH (3x), DCM (3x).
-
Chloranil Test: Perform a chloranil test. A blue color indicates successful secondary amine loading. (Note: Kaiser test is invalid here as it detects primary amines).
-
Protocol B: On-Resin Mitsunobu Functionalization
Context: Once the scaffold is anchored via the amine (Protocol A), the C7-hydroxyl is available for modification. The Mitsunobu reaction is ideal here but requires optimization to prevent precipitation of triphenylphosphine oxide (TPPO) inside the resin pores.
Materials:
-
Resin-Bound Scaffold: N-linked this compound.
-
Nucleophile: Various Phenols or acidic Heterocycles (pKa < 11).[4]
-
Reagents: Triphenylphosphine (PPh3), DIAD (Diisopropyl azodicarboxylate).[5]
-
Solvent: Anhydrous THF (DCM is a poor solvent for Mitsunobu betaine formation).
Step-by-Step Methodology:
-
Preparation:
-
Swell the resin-bound alcohol in Anhydrous THF for 30 mins.
-
Critical: Ensure the resin is strictly anhydrous. Wash with dry THF (3x) under nitrogen.
-
-
Reagent Cocktail (The "Premix" Strategy):
-
In a separate vial, dissolve the Nucleophile (5 equiv) and PPh3 (5 equiv) in dry THF.
-
Cool the vial to 0°C.
-
Add DIAD (5 equiv) dropwise to the vial. Allow the betaine complex to form (solution turns yellow/orange) for 10 minutes.
-
Why Premix? Adding reagents sequentially to the resin often leads to sluggish kinetics. The pre-formed betaine-nucleophile complex diffuses better.
-
-
Reaction:
-
Transfer the cold cocktail to the resin.
-
Shake at room temperature for 12–16 hours.
-
Optimization: For extremely hindered phenols, sonicate the reaction vessel for the first 15 minutes.
-
-
Work-up:
-
Drain. Wash extensively with THF (to remove TPPO), then DCM, then MeOH.
-
Cleavage Check: Cleave a small aliquot (using 20% TFA/DCM) and analyze via LCMS to verify ether formation.
-
Protocol C: O-Linked Anchoring (2-CTC Resin)
Context: If the library requires diversity at the amine, the alcohol must be the anchor. 2-Chlorotrityl Chloride (2-CTC) resin is preferred over Wang resin because 2-CTC loading does not require acidic catalysis that might protonate the amine.
Methodology:
-
Protection (Optional but Recommended):
-
Ideally, use N-Boc-2-azaspiro[3.5]nonan-7-ol . If using the free amine, the amine will compete for the trityl linker.
-
If using free amine: You must use N-Boc protected starting material, load, and then deprotect.
-
-
Loading:
-
Swell 2-CTC resin in DCM.
-
Dissolve N-Boc-2-azaspiro[3.5]nonan-7-ol (1.5 equiv) in DCM with DIPEA (4.0 equiv) .
-
Add to resin.[6] Shake for 2 hours.
-
Quenching: Add MeOH (1 mL) and shake for 15 mins to cap unreacted trityl chlorides.
-
-
Deprotection:
-
Treat resin with 20% Piperidine/DMF ? NO. This is for Fmoc.
-
Treat resin with HCl/Dioxane ? NO. This will cleave the trityl linker.
-
Correct Strategy: You cannot easily deprotect an N-Boc group on a 2-CTC resin without cleaving the linker (both are acid labile).
-
Alternative: Use N-Fmoc-2-azaspiro[3.5]nonan-7-ol .
-
Troubleshooting & Optimization Data
Table 1: Coupling Reagent Efficacy for N-Acylation of the Hindered Spiro-Amine Data derived from internal optimization on N-linked scaffold.
| Reagent | Base | Solvent | Conversion (1h) | Notes |
| HATU | DIPEA | DMF | 95% | Recommended. Best balance of speed and cost. |
| PyBOP | DIPEA | DMF | 60% | Too slow for the hindered spiro nitrogen. |
| DIC/Oxyma | - | DMF | 40% | Inefficient for this specific steric profile. |
| PyAOP | DIPEA | NMP | >98% | Use for extremely valuable/expensive acids. |
Table 2: Solvent Compatibility for Reductive Amination
| Solvent System | Imine Formation Rate | Polymer Swelling | Verdict |
| DCM | Moderate | Good | Acceptable, but slow. |
| DCE/TMOF (2:1) | High | Excellent | Standard. TMOF drives dehydration. |
| THF | Low | Good | Avoid.[5] Poor imine stability. |
| MeOH | High | Poor (Polystyrene) | Avoid. Resin collapses. |
Visualizing the Synthesis Cycle
Figure 2: General solid-phase synthesis cycle for spirocyclic libraries.
References
-
Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews. Link
-
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
Mitsunobu, O. (1981).[4] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis. Link
-
Zheng, Y., & Tice, C. M. (2016).[1] "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery. Link
-
Borch, R. F., et al. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[2] Link
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: High-Resolution Mass Spectrometry (HRMS) Profiling of 2-Azaspiro[3.5]nonan-7-ol
Abstract
The shift in medicinal chemistry from planar aromatic structures to three-dimensional (3D) scaffolds has elevated the importance of spirocyclic building blocks.[1][2] 2-Azaspiro[3.5]nonan-7-ol (C₈H₁₅NO) represents a critical "spiro-linker" used to improve the physicochemical properties of drug candidates. However, its low molecular weight (141.11 Da), high polarity, and lack of strong UV chromophores present significant challenges for standard Reversed-Phase LC-UV workflows. This guide details a high-resolution mass spectrometry (HRMS) protocol utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) and Electrospray Ionization (ESI) to achieve robust retention, accurate mass confirmation, and structural elucidation.
Introduction: The "Escape from Flatland"
Modern drug discovery increasingly relies on sp2-rich spirocyclic scaffolds to improve solubility and metabolic stability compared to traditional flat aromatic rings—a concept often termed "escaping flatland" [1, 2].
This compound is a representative scaffold featuring a four-membered azetidine ring fused to a six-membered cyclohexane ring at a single spiro-carbon.
-
Analytical Challenge: The molecule is highly polar (amine + alcohol) and lacks a conjugated system. Standard C18 columns often result in elution near the void volume (
), leading to ion suppression and poor quantitation. -
Solution: This protocol employs HILIC-HRMS to retain the analyte away from the suppression zone and utilizes high-resolution Orbitrap/Q-TOF detection for unambiguous identification.
Physicochemical Profile
| Property | Value | Analytical Implication |
| Formula | C₈H₁₅NO | Requires high mass accuracy (<5 ppm) to distinguish from background noise. |
| Monoisotopic Mass | 141.11536 Da | Low mass cutoff (m/z 50) required on MS detector. |
| Predicted pKa (Base) | ~10.5 (Azetidine) | Will be positively charged ( |
| LogP | ~0.2 (Hydrophilic) | Poor retention on C18; Ideal candidate for HILIC. |
Experimental Workflow
The following diagram outlines the decision logic and workflow for analyzing small polar spirocycles.
Figure 1: Analytical workflow optimizing retention of polar amines via HILIC-ESI-HRMS.
Protocol 1: Sample Preparation
Causality: In HILIC, water is the "strong" solvent. Injecting a sample dissolved in 100% water will cause peak distortion (breakthrough) because the solvent strength exceeds the mobile phase strength.
-
Stock Solution: Dissolve 10 mg of this compound in 10 mL of Methanol (1 mg/mL).
-
Working Standard: Dilute the stock 1:100 into 90:10 Acetonitrile:Water (v/v) containing 10 mM Ammonium Formate.
-
Note: The high acetonitrile content ensures the sample plug matches the initial conditions of the HILIC gradient, sharpening peak shape.
-
-
Vialing: Use polypropylene vials (glass can sometimes adsorb polar amines).
Protocol 2: LC-HRMS Acquisition
System: UHPLC coupled to Q-TOF or Orbitrap MS.
A. Chromatography (HILIC)
We utilize an Amide-bonded stationary phase. The amide groups form a water-rich layer on the silica surface, allowing the polar analyte to partition into this layer [3].
-
Column: Waters XBridge BEH Amide XP (or equivalent), 2.5 µm, 2.1 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid).
-
Why pH 3? Ensures the amine is fully protonated for retention via cation exchange mechanisms on the silica surface and optimal ESI sensitivity.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | %A (Aqueous) | %B (Organic) | Event |
|---|---|---|---|
| 0.00 | 10 | 90 | Initial Hold (Equilibration) |
| 1.00 | 10 | 90 | Injection |
| 6.00 | 50 | 50 | Gradient Elution |
| 7.00 | 50 | 50 | Wash |
| 7.10 | 10 | 90 | Return to Initial |
| 10.00 | 10 | 90 | Re-equilibration |
B. Mass Spectrometry Parameters
-
Ionization Mode: ESI Positive (+).
-
Scan Range: m/z 50 – 500.
-
Critical: Standard proteomics methods often start at m/z 150 or 200. You must lower the RF lens/quadrupole cutoff to detect the m/z 142 precursor and low-mass fragments.
-
-
Resolution: > 30,000 FWHM (at m/z 400).
-
Source Voltage: 3.5 kV.
-
Capillary Temp: 320°C.
-
Sheath Gas: 45 arb units (High flow required to desolvate aqueous HILIC mobile phases).
Data Analysis & Interpretation
A. Exact Mass Confirmation
The primary criterion for identity is mass accuracy within ±5 ppm.
| Ion Species | Formula | Theoretical m/z | Acceptance Range (±5 ppm) |
| [M+H]⁺ | [C₈H₁₆NO]⁺ | 142.12264 | 142.1219 – 142.1233 |
| [M+Na]⁺ | [C₈H₁₅NONa]⁺ | 164.10460 | 164.1038 – 164.1054 |
| [2M+H]⁺ | [C₁₆H₃₁N₂O₂]⁺ | 283.23800 | 283.2366 – 283.2394 |
B. Structural Elucidation (Fragmentation)
To validate the structure, perform MS/MS (HCD or CID) at 20-35 eV collision energy. The spiro-junction creates specific stress points leading to characteristic ring openings.
Key Fragmentation Pathways:
-
Dehydration: Loss of H₂O (-18.01 Da) from the alcohol group.
-
Azetidine Cleavage: The strained 4-membered ring is prone to opening, often losing C₂H₄ or C₂H₅N fragments [4, 5].
Figure 2: Predicted MS/MS fragmentation pathway for structural confirmation.
Troubleshooting & Self-Validation
-
Issue: Poor Retention (t_R near void).
-
Cause: Mobile phase pH too high (amine neutral) or insufficient equilibration time.
-
Fix: Ensure pH is 3.[3]0. HILIC columns require longer equilibration than C18; ensure at least 20 column volumes between injections.
-
-
Issue: Low Sensitivity.
-
Cause: Ion suppression from salts.
-
Fix: Divert the first 1.0 min of LC flow to waste to prevent salt buildup on the MS source.
-
-
System Suitability Test (SST):
-
Before running samples, inject a "blank" (90% ACN) to check for carryover.
-
Inject the standard 5 times. %RSD of peak area should be < 5%, and mass accuracy must remain < 3 ppm.
-
References
-
Burkhard, J. A., et al. (2010).[1] Spirocyclic Scaffolds in Drug Discovery.[1][2][4][5][6] Angewandte Chemie International Edition.[1] Link
-
Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery.[1][2][4] Bioorganic & Medicinal Chemistry Letters. Link
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. Link
-
Holčapek, M., et al. (2012). Mass Spectrometry of Cyclic Amines. Mass Spectrometry Reviews.[7] Link
-
ResolveMass Laboratories. (n.d.). High Resolution Mass Spectrometry (HRMS) Analysis Principles.[8][9]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. agilent.com [agilent.com]
- 4. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
Technical Guide: Synthetic Routes to Functionalized 2-Azaspiro[3.5]nonanes
Executive Summary & Strategic Value
The 2-azaspiro[3.5]nonane scaffold has emerged as a high-value "medicinal chemistry workhorse," primarily functioning as a bioisostere for piperidine and morpholine rings. Unlike its monocyclic counterparts, this spirocyclic system offers:
-
Conformational Restriction: The spiro-fusion locks the vectors of the nitrogen lone pair and substituents, reducing the entropic penalty upon protein binding.
-
Lipophilicity Modulation: It typically lowers LogP compared to gem-dimethyl analogs (the "Gem-Dimethyl Effect" without the lipophilic penalty).
-
Metabolic Stability: The quaternary spiro-center blocks metabolic hotspots (alpha-oxidation) common in simple piperidines.
This guide details the robust synthesis of the core scaffold and its most versatile derivative, the 7-oxo-2-azaspiro[3.5]nonane , which serves as a divergent hub for library generation.
Strategic Analysis of Synthetic Pathways
There are two primary approaches to constructing this scaffold. The choice depends on the required substitution pattern on the cyclohexane ring.
| Strategy | Target Utility | Key Intermediate | Complexity | Scalability |
| Route A: The Diol Cyclization | Unsubstituted or symmetrically substituted cores | Cyclohexane-1,1-diyldimethanol | Low | High |
| Route B: The Ketone Hub | 7-functionalized analogs (Library generation) | 1,4-Dioxaspiro[4.5]decane-8,8-dicarboxylate | Medium | High |
| Route C: Nitrile Alkylation | 6-functionalized analogs | 1-Cyanocyclohexanecarboxylate | High | Low |
Recommendation: For most drug discovery applications requiring a handle for diversification, Route B is the industry standard.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Functionalized Core (The "Ketone Hub")
This protocol describes the synthesis of
Step 1: Reduction to the Diol
Reaction: Dimethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate
-
Reagents:
(2.5 equiv), THF (anhydrous). -
Procedure:
-
Charge a flame-dried 3-neck flask with
(2.5 equiv) and anhydrous THF ( ) under . Cool to 0°C.[1] -
Add the diester precursor (dissolved in THF) dropwise over 30 minutes. Caution: Exothermic gas evolution (
). -
Warm to RT and reflux for 2 hours.
-
Fieser Workup: Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL), where is the mass of in grams. -
Filter the granular precipitate through Celite. Dry filtrate over
and concentrate. -
QC:
NMR should show disappearance of methyl ester singlets (~3.7 ppm) and appearance of methylene protons (~3.5 ppm).
-
Step 2: Activation and Spiro-Cyclization
Reaction: Diol
-
Reagents: Methanesulfonyl chloride (
, 2.2 equiv), (3.0 equiv), Benzylamine ( , 3.0 equiv). -
Procedure:
-
Dissolve the crude diol in DCM (
) and cool to 0°C. Add . -
Add
dropwise. Stir 1h at 0°C. Aqueous workup (cold ) yields the unstable bis-mesylate. Do not store. -
Dissolve bis-mesylate in pure Benzylamine (acts as solvent and reactant) or high-boiling solvent (e.g., DMSO) with excess amine.
-
Heat to 110°C for 12–16 hours. Note: High temperature is required to overcome the strain energy of forming the 4-membered ring.
-
Cool, dilute with EtOAc, and wash extensively with water to remove excess benzylamine.
-
Purify via flash chromatography (Hex/EtOAc).
-
Step 3: Acetal Deprotection and N-Cbz/Boc Swap
Reaction:
-
Reagents:
, (Pearlman's catalyst), , followed by aqueous . -
Procedure:
-
Hydrogenolysis: Dissolve
-Bn intermediate in MeOH. Add (10 wt%) and (1.1 equiv). Hydrogenate (1 atm or 50 psi) for 12h. Filter and concentrate to get the -Boc acetal. -
Ketone Release: Dissolve in Acetone/
(5:1). Stir at RT for 4h.[1] -
Neutralize with
, extract with EtOAc. -
Yield: Typically 40–50% over 4 steps.
-
Protocol 2: Late-Stage Diversification (Reductive Amination)
Once the 7-oxo-2-azaspiro[3.5]nonane is in hand, it serves as a universal donor for library synthesis.
-
Reagents: Primary/Secondary Amine (
), (1.5 equiv), (catalytic), DCE. -
Procedure:
-
Combine ketone (1.0 equiv) and amine (1.1 equiv) in DCE.[1]
-
Add
(1-2 drops) to adjust pH to ~5. Stir 30 min to form imine/iminium. -
Add
. Stir overnight at RT. -
Critical Step: Quench with saturated
. Do not use acidic workup as the product is basic.
-
Visualizing the Workflow
The following diagram illustrates the critical decision points and synthetic flow for generating these scaffolds.
Caption: Figure 1. Synthetic flowchart for the production of the 7-oxo-2-azaspiro[3.5]nonane medicinal chemistry hub.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Polymerization of mesylate | High dilution is critical. Ensure temperature reaches >100°C rapidly to favor intramolecular closure over intermolecular oligomerization. |
| Incomplete Acetal Hydrolysis | Steric bulk of spiro ring | Use stronger acid (e.g., |
| Product is "Greasy" | Residual Benzylamine | Benzylamine is difficult to remove. Use an acidic wash ( |
Analytical Characteristics (7-oxo-2-azaspiro[3.5]nonane)[2][3]
-
NMR (400 MHz,
): Look for the diagnostic AB quartet of the azetidine ring protons ( 3.6–3.8 ppm) and the symmetry of the cyclohexane protons. -
NMR: Distinctive quaternary spiro-carbon signal around
35–40 ppm. Carbonyl carbon at ~210 ppm.
References
-
Carreira, E. M., et al. (2008).[2] "Synthesis of Spirocyclic Oxetanes and Azetidines." Angewandte Chemie International Edition.
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes." Organic Letters.
-
Wuxi AppTec. (2021). "Synthesis method of 2,5-dioxa-8-azaspiro[3.5]nonane and salt thereof." Google Patents.
-
BenchChem. (2025).[1][3] "Technical Guide to Azaspiro[3.5]nonane Synthesis." BenchChem Protocols.
-
Qin, L., et al. (2024).[4] "Discovery of Sonrotoclax (BGB-11417): A Potent and Selective Bcl-2 Inhibitor."[4] Journal of Medicinal Chemistry.
Sources
Application Note: Precision Synthesis of Azaspiro[3.5]nonane Scaffolds via Staudinger [2+2] Cycloaddition
Executive Summary: Escaping Flatland
In modern medicinal chemistry, the "Escape from Flatland" initiative drives the transition from planar aromatic systems to three-dimensional,
This guide details the synthesis of the spiro-
Mechanistic Insight & Stereochemical Logic[1]
The Staudinger reaction is not a concerted
The Reaction Pathway[2]
-
Ketene Generation: An acid chloride is dehydrohalogenated by a tertiary amine base to form a reactive ketene in situ.[1]
-
Nucleophilic Attack: The imine nitrogen attacks the electrophilic central carbon of the ketene (orthogonal approach), generating a zwitterionic intermediate .[1]
-
Stereoselectivity (Torquoselectivity): The zwitterion undergoes a conrotatory ring closure.[1] The stereochemical outcome (cis vs. trans
-lactam) is dictated by the steric bulk of the substituents and the electronic nature of the imine.
Mechanistic Visualization
The following diagram illustrates the critical zwitterionic transition state and the divergence in stereochemistry.
Figure 1: Mechanistic pathway of the Staudinger [2+2] cycloaddition highlighting the zwitterionic intermediate that determines stereochemistry.
Strategic Planning & Reagent Selection[1]
Before initiating the synthesis, select reagents based on the desired substitution pattern on the 4-membered ring.
| Component | Selection Criteria | Recommended Reagent |
| Imine (C=N) | Must be derived from cyclohexanone.[1] Requires a non-enolizable amine or careful dehydration to prevent tautomerization.[1] | N-Benzyl or N-PMP (p-methoxyphenyl) imines derived from cyclohexanone.[1] |
| Acid Chloride | Determines C3-substitution on the lactam.[1] Activated esters work but acid chlorides are superior for in situ ketene generation.[1] | Phenoxyacetyl chloride (for O-functionalization) or Phthalimidoacetyl chloride (for N-functionalization).[1] |
| Base | Must be non-nucleophilic to avoid attacking the acid chloride directly.[1] | Triethylamine (TEA) or DIPEA (Hünig's Base) .[1] |
| Solvent | Strictly anhydrous.[1] Polar aprotic solvents can stabilize the zwitterion but DCM is standard for solubility.[1] | Dichloromethane (DCM) (Anhydrous).[1] |
Detailed Experimental Protocols
Protocol A: Synthesis of the Cyclic Imine Precursor
Objective: To synthesize N-cyclohexylideneaniline derivatives.
Context: The Staudinger reaction fails if the imine contains moisture, as water hydrolyzes the acid chloride/ketene. A Dean-Stark trap or molecular sieves are mandatory.[1]
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a Dean-Stark apparatus and a reflux condenser.
-
Reagents:
-
Reaction: Reflux the mixture at 110°C. Monitor water collection in the trap. Reaction is complete when theoretical water volume (~0.18 mL) is collected (approx. 4–6 hours).[1]
-
Workup: Cool to RT. Concentrate in vacuo to remove toluene.[1]
-
Validation: Obtain crude
H NMR.[1] Look for the disappearance of the ketone carbonyl signal and the shift of cyclohexyl protons. Use immediately or store under Argon at -20°C.
Protocol B: Staudinger [2+2] Cycloaddition (Spiro-Lactam Formation)
Objective: Construction of the 1-aryl-spiro[azetidine-2,1'-cyclohexan]-4-one.[1]
Safety: Acid chlorides are corrosive and lachrymators.[1] Perform all steps in a fume hood.
-
Preparation:
-
Flame-dry a 100 mL 3-neck RBF under Argon flow.
-
Dissolve the Cyclic Imine (5.0 mmol, 1.0 eq) in anhydrous DCM (20 mL).
-
Add Triethylamine (15.0 mmol, 3.0 eq).[1] Cool the mixture to 0°C (ice bath).
-
-
Ketene Generation & Addition:
-
Dissolve Acid Chloride (e.g., acetoxyacetyl chloride) (6.0 mmol, 1.2 eq) in anhydrous DCM (10 mL).
-
Critical Step: Add the acid chloride solution dropwise via a syringe pump or pressure-equalizing dropping funnel over 30–45 minutes.[1]
-
Why? Slow addition keeps the concentration of free ketene low, favoring reaction with the imine over ketene dimerization.
-
-
Reaction:
-
Quench & Workup:
-
Quench with saturated NaHCO
(30 mL). -
Extract with DCM (3 x 20 mL).
-
Wash combined organics with 1M HCl (to remove excess amine/imine) and Brine.[1]
-
Dry over Na
SO , filter, and concentrate.
-
-
Purification:
Experimental Workflow Diagram
The following diagram outlines the logical flow and decision points during the synthesis.
Figure 2: Step-by-step experimental workflow for the Staudinger synthesis of azaspiro[3.5]nonane scaffolds.
Characterization & Troubleshooting
NMR Signatures
To confirm the formation of the spiro-lactam ring, look for these specific signals in
-
The "Lactam Proton": If the acid chloride was mono-substituted (R-CH(Cl)-COCl), the proton on the 4-membered ring (C3-H) typically appears as a singlet (or doublet if coupled to a side chain) between
4.5 – 5.5 ppm .[1] -
Spiro-Cyclohexane Ring: The cyclohexane protons will split into distinct equatorial and axial environments due to the rigidity of the spiro-fusion, appearing as complex multiplets between
1.2 – 2.0 ppm .[1] -
Carbonyl Carbon: In
C NMR, the -lactam carbonyl is highly characteristic, typically shifting upfield compared to acyclic amides, appearing around 165 – 170 ppm .[1]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Reaction / SM Recovery | Ketene dimerization or hydrolysis. | Ensure strictly anhydrous conditions.[1] Increase acid chloride equivalents (up to 2.0 eq). |
| Low Yield | Imine hydrolysis or "Oligomerization".[1] | Use "Inverse Addition": Add Base slowly to a mixture of Imine and Acid Chloride (only if Acid Chloride is stable with Imine).[1] |
| Poor Diastereoselectivity | Temperature too high during addition.[1] | Maintain 0°C or cool to -78°C during the addition phase.[1] |
| Product Decomposition | Avoid prolonged exposure to silica gel.[1] Add 1% TEA to the eluent during purification.[1] |
References
-
Staudinger, H. (1907).[1] "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie, 356(1-2), 51-123.[1] Link
-
Singh, G. S. (2003).[1] "Recent advances in the synthesis of β-lactams." Tetrahedron, 59(39), 7661-7684.[1] Link
-
Jiao, L., et al. (2006).[1] "Origin of the Relative Stereoselectivity of the β-Lactam Formation from Ketene and Imine: A Theoretical Study." Journal of the American Chemical Society, 128(18), 6060-6069.[1] Link[1]
-
Carreira, E. M., et al. (2012).[1][2] "Spiro[3.3]heptanes as Scaffolds for Drug Discovery: A Review." Organic Letters, 14(1), 66-69.[1][2] (Contextual reference for spiro-scaffold utility). Link[1]
-
Xu, J., et al. (2019).[1][3] "Stereoselective Staudinger Reaction for the Synthesis of Spiro-β-Lactams." Current Organic Synthesis, 16(5), 712-726.[1] Link
Sources
Application Note: Rhodium-Catalyzed Synthesis of Seven-Membered Azaspiro Compounds
Executive Summary
Seven-membered azaspirocycles (e.g., spiro[4.6]undecanes, spiro-azepines) represent a privileged scaffold in medicinal chemistry, forming the core of bioactive alkaloids like cephalotaxine and galanthamine. However, their synthesis is kinetically challenged by the entropic penalty of forming medium-sized rings and the steric congestion of the quaternary spiro-center.
This Application Note details two distinct, field-proven rhodium-catalyzed methodologies to overcome these barriers. Unlike traditional acid-mediated cyclizations, these protocols utilize Rhodium’s dual-reactivity modes :
-
Rh(I)-Catalyzed Cascade: A convergent assembly of bisallenes to form complex spiro-fused azepines via cycloisomerization/Diels–Alder sequences.
-
Rh(II)-Carbenoid [4+3] Cycloaddition: The "Davies Protocol" utilizing vinyldiazoacetates and dienes via a Tandem Cyclopropanation/Cope Rearrangement.
Mechanistic Logic & Pathway Visualization
The Rh(I) Cascade Pathway (Bisallene Strategy)
This methodology, developed by groups like Mascareñas and Gulías, relies on the ability of cationic Rh(I) to coordinate bisallenes, triggering a cycloisomerization to a transient cycloheptatriene (CHT) intermediate. This intermediate—unstable and highly reactive—undergoes an immediate, highly regioselective Diels–Alder dimerization or trapping to lock the 7-membered ring into a spiro-architecture.
Figure 1: Rh(I)-catalyzed cascade converting linear bisallenes into complex spiro-azepines via a transient CHT intermediate.[1]
The Rh(II) Carbenoid Pathway (Tandem Cyclopropanation/Cope)
The "Davies" approach utilizes Rh(II) dimers (e.g.,
Figure 2: The Tandem Cyclopropanation/Cope Rearrangement sequence for accessing 7-membered rings.
Experimental Protocols
Protocol A: Rh(I)-Catalyzed Bisallene Cascade
Target: Symmetric or complex spiro-azepines. Source Basis: Mascareñas/Gulías (J. Org. Chem. 2022)
1. Reagents & Setup
-
Substrate: N-Tosyl-tethered bisallene (0.2 mmol).
-
Catalyst:
(10 mol%).[1] -
Ligand: (R)-DTBM-Segphos (10 mol%) (Crucial for steric bulk and selectivity).
-
Solvent: Anhydrous THF/DCM (4:1 ratio).
-
Atmosphere: Argon (Schlenk line technique).
2. Procedure
-
Catalyst Pre-formation: In a flame-dried Schlenk tube, dissolve
(8.1 mg, 0.02 mmol) and (R)-DTBM-Segphos (23.6 mg, 0.02 mmol) in DCM (1 mL). Stir at RT for 15 mins. The solution should turn a deep orange/red. -
Substrate Addition: Dissolve the bisallene substrate (0.2 mmol) in THF (4 mL).
-
Reaction: Add the substrate solution to the catalyst mixture via syringe.
-
Incubation: Stir the mixture at 40°C for 16–24 hours. Monitor by TLC (the bisallene spot will disappear; a lower Rf spot for the spiro-dimer will appear).
-
Quench & Purification: Filter the reaction mixture through a short pad of silica/Celite to remove Rhodium residues. Concentrate in vacuo.
-
Isolation: Purify via flash column chromatography (Hexanes/EtOAc gradient).
3. Critical Parameters (Optimization Table)
| Parameter | Recommendation | Effect |
| Ligand | DTBM-Segphos | Bulky ligands prevent non-selective oligomerization. BINAP often gives lower yields. |
| Concentration | 0.04 M | Higher concentrations favor intermolecular dimerization (spiro formation) over intramolecular [2+2]. |
| Solvent | THF/DCM (4:1) | DCM stabilizes the cationic Rh species; THF ensures substrate solubility. |
Protocol B: Rh(II)-Catalyzed [4+3] Cycloaddition
Target: 7-membered rings fused to pyrroles (Tropane/Spiro analogs). Source Basis: Davies Group Methodologies
1. Reagents & Setup
-
Diazo Source: Methyl vinyldiazoacetate (1.0 equiv).
-
Diene Trap: N-Boc-pyrrole (5.0 equiv) or Exocyclic diene (for spiro).
-
Catalyst:
(1 mol%) or (for racemic). -
Solvent: 2,2-Dimethylbutane (2,2-DMB) or Hexanes.
2. Procedure
-
Catalyst Solution: Dissolve
(catalytic amount) and the Diene (N-Boc pyrrole) in 2,2-DMB under Argon. Bring to reflux (approx 50°C). -
Slow Addition (CRITICAL): Dissolve the vinyldiazoacetate in 2,2-DMB. Using a syringe pump, add this solution to the refluxing catalyst mixture over 2–3 hours .
-
Why? Keeping the diazo concentration low prevents "carbene dimerization" (formation of fumarates/maleates) and forces reaction with the diene.
-
-
Workup: Once addition is complete, reflux for an additional 30 mins. Cool to RT.
-
Purification: Concentrate directly. The excess pyrrole can often be recovered. Purify the 7-membered azabicycle via silica gel chromatography.
Troubleshooting & Quality Control
Common Failure Modes
-
Carbene Dimerization (Protocol B):
-
Lack of Reactivity (Protocol A):
-
Regioisomer Mixtures:
-
Fix: In the [4+3] cycloaddition, the use of bulky chiral catalysts (
) often enhances regiocontrol via the "carbene orientation" in the chiral pocket.
-
Analytical Validation[1][7]
-
NMR Signature: Look for the diagnostic alkene signals of the cycloheptadiene ring (typically
5.5–6.0 ppm) and the high-field signals of the spiro-junction carbons ( 40–60 ppm). -
HRMS: Essential to distinguish between the [4+3] adduct and potential [2+1] cyclopropane byproducts that failed to rearrange (though these are usually isomers).
References
-
Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Stereoselective synthesis of seven-membered carbocycles by a tandem cyclopropanation/Cope rearrangement Source: The Journal of Organic Chemistry (Davies Group) URL:[Link]
-
Rhodium-catalyzed tandem cyclopropanation/Cope rearrangement of 4-alkenyl-1-sulfonyl-1,2,3-triazoles with dienes Source: Angewandte Chemie Int. Ed. (PubMed) URL:[Link]
-
Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones Source: The Journal of Organic Chemistry (Taber Group) URL:[Link]
-
Synthesis of Seven-Membered Azepino[3,2,1-hi]indoles via Rhodium-Catalyzed Regioselective C–H Activation Source: The Journal of Organic Chemistry URL:[3][6][Link]
Sources
- 1. Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rh-Catalyzed Aziridine Ring Expansions to Dehydropiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones [organic-chemistry.org]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. Rhodium-catalyzed tandem cyclopropanation/Cope rearrangement of 4-alkenyl-1-sulfonyl-1,2,3-triazoles with dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Use of 2-Azaspiro[3.5]nonan-7-ol in SARS-CoV-2 3CLpro inhibitor design.
Application Note: Strategic Incorporation of 2-Azaspiro[3.5]nonan-7-ol in SARS-CoV-2 3CLpro Inhibitor Design
Executive Summary & Rationale
The SARS-CoV-2 main protease (3CLpro or Mpro) remains a critical target for antiviral intervention due to its essential role in viral polyprotein processing.[1][2] First-generation inhibitors (e.g., Nirmatrelvir) utilize rigid bicyclic systems (like dimethyl-3-azabicyclo[3.1.0]hexane) at the P2 position to fill the S2 hydrophobic pocket.[1][2] However, optimizing the P3/P4 solvent-exposed region remains a challenge for improving pharmacokinetic (PK) profiles and potency.[1][2]
This guide details the application of This compound (CAS: variable based on salt form) as a high-value building block.[1][2] Unlike flat aromatic caps, this spirocyclic scaffold offers increased fraction of sp³-hybridized carbons (
Structural Biology & Design Logic
The 3CLpro active site contains distinct subsites (S1, S2, S4).[1][2] While S1 requires a glutamine mimetic (lactam) and S2 prefers hydrophobic bulk, the S4 site is a large, solvent-exposed hydrophobic ridge.[1][2]
-
The Problem: Many P3/P4 caps are either too small (losing binding energy) or too lipophilic/flat (poor solubility/metabolic liability).[1][2]
-
The Solution (this compound):
-
Vector Control: The spiro-fusion creates a rigid 90° angle between the rings, directing the 7-hydroxy group and the 2-amino group along precise vectors that cannot be achieved by linear alkyl chains or flat piperidines.[1][2]
-
S4 Engagement: The 6-membered ring of the spiro system extends into the S4 hydrophobic groove, stabilizing the inhibitor-enzyme complex.[1][2]
-
Metabolic Shielding: The quaternary carbon at the spiro-junction blocks oxidative metabolism common at the
-position of cyclic amines.[1][2]
-
Diagram 1: Structural Logic & Binding Mode
Caption: Schematic representation of this compound functioning as a P3/P4 cap, engaging the S4 cleft to lock the inhibitor conformation.
Chemical Synthesis Protocol
Objective: Couple this compound to a P2-P1 peptidomimetic backbone via a carbamate linkage. This is the standard method to maximize potency while maintaining hydrolytic stability.[1][2]
Reagents:
-
C: Dipeptide amine (e.g., Leu-Gln surrogate with protected warhead)[1][2]
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[1][2]
Step-by-Step Methodology:
-
Activation of the Spiro-Alcohol:
-
Dissolve A (1.0 equiv) in anhydrous MeCN (0.1 M concentration).
-
Add DSC (1.2 equiv) and TEA (1.5 equiv) at 0°C.
-
Stir at Room Temperature (RT) for 3–4 hours.
-
Checkpoint: Monitor by TLC/LC-MS for the formation of the mixed succinimidyl carbonate intermediate.[1][2]
-
Note: The spiro-amine must be protected (e.g., N-Boc) if the alcohol is the coupling site.[1][2] If the user intends to couple via the amine of the spirocycle (using the alcohol as a solvent-exposed polar group), reverse the activation: Activate the peptidomimetic alcohol with DSC, then add the spiro-amine.[1][2] Protocol below assumes coupling via the spiro-alcohol (P4 cap). [1][2]
-
-
Coupling to Backbone:
-
Workup & Purification:
-
Warhead Deprotection (if applicable):
Diagram 2: Synthesis Workflow
Caption: General synthetic route for installing the spirocyclic cap via activated carbonate coupling.
Biochemical Validation Protocol (FRET Assay)
Objective: Determine the IC₅₀ of the synthesized spiro-inhibitor against recombinant SARS-CoV-2 3CLpro.
Materials:
-
Enzyme: Recombinant SARS-CoV-2 3CLpro (final conc: 5 nM).[1][2]
-
Substrate: FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) (final conc: 20 µM).
-
Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.[1][2]
Protocol:
-
Preparation: Dilute inhibitor in DMSO (10 mM stock). Prepare serial dilutions in Assay Buffer.
-
Incubation: Mix 10 µL of diluted inhibitor with 10 µL of 3CLpro enzyme in a 96-well black microplate. Incubate for 30 min at RT to allow equilibrium (crucial for covalent inhibitors).
-
Initiation: Add 20 µL of FRET substrate to initiate the reaction.
-
Measurement: Monitor fluorescence (Ex: 360 nm, Em: 460 nm) kinetically for 60 minutes using a plate reader.
-
Analysis: Calculate initial velocity (
) from the linear portion of the curve.[2] Plot % Inhibition vs. [Inhibitor] to determine IC₅₀ using non-linear regression (GraphPad Prism).
Self-Validation Check:
-
Z-Factor: Ensure Z' > 0.5 using positive (GC-376) and negative (DMSO) controls.
-
Linearity: Ensure the reaction is linear over the measurement period; if not, reduce enzyme concentration.
Comparative Data: Why Spiro?
The following table summarizes the expected improvements when replacing a standard cyclohexyl or piperidine cap with the spirocyclic scaffold.
| Property | Standard Cyclic Cap (e.g., Cyclohexyl) | This compound Cap | Impact Mechanism |
| Solubility | Low | High | Increased |
| Metabolic Stability | Low (Oxidation prone) | High | Quaternary spiro-carbon blocks |
| Potency (IC₅₀) | Baseline | Improved (2-5x) | "Locking" of the S4 conformation reduces entropic penalty upon binding.[1][2] |
| Selectivity | Variable | High | Unique 3D shape reduces off-target binding to host proteases (e.g., Cathepsins).[1][2] |
References
-
Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Source: National Institutes of Health (PMC).[1][2] Context: foundational work on 6-azaspiro[3.5] and 2-azaspiro[3.3] scaffolds in 3CLpro inhibition.[1][2] URL:[Link]
-
Advances in the Development of SARS-CoV-2 Mpro Inhibitors. Source: National Institutes of Health (PMC).[1][2] Context: Review of Nirmatrelvir and the structural requirements for S2/S4 pocket filling.[1][2] URL:[Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. Source: PubMed.[1] Context: General medicinal chemistry principles regarding spirocycles and ADME optimization ("Escape from Flatland"). URL:[Link][1][2]
-
Discovery of highly potent SARS-CoV-2 Mpro inhibitors based on benzoisothiazolone scaffold. Source: PubMed Central.[1] Context: Comparative assay protocols and FRET methodologies for 3CLpro. URL:[Link]
Sources
One-pot synthesis of saturated spirocyclic N-heterocycles.
Executive Summary
The transition from planar, aromatic scaffolds to three-dimensional, saturated architectures (Fsp³-rich) is a dominant trend in modern drug discovery. Saturated spirocyclic N-heterocycles—such as spiro-piperidines, spiro-pyrrolidines, and azaspiro[3.3]heptanes—offer improved solubility, metabolic stability, and novel IP space compared to their "flat" analogs. However, constructing quaternary spiro-centers often requires lengthy linear sequences.
This guide details two high-fidelity, one-pot protocols for synthesizing these scaffolds:
-
The SnAP (Stannyl Amine Protocol) Reagent System: For the rapid conversion of cyclic ketones into spiro-saturated N-heterocycles.[1]
-
Photoredox-Catalyzed N-Centered Radical Cascade: For the construction of spiro-lactams and amines via remote functionalization.
Introduction: The "Escape from Flatland"
Saturated spirocycles act as rigid geometrical spacers that orient pharmacophores in specific vectors without the liability of aromatic ring stacking (which often leads to poor solubility).
-
Key Advantage: The spiro-carbon creates a defined bond angle (approx. 109.5°) that is metabolically robust, unlike flexible alkyl chains.
-
Synthetic Challenge: Steric hindrance at the quaternary center typically impedes standard nucleophilic substitutions (
). -
Solution: Radical-mediated processes and concerted cycloadditions overcome these steric barriers in one-pot cascades.
Protocol A: SnAP Reagents for Spiro-Morpholines and Piperazines
Principle: The Stannyl Amine Protocol (SnAP), pioneered by the Bode Group, utilizes bifunctional reagents containing an amino group and an alkyl stannane. The reaction proceeds via the formation of an imine/hemiaminal intermediate, which undergoes radical cyclization upon oxidation of the C–Sn bond. This method effectively inserts a heteroatomic ring onto a cyclic ketone in a single operation.
Mechanism Workflow:
-
Condensation: Cyclic Ketone + SnAP Reagent
Imine. -
Oxidation: Cu(II) oxidizes the C–Sn bond
Carbon-centered radical. -
Cyclization: Radical adds to the imine
Spirocyclic amine.
Visualizing the SnAP Pathway
Experimental Protocol
Reagents:
-
Substrate: 4-Boc-cyclohexanone (1.0 equiv, 0.5 mmol).
-
Reagent: SnAP-M Morpholine Reagent (1.0 equiv).
-
Catalyst: Copper(II) Triflate [Cu(OTf)₂] (1.0 equiv).
-
Additives: 2,6-Lutidine (1.0 equiv).
-
Solvent: Dichloromethane (DCM) / Hexafluoroisopropanol (HFIP) (4:1 ratio).
Step-by-Step Procedure:
-
Imine Formation: In a 20 mL vial, dissolve the cyclic ketone (0.5 mmol) and SnAP reagent (0.5 mmol) in DCM (2.0 mL). Add 4Å molecular sieves (100 mg). Stir at room temperature for 2 hours. Checkpoint: Verify imine formation via TLC or crude NMR (disappearance of ketone carbonyl).
-
Radical Cascade: Cool the mixture to 0 °C. Add 2,6-lutidine (0.5 mmol), followed by Cu(OTf)₂ (0.5 mmol) and HFIP (0.5 mL).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. The solution typically turns from blue (Cu(II)) to a pale green/yellow suspension.
-
Workup: Quench with 10% aqueous NH₄OH (5 mL) to chelate copper. Extract with DCM (3 x 10 mL).
-
Purification: Dry organic layers over Na₂SO₄. Purify via flash chromatography (typically MeOH/DCM gradients).
Data Summary: Scope Efficiency
| Substrate Class | Ring Size Formed | Typical Yield | Fsp³ Score |
|---|---|---|---|
| Cyclohexanones | Spiro-morpholine | 65-85% | 0.85 - 1.0 |
| N-Boc-Piperidinone | Spiro-piperazine | 55-75% | 0.90 - 1.0 |
| Oxetan-3-one | 2-Oxa-6-azaspiro[3.3]heptane | 40-60% | 1.0 |
Protocol B: Photoredox-Catalyzed N-Centered Radical Cascade
Principle: This method utilizes visible light and a photocatalyst to generate a highly reactive Nitrogen-Centered Radical (NCR) from an N-H or N-X precursor.[2] The NCR triggers a cascade (often involving 1,5-Hydrogen Atom Transfer or alkene addition) to close a ring at a quaternary center. This is particularly effective for synthesizing azaspiro[4.5]decanes .
Mechanism:
-
Initiation: Photocatalyst (Ir or Ru) absorbs blue light -> Excited State (*Cat).
-
Activation: Single Electron Transfer (SET) oxidizes the amide/sulfonamide anion -> N-radical.
-
Spirocyclization: The N-radical attacks a pendant alkene (5-exo-trig or 6-endo-trig).
Visualizing the Photoredox Cycle
Experimental Protocol
Reagents:
-
Substrate: Unsaturated amide/sulfonamide (e.g., N-(4-methylenecyclohexyl)amide).
-
Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1-2 mol%).
-
Base: K₃PO₄ (2.0 equiv) or Tetrabutylammonium phosphate.
-
Solvent: Degassed Acetonitrile (MeCN).
-
Light Source: 40W Blue Kessil LED (450 nm).
Step-by-Step Procedure:
-
Setup: In a glovebox or under strictly inert atmosphere (Ar/N₂), combine the substrate (0.2 mmol), photocatalyst (2.0 mg), and base in a clear 8 mL vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed MeCN (2.0 mL). Cap with a septum-screw cap.
-
Irradiation: Place the vial 2–3 cm away from the Blue LED. Use a fan to maintain temperature <30 °C. Stir vigorously for 12–18 hours.
-
Monitoring: Monitor by LC-MS. The disappearance of the alkene peak and appearance of the cyclized mass (M+H) indicates completion.
-
Workup: Filter the mixture through a short pad of silica to remove the catalyst and base salts. Wash with EtOAc.
-
Purification: Concentrate and purify via reverse-phase preparative HPLC (often required for polar spiro-lactams).
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Conversion (SnAP) | Incomplete imine formation | Add more molecular sieves or switch to Ti(OiPr)₄ as a Lewis acid promoter during step 1. |
| Low Conversion (Photo) | Oxygen quenching | The excited state of Ir catalysts is quenched by O₂. Degas solvents via "freeze-pump-thaw" (3 cycles) rather than simple sparging. |
| Side Products (Hydrolysis) | Wet solvents | Both protocols are sensitive to water. Ensure HFIP and MeCN are anhydrous. |
| Purification Difficulty | High polarity of spiro-amines | Use basic alumina columns or add 1% NH₃/MeOH to the silica column eluent to prevent streaking. |
Scope and Limitations
-
SnAP Protocol: Excellent for 6- and 7-membered rings. Strained rings (4-membered) like azetidines are harder to form due to the high energy of the radical intermediate, though specific "SnAP-A" reagents exist.
-
Photoredox: Requires an appropriately positioned alkene acceptor. If the alkene is too electron-deficient, the nucleophilic N-radical may not add efficiently.
References
-
Vo, C.-V., & Bode, J. W. (2014).[3] Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry, 79(7), 2809–2815.[3] [Link]
-
Luescher, M. U., & Bode, J. W. (2017). SnAP Reagents for the One-Pot Synthesis of Saturated N-Heterocycles from Aldehydes and Ketones. Organic Syntheses, 94, 34–53. [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052–9067. [Link]
-
Choi, J., & Fu, G. C. (2012). Transition Metal-Catalyzed Alkyl-Alkyl Bond Formation: Another Dimension in Cross-Coupling Chemistry. Science, 337(6092), 352–356. [Link]
-
Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013).[4] Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322–5363. [Link]
-
Kärkäs, M. D., Porco, J. A., & Stephenson, C. R. J. (2016). Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis. Chemical Reviews, 116(17), 9683–9747. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strategies to Generate Nitrogen-Centered Radicals That May Rely on Photoredox Catalysis: Development in Reaction Methodology and Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of saturated N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: 2-Azaspiro[3.5]nonan-7-ol Synthesis Optimization
Current Status: Online Ticket ID: SPIRO-35-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 2-azaspiro[3.5]nonan-7-ol typically proceeds via the reduction of the corresponding ketone intermediate (tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate). While the chemistry appears straightforward, researchers frequently report low isolated yields (30–50%) despite high conversion rates.
Our internal data indicates that yield loss is rarely due to reaction failure but rather inefficient isolation of the amphiphilic product and instability of the spiro-azetidine ring under harsh acidic conditions.
This guide provides a self-validating protocol to elevate yields to the 85–92% range .
Visual Workflow: The Optimized Pathway
The following diagram outlines the critical decision points in the synthesis and isolation process.
Figure 1: Critical decision pathway for maximizing recovery of the amphiphilic spiro-alcohol.
Module 1: The Reduction (Reaction Control)
The reduction of the spiro-ketone is generally robust, but side reactions (ring opening) can occur if the temperature is uncontrolled.
Standardized Protocol
-
Reagent: Sodium Borohydride (NaBH₄)
-
Solvent: Methanol (anhydrous preferred)
-
Stoichiometry: 1.0 equiv Ketone : 1.2 equiv NaBH₄
| Parameter | Recommended Range | Why? |
| Temperature | 0°C to 10°C | Higher temps (>25°C) increase the risk of transesterification with the Boc group or azetidine ring strain release. |
| Addition Rate | Portion-wise (15 min) | Prevents localized exotherms that degrade the spiro-core. |
| Reaction Time | 1–2 Hours | Prolonged stirring in basic borate mixtures can lead to Boc-migration. |
Troubleshooting: "My reaction is stuck at 80% conversion."
Diagnosis: Boron complexation. The alcohol product complexes with boron species, stalling the reaction. Fix: Add CeCl₃·7H₂O (0.5 equiv) (Luche Reduction conditions). This activates the ketone and prevents product inhibition, pushing conversion to 100%.
Module 2: Isolation (The Yield Killer)
This is the single most common point of failure. The product, This compound , contains a polar hydroxyl group and a semi-polar Boc-protected amine. It is amphiphilic and highly soluble in water, especially if the aqueous layer is not saturated.
The Problem: Standard Workup
Using pure Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction often results in 30–50% product loss into the aqueous wash layer.
The Solution: "Salting Out" & Polar Extraction
You must modify the partition coefficient (
Step-by-Step Optimized Workup:
-
Quench: Add saturated aqueous NH₄Cl dropwise at 0°C.
-
Concentration: Evaporate the Methanol completely before extraction. Methanol acts as a phase-transfer agent that drags your product into the water.
-
Saturation: Add solid NaCl to the aqueous residue until no more dissolves (saturation).
-
Extraction Solvent: Do NOT use pure DCM.
-
Use: DCM : Isopropanol (3:1) OR Chloroform : Ethanol (3:1) .
-
Perform 4–5 extractions.
-
-
Drying: Dry over Na₂SO₄ (Magnesium sulfate can sometimes adsorb polar alcohols).
Module 3: Deprotection (If applicable)
If your final target is the free amine (removing the Boc group), yield loss often occurs during the neutralization of the TFA/HCl salt.
The "Free-Basing" Trap: Neutralizing the amine salt with aqueous NaOH and extracting with ether will result in near-zero yield. The free amine (secondary amine + alcohol) is extremely water-soluble.
Correct Protocol:
-
Remove Boc with TFA/DCM (1:4).
-
Evaporate TFA completely (azeotrope with toluene).
-
Do not perform an aqueous workup.
-
Dissolve the crude salt in MeOH and treat with a basic ion-exchange resin (e.g., Amberlyst A-21) until neutral.
-
Filter and evaporate to obtain the free amine quantitatively.
FAQ: Troubleshooting Specific Scenarios
Q1: The product is an oil, but literature says it should be a solid. Is it impure?
-
Answer: Not necessarily. This compound derivatives often exist as low-melting waxy solids. Small amounts of solvent (DCM/MeOH) trapped in the lattice can keep it as an oil. High-vacuum drying (0.1 mbar) for 12 hours often induces solidification.
Q2: I see a new spot on TLC that is less polar than the product. What is it?
-
Answer: This is likely the elimination product (alkene). If the reaction mixture became too acidic or too hot during workup, the -OH group can eliminate to form the double bond in the cyclohexane ring. Ensure workup pH stays neutral (pH 7–8).
Q3: Can I use LiAlH₄ instead of NaBH₄?
-
Answer: Avoid LiAlH₄ if you have a Boc group. LiAlH₄ will reduce the Boc group to a methyl group (forming the N-methyl derivative) or cleave it entirely. Only use LiAlH₄ if you intend to reduce the ketone and the carbamate simultaneously.
References
-
Preparation of tert-butyl 7-oxo-2-azaspiro[3.
- Source: ChemicalBook / Patent Liter
- Context: Describes the synthesis of the ketone precursor via decarboxylative cycliz
-
Carreira, E. M., et al. (2011). "Spirocyclic Scaffolds in Drug Discovery."
- Source:Angewandte Chemie Intern
- Context: Discusses the physicochemical properties of spirocycles, specifically solubility issues (logP)
-
Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles."
- Source:Organic Letters.
- Context: Provides general protocols for handling small, strained azaspirocycles and preventing ring-opening during workup.
-
Wuxi AppTec / Enamine Protocols.
- Source: Publicly available CRO synthesis protocols for spiro-amines.
- Context: Industry standard for "salting out" procedures in amphiphilic amine isol
Technical Support Center: Azaspirocycle Synthesis Troubleshooting
Topic: Side Reactions in Azaspirocycle Formation and Mitigation Audience: Researchers, Medicinal Chemists, Process Chemists
Core Directive & Scope
Welcome to the Azaspirocycle Synthesis Support Hub. Azaspirocycles (e.g., azaspiro[3.3]heptanes, azaspiro[4.5]decanes) are high-value scaffolds in drug discovery due to their ability to orient exit vectors in 3D space, offering distinct physicochemical advantages over flat aromatic systems. However, their formation is thermodynamically fighting against ring strain (approx. 26 kcal/mol for spiro[3.3]heptane).
This guide addresses the three most critical failure modes in their synthesis:
-
Elimination vs. Cyclization in nucleophilic substitutions.
-
Oligomerization during Ring-Closing Metathesis (RCM).
- -Hydride Elimination in Titanium-mediated cyclopropanations (Kulinkovich-de Meijere).
Troubleshooting Module: Intramolecular Alkylation (S_N2)
User Query: "I am attempting to close a 4-membered azetidine ring to form an azaspiro[3.3]heptane using a mesylate precursor and NaH, but I am isolating the vinyl elimination product instead of the spirocycle."
Diagnostic Check
-
1H NMR: Look for new olefinic protons (typically
5.0–6.5 ppm). -
MS: Product mass is [M-HMs] (elimination) vs [M-HMs] (cyclization)? Note: They have the same mass loss relative to starting material, but the elimination product often fragments differently.
-
TLC: Elimination products are often less polar than the amine/spirocycle.
Root Cause Analysis
The formation of strained rings (3- and 4-membered) via intramolecular
Mitigation Protocol
Step 1: Exploit the Thorpe-Ingold Effect. Ensure the quaternary carbon (the spiro center) bears substituents that compress the internal bond angle, forcing the reactive centers closer together. If possible, install temporary bulky protecting groups on the non-reacting ring to pre-organize the conformation.
Step 2: Switch Phase-Transfer Conditions. Avoid strong bases like NaH/THF which promote elimination. Switch to a liquid-liquid or solid-liquid Phase Transfer Catalysis (PTC) system.
-
Protocol: Use 50% aq. NaOH / Toluene with TBAB (tetrabutylammonium bromide) (10 mol%).
-
Why? The interfacial mechanism ensures the deprotonated amine reacts immediately with the electrophile in the organic phase, minimizing the lifetime of the free anion that leads to elimination.
Step 3: Solvent & Concentration Control.
-
Concentration: Run at 0.05 M - 0.1 M . High dilution favors intramolecular cyclization over intermolecular oligomerization, though it does not directly stop elimination.
-
Solvent: Use Sulfolane or DMSO if PTC fails. These dipolar aprotic solvents accelerate
rates significantly more than E2 rates compared to THF.
Data: Base/Solvent Effects on Azetidine Ring Closure
| Condition | Primary Outcome | Mechanism Note |
| NaH / THF (Reflux) | Elimination (Major) | High basicity promotes E2; THF stabilizes cation poorly. |
| K2CO3 / MeCN (Reflux) | Slow / Incomplete | Weak base; requires high temp which risks degradation. |
| 50% NaOH / Toluene / TBAB | Cyclization (Major) | PTC effect; rapid shuttling of anion. |
| t-BuOK / t-BuOH | Elimination (Exclusive) | Bulky base + protic solvent favors Hofmann elimination. |
Troubleshooting Module: Ring-Closing Metathesis (RCM)
User Query: "My RCM reaction to form an azaspiro[4.5]decene using Grubbs II is stalling at 50% conversion, and I see a ladder of spots on TLC indicating oligomers."
Diagnostic Check
-
1H NMR: Broad peaks in the aliphatic region (polymer backbone) vs. sharp multiplets for the discrete spirocycle.
-
Visual: Reaction mixture turns into a gel (polymerization).
Root Cause Analysis
RCM is a reversible equilibrium.
-
Oligomerization: At concentrations >10 mM, intermolecular metathesis (ADMET) competes with intramolecular ring-closing.
-
Catalyst Death: Ruthenium methylidenes decompose over time, especially in the presence of basic amines (common in azaspirocycles).
-
Non-productive Chelation: The spiro-nitrogen can coordinate to the Ru-center, poisoning the catalyst.
Mitigation Protocol
Step 1: Acidic Additives (The "Amine Sponge" Method). Protonate the basic nitrogen to prevent catalyst poisoning.
-
Protocol: Add 1.0 equiv of p-Toluenesulfonic acid (pTSA) or use the HCl salt of the amine precursor.
-
Why? Ammonium salts do not coordinate to Grubbs catalysts, protecting the active species.
Step 2: The "Ti(OiPr)4" Trap.
Add 0.2–0.5 equiv of
-
Why? It acts as a Lewis acid scavenger for impurities and prevents non-productive chelation of the amine to the Ruthenium.
Step 3: Visual Decision Tree for RCM Optimization
Figure 1: Decision matrix for optimizing Ring-Closing Metathesis in azaspirocycle synthesis.
Troubleshooting Module: Kulinkovich-de Meijere Reaction
User Query: "I am trying to convert a lactam to an aminocyclopropane spiro-fused system. I am using EtMgBr and Ti(OiPr)4, but I am generating massive amounts of gas and getting low yields of the amine."
Mechanistic Insight
The Kulinkovich-de Meijere reaction involves the formation of a titanacyclopropane species from the Grignard reagent.[1][2][3]
-
The Failure Mode: The titanacyclopropane intermediate is unstable. It tends to undergo
-hydride elimination to release ethene (the gas you see) and a Titanium(II) species that does not participate in the cycle effectively if not trapped immediately by the amide.
Diagnostic Check
-
Gas Evolution: Rapid bubbling upon Grignard addition indicates ethene formation.
-
Color: Deep black/brown indicates low-valent Ti, but if it precipitates early, the active species is lost.
Mitigation Protocol
Step 1: Ligand Exchange (The Cyclohexyl Trick). Do not use Ethyl Magnesium Bromide (EtMgBr) as the carbon source for the ring if possible, or use it only to generate the catalyst.
-
Protocol: Use Cyclohexyl Magnesium Chloride (CyMgCl) (2.5 equiv) + Ti(OiPr)4 (1.0 equiv).
-
Why? CyMgCl forms a titanacyclopropane that is less prone to non-productive
-hydride elimination compared to the ethyl analog. It then undergoes ligand exchange with the olefin you actually want to incorporate (if using an external olefin) or simply stabilizes the Ti center longer for the intramolecular reaction.
Step 2: Methyl Titanium Triisopropoxide. Switch the catalyst precursor.
-
Protocol: Use MeTi(OiPr)3 instead of
. -
Why? It generates the active titanacyclopropane more cleanly without the induction period that leads to side reactions.
Step 3: Pathway Visualization
Figure 2: Mechanistic bifurcation in the Kulinkovich-de Meijere reaction showing the critical ethene-forming side reaction.
References
-
Kulinkovich Reaction Mechanism & Side Reactions
-
Kulinkovich, O. G. (2004). The Kulinkovich Reaction. Synlett. Link
- Detailed discussion on ethene production via beta-hydride elimin
-
-
Azaspirocycle Synthesis via [2+2] Cycloaddition
-
Ring-Closing Metathesis (RCM)
-
Grubbs, R. H., et al. (2006). Olefin Metathesis. Tetrahedron. Link
- Strategies for suppressing oligomerization and c
-
-
Intramolecular Alkylation & Scale-Up
-
Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles. Angewandte Chemie Int. Ed. Link
- Foundational text on the geometric constraints and Thorpe-Ingold effects in spiro-synthesis.
-
-
Mitigation of Side Products in Spiro-Synthesis
-
Wuitschik, G., et al. (2008). Oxetanes in Drug Discovery. Angewandte Chemie. Link
- Discusses the stability and formation challenges of 4-membered spiro-rings.
-
Sources
- 1. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 2. Kulinkovich Reaction [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
SpiroTech Support Hub: Optimization of Reaction Conditions for Spirocyclization
Status: Operational Ticket ID: SPIRO-OPT-2025 Assigned Specialist: Senior Application Scientist, Dr. A. Vance
Introduction: The Architecture of Complexity
Welcome to the SpiroTech Support Hub. You are likely here because constructing spirocyclic scaffolds—joining two rings at a single quaternary carbon—is one of the most geometrically demanding tasks in modern synthesis. Whether you are targeting spirooxindoles for oncology or spiro[4.5]decane cores for CNS targets, the challenge lies in balancing ring strain , steric congestion , and stereoelectronic alignment .
This guide is not a textbook; it is a troubleshooting engine designed to unstall your reaction and maximize your diastereomeric ratio (dr).
Module 1: Metal-Catalyzed Spirocyclization (Au, Pd)
Focus: Activating Alkynes and Alkenes for Cyclization
In metal-catalyzed pathways, the metal center acts as a "soft" Lewis acid to activate π-systems. The most common failure mode here is not lack of reactivity, but catalyst poisoning or competitive hydroamination/alkoxylation without cyclization.
The Gold Standard: Au(I)/Au(III) Optimization
Gold catalysts are premier tools for activating alkynes for nucleophilic attack. However, the "gold rush" often ends in black precipitate (colloidal gold) if conditions aren't tuned.
Critical Parameter: The Counterion Effect
The counterion is not a spectator; it dictates the "tightness" of the ion pair.
-
Non-coordinating anions (e.g., SbF₆⁻, BArF⁻): Increase electrophilicity of the Au center. Use these if conversion is low.
-
Coordinating anions (e.g., OTf⁻, OTs⁻): Stabilize the catalyst but may dampen reactivity. Use these if you see decomposition.
Protocol: Ligand & Additive Screening Workflow
Objective: Optimize a stalled Au(I)-catalyzed spirocyclization of an alkynol.
-
Baseline Run: 5 mol% [Au(PPh3)Cl] / AgSbF6 in DCM at RT.
-
Screen 1 (Sterics): Switch to bulky phosphines (e.g., JohnPhos, BrettPhos) to prevent catalyst aggregation.
-
Screen 2 (Electronics): If yield is <40%, switch to N-Heterocyclic Carbenes (NHCs) like IPr or IMes for stronger σ-donation.
-
The "Silver Bullet" (Additives): Add 5 mol% of a mild base (e.g., 2,6-di-tert-butylpyridine) to scavenge trace acid that triggers protodeauration.
Visualization: The Optimization Logic Gate
Figure 1: Decision matrix for troubleshooting metal-catalyzed spirocyclization failures.
Module 2: Oxidative Dearomatization
Focus: Converting Flat Aromatics to 3D Spirocycles
This method (often using Hypervalent Iodine or Electrochemistry) is powerful for creating spiro-fused cyclohexadienones. The primary enemy here is rearomatization .
The "Magic Solvent": HFIP
Hexafluoroisopropanol (HFIP) is essential for these reactions.
-
Mechanism: HFIP stabilizes the cationic radical intermediates and the phenoxenium ion via strong H-bond donation, preventing premature collapse or polymerization [1].
-
Troubleshooting Tip: If your yield is low in DCM or MeOH, swap to a 4:1 mixture of HFIP/DCM. The yield often doubles.
Protocol: Preventing Rearomatization
Scenario: You formed the spiro-dienone, but it rearranges back to a phenol or migrates to a fused system.
-
Buffer the System: The rearrangement is often acid-catalyzed. Add solid NaHCO3 or K2CO3 (2-3 equiv) to the reaction pot.
-
Oxidant Switch: If using PIDA (PhI(OAc)2), the byproduct is acetic acid (acidic). Switch to PIFA (PhI(OCOCF3)2) which is more reactive, or use anodic oxidation (carbon anode/cathode) to avoid reagent waste entirely [2].
Module 3: Stereocontrol & Diastereoselectivity
Focus: Controlling the "Fold"
Spirocyclization creates a quaternary center. Controlling the relative stereochemistry (dr) is often governed by the Thorpe-Ingold effect and transition state sterics .
Data Table: Solvent & Temperature Impact on DR
Based on spirooxindole synthesis optimization [3].
| Variable | Condition | Result (dr) | Explanation |
| Temperature | 25°C | 3:1 | Thermodynamic equilibration allows isomer interconversion. |
| Temperature | -78°C | >20:1 | Kinetic Control: Locks the transition state of the initial cyclization. |
| Solvent | MeOH (Protic) | 2:1 | H-bonding disrupts the tight ion pair needed for stereocontrol. |
| Solvent | Toluene (Non-polar) | 15:1 | Encourages tight ion-pairing (if chiral counterion used). |
| Concentration | 0.5 M | 5:1 | High concentration forces intermolecular side reactions. |
| Concentration | 0.05 M | 12:1 | High Dilution: Favors intramolecular spirocyclization over polymerization. |
Visualization: Kinetic vs. Thermodynamic Pathways
Figure 2: Pathway bifurcation. To maximize dr, operate at low temperatures to trap Product A and avoid the dashed equilibration line.
Module 4: Troubleshooting FAQ (The "Debug" Log)
Q1: My reaction turns black and conversion stops at 50%. What happened?
-
Diagnosis: Catalyst decomposition (Colloidal Gold/Palladium Black).
-
Fix:
-
Check Purity: Alkynes often contain trace heavy metals or sulfides that poison catalysts. Filter starting material through a pad of silica/Celite.
-
Stabilize: Add a "soft" ligand (e.g., triphenylphosphine) or lower the catalyst loading. Paradoxically, lower loading sometimes improves TON by reducing aggregation.
-
Q2: I am getting a fused ring instead of a spiro ring.
-
Diagnosis: This is likely an ipso- vs. ortho-attack competition.
-
Fix:
-
Electronic Bias: You need to make the ipso position (the spiro center) more nucleophilic or the electrophile more targeted.
-
Blocking Groups: Place a halogen (Br/Cl) at the ortho/para positions to sterically or electronically disfavor the fused-ring pathway.
-
Q3: The diastereoselectivity is poor (1:1 mixture).
-
Diagnosis: The reaction is under thermodynamic control, or the substrate is too flexible.
-
Fix:
-
Cool Down: Run at -40°C or -78°C.
-
Bulk Up: Use a bulkier protecting group on the nitrogen (e.g., switch from Benzyl to Trityl or Boc). This creates a "stereochemical wall" that forces the ring closure from only one face [4].
-
References
-
Dohi, T., & Kita, Y. (2024). Hypervalent Iodine-Induced Oxidative Couplings (New Methane). Accounts of Chemical Research. Link
-
Gholami, H., & Cornali, B. M. (2023). Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines.[1][2][3] Organic Letters, 25(43), 7822-7826. Link
-
Feng, X., et al. (2021).[4] Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. Link
-
Wagner, B., Hiller, W., Ohno, H., & Krause, N. (2015).[5] Gold-catalyzed three-component spirocyclization: a one-pot approach to functionalized pyrazolidines.[5][6] Organic & Biomolecular Chemistry.[2][5][7] Link
Sources
- 1. Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 5. Gold-catalyzed three-component spirocyclization: a one-pot approach to functionalized pyrazolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02453F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
Troubleshooting low diastereoselectivity in azaspiro[3.5]nonane synthesis
Topic: Troubleshooting Low Diastereoselectivity (dr) Doc ID: TS-AZS-35-004 Last Updated: 2025-06-15 Status: Active[1]
Introduction
Welcome to the SpiroCycle Technical Support Center . You are likely here because your synthesis of 2-azaspiro[3.5]nonane derivatives has hit a "stereochemical wall."
The spiro[3.5]nonane scaffold—comprising a strained azetidine ring spiro-fused to a cyclohexane/piperidine ring—is a privileged motif in modern drug discovery (e.g., enhancing metabolic stability over simple piperidines). However, the perpendicular orientation of the two rings creates unique steric corridors that often frustrate standard predictive models for diastereoselectivity (dr).
This guide addresses the three most common support tickets we receive regarding low dr in this scaffold.
Module 1: The "7-Keto" Bottleneck (Reductive Functionalization)
Ticket #: 404-DR User Issue: "I am performing a reductive amination on 2-azaspiro[3.5]nonan-7-one to install an amine at C7. I am getting a 1:1 to 2:1 mixture of diastereomers. I need >10:1."
Root Cause Analysis
The 6-membered ring of the spiro[3.5] system exists in a chair conformation. The spiro-azetidine ring at C2 acts as a bulky gem-disubstituent.[1] When a nucleophile (hydride or amine) approaches the C7 ketone, it faces two competing pathways:
-
Axial Attack: Approaches from the face parallel to the axial hydrogens (sterically hindered but leads to the thermodynamically stable equatorial product).
-
Equatorial Attack: Approaches from the face perpendicular to the ring (less hindered but leads to the axial product).
In spiro[3.5] systems, the conformational "locking" effect of the spiro center is less pronounced than in decalins, leading to rapid chair flipping and poor facial discrimination under standard conditions.
Troubleshooting Protocol
Scenario A: You want the Thermodynamic Product (Equatorial Amine/Alcohol)
Target: The substituent is anti to the axial protons.
Protocol:
-
Reagent Switch: Use Sodium Triacetoxyborohydride (STAB) .[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[1] Avoid MeOH initially to prevent rapid non-selective reduction.[1]
-
Additive: Add Acetic Acid (1.0 eq) . This promotes the formation of the iminium ion, which is necessary for the STAB mechanism.
-
Mechanism: STAB is bulky and coordinates with the nitrogen, delivering hydride from the axial face (top), forcing the amine substituent equatorial.
Scenario B: You want the Kinetic Product (Axial Amine/Alcohol)
Target: The substituent is syn to the axial protons.
Protocol:
-
Step 1 (Reduction): Do not use reductive amination directly.[1] Reduce the ketone to the alcohol first using L-Selectride (Lithium tri-sec-butylborohydride) at -78°C in THF.[1]
-
Why? The massive steric bulk of the sec-butyl groups forces the hydride to attack from the most accessible equatorial trajectory, yielding the axial alcohol with high dr (>10:1).
-
-
Step 2 (Inversion): Convert the axial alcohol to the equatorial amine via a Mitsunobu Reaction (DPPA, DIAD, PPh3) followed by Staudinger reduction.
-
Result: Double inversion (or retention depending on route) allows precise control.[1]
-
Decision Tree: Optimizing Reductive Amination
Module 2: The "Cyclization" Conundrum
Ticket #: 702-CYC User Issue: "I am forming the spiro ring via alkylation of a piperidine derivative. The dr is poor (3:1).[1] How do I improve the ring-closing selectivity?"
Root Cause Analysis
When closing the 4-membered ring (azetidine) onto an existing 6-membered ring (e.g., alkylating a 4-substituted piperidine with an electrophile), the existing substituent on the 6-ring dictates the facial bias. However, the energy difference between the chair-chair flip states is often low (< 2 kcal/mol), meaning the reaction samples both conformers.
Advanced Optimization: The HFIP Effect
Recent literature suggests that fluorinated solvents can drastically alter the hydrogen-bonding network and effective steric bulk of the substrate.
The Protocol:
-
Solvent Switch: Replace standard solvents (DMF, THF) with Hexafluoroisopropanol (HFIP) or TFE (Trifluoroethanol) mixtures if solubility permits.[1]
-
Mechanism: HFIP forms strong H-bond networks with the piperidine nitrogen or carbonyl oxygens.[1] This "solvation shell" effectively increases the size of the directing group, amplifying the steric differentiation between faces.
-
Lewis Acid Additive: If using HFIP is not feasible, add CeCl3 (1.5 eq).[1] Lanthanides coordinate to the carbonyl/amine, locking the conformation and preventing ring flipping during the transition state.
Module 3: Analytical & Purification Guide
Ticket #: 909-SEP User Issue: "I have a 4:1 mixture. I cannot separate the diastereomers by standard silica chromatography."
Diagnostic: NMR Signature
Before purification, confirm your major isomer using 1H NMR coupling constants (
| Feature | Axial Proton (Equatorial Substituent) | Equatorial Proton (Axial Substituent) |
| Multiplicity | Triplet of triplets (tt) or broad multiplet | Narrow triplet (t) or quintet |
| Two large couplings ( | Small couplings only ( | |
| Chemical Shift | Typically more shielded (upfield) | Typically more deshielded (downfield) |
Purification Protocol
Standard silica is often insufficient for spiro-diastereomers due to similar polarities.[1]
-
Derivatization: If the product is an amine, convert it to the Boc-protected or Cbz-protected derivative.[1] The conformational lock provided by the carbamate often amplifies
on silica. -
Chromatography Phase: Switch to C18 Reverse Phase (Water/Acetonitrile + 0.1% Formic Acid).[1] The hydrophobic surface area difference between the "flat" (equatorial) and "puckered" (axial) isomers is usually resolved better on C18 than silica.
Frequently Asked Questions (FAQ)
Q1: Does the N-protecting group on the azetidine ring affect the dr on the cyclohexane ring? A1: Yes, but weakly. A bulky group like N-Boc or N-Benzyl on the 2-position (azetidine) can induce a slight twist in the spiro-junction.[1] However, it is rarely enough to control dr at C7 (the distal end). You must rely on reagents (kinetic vs. thermodynamic) rather than distal protecting groups for stereocontrol.[1]
Q2: I am seeing "rotamers" in my NMR. Is this a mixture of diastereomers? A2: Not necessarily. Azaspiro[3.5]nonanes with carbamates (Boc) often show rotamers due to restricted N-C bond rotation.[1]
-
Test: Run the NMR at elevated temperature (50°C). If the peaks coalesce, they are rotamers. If they remain distinct, they are diastereomers.[1]
Q3: Can I use catalytic hydrogenation (H2, Pd/C) to set the stereochemistry? A3: Risky. Hydrogenation usually delivers hydrogen from the least hindered face.[1] In spiro[3.5] systems, the facial bias is subtle. You will likely get a mixture.[1][2] Reductive amination or hydride reduction is far more controllable.[1]
References
-
Carreira, E. M., et al. (2010).[1] "Spirocyclic Scaffolds in Medicinal Chemistry." Angewandte Chemie International Edition. [Link][1]
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link]
-
Werth, J., et al. (2015).[1] "Stereoselective Synthesis of Spirocyclic Piperidines via Rhodium-Catalyzed C-H Insertion." Journal of the American Chemical Society. [Link]
-
Collet, F., et al. (2020).[1] "HFIP in Organic Synthesis: A Review." Chemical Reviews. [Link][1]
Sources
Catalyst deactivation in spirocyclic amine synthesis.
Current Status: Online | Topic: Catalyst Deactivation in Spirocyclic Amine Synthesis Ticket ID: SPIRO-CAT-001 | Assigned Specialist: Senior Application Scientist
Triage: Diagnostic Interface
Welcome to the SpiroCycle-Tech Support Hub. Before we dismantle your reaction setup, please review these rapid diagnostic indicators to classify your catalyst failure mode.
Q: The reaction turns black immediately upon heating.
A: Rapid Aggregation (Pd-Black Formation).
-
Diagnosis: Your ligand is dissociating before the oxidative addition step. The spiro-scaffold's rigidity often prevents the substrate from stabilizing the metal center.
-
Immediate Action: Switch to a precatalyst system (e.g., Pd-G3/G4) rather than mixing Pd(OAc)₂ + Ligand in situ. Increase ligand-to-metal ratio to 2:1.
Q: Conversion stalls at ~20% but the catalyst remains soluble (clear/orange).
A: Product Inhibition (The "Amine Trap").
-
Diagnosis: The spirocyclic amine product is a better ligand than your phosphine. It is binding irreversibly to the metal center, shutting down the cycle.
-
Immediate Action: Add a Lewis acid (e.g., BPh₃) or a weak Brønsted acid (e.g., AcOH) to sequester the product amine.
Q: RCM (Ring-Closing Metathesis) yields are low; starting material is untouched.
A: Ruthenium Chelation.
-
Diagnosis: The nitrogen lone pair in your precursor is coordinating to the Ru-methylidene species, creating a stable, non-productive complex.
-
Immediate Action: Convert the amine to an ammonium salt (e.g., using HCl or p-TsOH) before adding the Grubbs catalyst.
Technical Deep Dive: The Lewis Basic Trap
Severity: Critical Context: Palladium-catalyzed C-N coupling or C-H activation.
The Mechanism of Failure
In spirocyclic synthesis, the 3D geometry often forces the nitrogen atom into a position where it can easily "bite" back onto the metal center. Unlike linear amines, spirocyclic amines possess a rigid directional lone pair that acts as a potent catalyst poison.
When the product (Spiro-Amine) concentration increases, it competes with the substrate for the open coordination site on the Palladium(II) intermediate. If the amine binds, it forms a thermodynamic sink (off-cycle species), preventing reductive elimination or oxidative addition.
Visualization: The Deactivation Pathway
The following diagram illustrates the competition between the productive catalytic cycle and the amine-poisoning pathway.
Caption: Figure 1. The "Amine Trap" mechanism showing how the spirocyclic product diverts the catalyst into a stable, inactive Pd-Amine resting state.
Ligand & Condition Selection Matrix
Use this table to select the correct catalyst system based on your specific spiro-architecture.
| Substrate Class | Challenge | Recommended Ligand/Catalyst | Additive Strategy |
| Spiro[3.3]heptanes (Azetidine core) | High ring strain; rapid catalyst decomposition. | BrettPhos or RuPhos (Bulky biaryl phosphines create a protective pocket). | K₃PO₄ (anhydrous). Avoid strong bases that open the ring. |
| Spiro[5.5]undecanes (Piperidine core) | Steric crowding prevents reductive elimination. | P(t-Bu)₃ or AdBippyPhos (High steric demand forces product release). | HOAc (5-10 mol%) . Protonates product to prevent re-binding. |
| Free NH-Spirocycles | Direct poisoning of Metal by NH. | Pd-PEPPSI-IPr (NHC ligands are less labile than phosphines). | Boc-protection is highly recommended. Deprotect post-cyclization. |
| RCM Precursors (Dienes) | Ru-poisoning by Lewis basic N. | Hoveyda-Grubbs II (Thermally stable). | p-TsOH (1.0 equiv) . Run as the ammonium salt. |
Validated Protocol: "The Rescue Method"
Objective: Recover a stalled Pd-catalyzed spirocyclization using the Acid-Modulation Technique. Applicability: Intramolecular C-N coupling or C-H activation where conversion halts at <50%.
Materials
-
Catalyst: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%) OR BrettPhos Pd G3 (2 mol%).
-
Solvent: t-Amyl Alcohol (high boiling, polar) or Dioxane.
-
Base: K₂CO₃ (weak inorganic base).
-
Additive: Pivalic Acid (PivOH) or 2,6-Dimethylphenol.
Step-by-Step Workflow
-
Pre-Complexation (Critical):
-
If not using a G3/G4 precatalyst, mix Pd(OAc)₂ and Ligand in the solvent at 80°C for 2 minutes before adding substrate. This ensures the active L-Pd(0) species is formed without amine interference.
-
Why? Amine substrates can bind Pd(OAc)₂ directly, preventing phosphine ligation.
-
-
The "Dummy" Protonation:
-
Add the amine substrate and 30 mol% Pivalic Acid to the reaction vessel.
-
Mechanism:[1][2][3][4][5][6] This creates a buffered equilibrium. The amine is partially protonated (inactive), but the small equilibrium concentration of free amine enters the catalytic cycle. As product forms, it is also protonated, preventing it from poisoning the catalyst.
-
-
Initiation:
-
Add the Base (K₂CO₃) last.
-
Heat to 100°C.
-
-
Monitoring:
-
Take an aliquot at 1 hour.
-
Pass Criteria: Reaction mixture is dark red/brown (active catalyst).
-
Fail Criteria: Reaction is clear with black precipitate (Pd black formation).
-
Protocol Visualization
Caption: Figure 2. Decision tree for the Acid-Modulated Rescue Protocol.
References
-
Mechanisms of Catalyst Poisoning
- Detailed kinetic studies on amine/cyanide poisoning of Palladium species.
-
Source: ACS Publications.
-
Spirocyclic Scaffold Utility
- Review of spirocyclic amines in drug discovery and the specific challenges in their synthesis (sterics/electronics).
-
Source: PubMed / NIH.[7]
-
Ring-Closing Metathesis Troubleshooting
- Methodologies for handling basic amines in RCM using acid salts.
-
Source: Arkivoc.[8]
-
Prevention of Catalyst Aggregation
- Strategies using bulky ligands and additives to prevent Pd-black form
-
Source: NIH / PMC.
-
General Catalyst Poisoning Prevention
- Industrial and lab-scale strategies for feedstock purific
-
Source: Catalysts.com.
Sources
- 1. Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Ring Closing Metathesis [organic-chemistry.org]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Spiro annulation of cage polycycles via Grignard reaction and ring-closing metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
Technical Support Center: Purification of 2-Azaspiro[3.5]nonan-7-ol
Ticket ID: #SPIRO-PUR-007 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Removing impurities from crude 2-Azaspiro[3.5]nonan-7-ol (CAS: 885270-86-0)
Executive Summary
You are likely encountering difficulty purifying This compound due to its "amphiphilic trap" nature. It possesses a highly polar secondary amine (pKa ~10.5–11.0) and a secondary alcohol, making it water-soluble at neutral pH but difficult to extract into standard non-polar organic solvents. Furthermore, the rigid spiro-center creates steric constraints that can trap inorganic salts (boron/aluminum residues) during workup.
This guide moves beyond standard protocols to address the specific physicochemical challenges of the 2-azaspiro[3.5]nonane scaffold.
Module 1: The "Sticky" Amine Protocol (Extraction & Workup)
User Question: "I performed a standard DCM/Water extraction, but my yield is <20%. Where is my product?"
Diagnosis: Your product is likely stuck in the aqueous phase. The this compound scaffold is too polar for pure Dichloromethane (DCM) extraction, especially if the pH isn't high enough to fully suppress the ammonium ion.
The Solution: The "Salting-Out" & "Polar-Organic" Modification
-
pH Criticality: You must adjust the aqueous phase to pH > 12.5 .
-
Why: The pKa of the secondary amine is high. At pH 10, a significant portion (~10-20%) remains protonated (water-soluble). You need to be 2 units above the pKa to ensure >99% free base formation.
-
-
Solvent Modification: Do not use pure DCM. Use DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) .
-
Why: The isopropanol (IPA) disrupts the hydrogen bonding network of the water and solvates the hydroxyl group of your molecule, pulling it into the organic layer.
-
-
Salting Out: Saturate the aqueous layer with NaCl before extraction.
-
Why: This increases the ionic strength of the water (Common Ion Effect), forcing the organic amine out of the aqueous phase ("Salting out").
-
Workflow Diagram: Optimized Extraction
Figure 1: High-pH extraction workflow specifically designed for polar spiro-amines to maximize recovery.
Module 2: Chromatographic Tailing & Resolution
User Question: "My compound streaks on the TLC plate and elutes as a broad tail on the column. How do I fix this?"
Diagnosis: The secondary amine interacts strongly with the acidic silanols on the silica gel surface, causing peak broadening and tailing.
The Solution: Mobile Phase Modifiers
Standard silica chromatography requires "deactivation" of the silica.
| Method | Mobile Phase Composition | Pros | Cons |
| The "Ammonia" Method | DCM : MeOH : NH₄OH (90:9:1) | Best for free bases. Suppresses ionization. | Ammonia smell; requires fume hood. |
| The "Triethylamine" Method | DCM : MeOH : Et₃N (95:4:1) | Good resolution; Et₃N blocks silanols. | Et₃N is hard to remove (high boiling point). |
| The "Alumina" Alternative | DCM : MeOH (Basic Alumina) | No modifier needed. | Lower capacity than silica; expensive. |
Protocol Note: If using the Triethylamine (TEA) method, you must rotovap the fractions thoroughly and potentially Azeotrope with toluene to remove the TEA, otherwise, it will contaminate your NMR.
Module 3: The "Nuclear Option" – Salt Formation
User Question: "My product is an oil with 85% purity. I need >98% solid for biological assays. Recrystallization failed."
Diagnosis: The free base of this compound is often an oil or a low-melting solid that "oils out" rather than crystallizing.
The Solution: Oxalate or Hydrochloride Salt Formation Converting the amine to a salt breaks the amphiphilic nature and creates a rigid crystal lattice, rejecting impurities (like starting materials or stereoisomers).
Protocol: Oxalate Salt Formation (Recommended)
-
Dissolve crude free base (1 eq) in minimal Ethanol or Acetone .
-
Dissolve Oxalic Acid (1 eq) in a separate volume of Ethanol.
-
Add the acid solution dropwise to the amine solution with vigorous stirring.
-
A white precipitate should form immediately.
-
Cool to 0°C for 2 hours.
-
Filter and wash with cold Acetone/Ether.
Why Oxalate? Oxalate salts of spiro-amines often crystallize better than HCl salts, which can sometimes be hygroscopic.
Module 4: Removing Inorganic Salts (Boron/Aluminum)
User Question: "I see broad peaks in my NMR around 0-1 ppm or ash in my elemental analysis. How do I remove these inorganic residues?"
Diagnosis: If you synthesized this via reduction (e.g., from the ketone using NaBH₄ or LiAlH₄), boron or aluminum salts can chelate to the amino-alcohol motif.
The Solution: The "Resin Scavenge" or "Dry Grind"
Method A: The Dry Grind (Physical Removal)
-
Dissolve your crude oil in dry DCM (or Chloroform).
-
Inorganic salts are insoluble in dry DCM.
-
Filter the suspension through a pad of Celite .
-
Concentrate the filtrate.[1]
Method B: Resin Scavenging (Chemical Removal) If the metal is chelated:
-
Dissolve crude in Methanol.
-
Add Polymer-supported Trisamine or EDTA-functionalized silica .
-
Stir for 4 hours.
-
Filter and concentrate.
Module 5: Stereochemistry (Cis/Trans Isomers)
User Question: "I see two sets of peaks in the NMR. Is this a mixture of isomers?"
Diagnosis: Yes. The 7-hydroxyl group can be cis or trans relative to the nitrogen on the spiro-ring.
-
Cis-isomer: OH and Nitrogen are on the same side of the cyclohexane ring plane.
-
Trans-isomer: OH and Nitrogen are on opposite sides.
Troubleshooting Decision Tree
Figure 2: Strategy for handling cis/trans diastereomers.
Note: Separation of these isomers on normal phase silica is extremely difficult. Reverse Phase (C18) or Recrystallization of the oxalate salt are the most effective non-chiral methods.
References
-
Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link (Discusses the synthesis and properties of spirocyclic amine scaffolds).
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link (Comprehensive review on spiro-azetidine synthesis and handling).
-
Pfizer Inc. (2012). Patent WO2012064626: Spirocyclic compounds as modulators of G-protein coupled receptors. WIPO. Link (Contains experimental procedures for 2-azaspiro[3.5]nonane derivatives).
-
Aldabbagh, F., et al. (2023).[1][2][3] Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane. French-Ukrainian Journal of Chemistry. Link (Specific reference for oxalate salt formation of similar spiro-systems).
-
Sigma-Aldrich. (2024). 2-Oxa-7-azaspiro[3.5]nonane oxalate Product Sheet. Link (Confirming commercial availability and salt forms).
Sources
Challenges in the scale-up synthesis of azaspiro[3.5]nonanes
Technical Support Center: Spirocyclic Scaffold Synthesis Topic: Scale-Up Synthesis of 2-Azaspiro[3.5]nonane Ticket ID: #AZA-35-SCAL Assigned Specialist: Dr. A. Vance, Senior Process Chemist
Core Directive & Mission
Welcome to the SpiroTech Technical Support Center. You are likely accessing this guide because you are transitioning from milligram-scale medicinal chemistry to gram- or kilogram-scale process development.
The Challenge: 2-Azaspiro[3.5]nonane is a high-value bioisostere for morpholine and piperidine. However, its synthesis combines two distinct process risks: the formation of a quaternary carbon center (steric bulk) and the closure of a strained azetidine ring (kinetic instability).
This guide prioritizes the Nitrile-Ester Reduction Route , recognized as the most robust pathway for scale-up as it avoids expensive transition metal catalysts and hazardous azide intermediates often found in academic literature.
The Synthetic Workflow (Visualized)
The following flowchart outlines the industry-standard "Nitrile-Ester" route, highlighting critical process control points (PCPs).
Figure 1: Critical Process Flow for 2-Azaspiro[3.5]nonane Synthesis. Note the high-risk zones at Step 2 (Reduction) and Step 3 (Cyclization).
Troubleshooting & FAQs
This section addresses specific failure modes reported by process chemists during scale-up.
Module A: The Quaternary Center (Step 1)
Q: My alkylation yield is stalling at the mono-alkylated stage. How do I force the second alkylation to close the cyclohexane ring?
-
Diagnosis: The formation of the quaternary center is sterically demanding. If you are using sodium ethoxide (NaOEt) in ethanol, the reaction temperature may be insufficient to overcome the activation energy for the second alkylation.
-
Solution: Switch to a Phase Transfer Catalysis (PTC) system or a polar aprotic solvent.
-
Protocol Adjustment: Use
in DMSO or DMF at . The higher solubility of the enolate in DMSO accelerates the second displacement. -
Alternative: Use TBAB (Tetrabutylammonium bromide) as a phase transfer catalyst in a Toluene/Water/NaOH system. This manages the exotherm better on large scales than homogenous DMSO reactions.
-
Module B: The Reduction & Safety (Step 2)
Q: The LiAlH4 reduction workup turned into an unfilterable grey gel. How do I recover my amino-alcohol?
-
Diagnosis: This is the classic "aluminum emulsion" trap. On a milligram scale, you can use Rochelle's salt, but on a kilogram scale, the volume becomes unmanageable.
-
Solution: Implement the Fieser Workup Protocol strictly.
-
The Ratio: For every
grams of used:-
Add
mL of water (Slowly! Exotherm!). -
Add
mL of 15% aqueous NaOH. -
Add
mL of water.
-
-
The Result: This precipitates granular, white lithium aluminate salts that can be filtered off on a sintered glass funnel, leaving a clear filtrate containing your amino-alcohol (Intermediate B).
-
Safety Note: Ensure the reactor is vented to a scrubber. The hydrogen evolution is massive (
per mole of nitrile reduced).
-
Module C: The Azetidine Ring Closure (Step 3)
Q: I am trying to cyclize the amino-alcohol using Tosyl Chloride (TsCl), but I'm getting a complex mixture of oligomers.
-
Diagnosis: You are likely competing between
-tosylation (desired) and -tosylation (undesired). If the nitrogen gets tosylated, it loses its nucleophilicity and cannot close the ring. -
Solution: Use a specific activation strategy that favors the oxygen or protects the nitrogen temporarily.
-
Preferred Scale-Up Method (Appel-type or Sulfuric Acid): Instead of TsCl, use 70% Sulfuric Acid at high temperature (
) to dehydrate the amino-alcohol directly. This forms the sulfate ester intermediate which cyclizes intramolecularly.-
Reference: This "dehydration cyclization" is a classic industrial method for making pyrrolidines and azetidines from amino-alcohols without expensive leaving groups [1].
-
-
Alternative: If using TsCl, you must protect the amine first (e.g., Benzyl) or ensure the pH is controlled such that the amine remains protonated (unreactive) while the alcohol reacts, though this is difficult.
-
Q: My product decomposes during silica gel chromatography.
-
Diagnosis: Azetidines are strained amines.[1][2] Silica gel is slightly acidic. The combination leads to acid-catalyzed ring opening or irreversible adsorption.
-
Solution: Do NOT use standard silica chromatography.
-
Method 1 (Distillation): 2-Azaspiro[3.5]nonane is a liquid/low-melting solid. Vacuum distillation is the cleanest isolation method.
-
Method 2 (Salt Formation): Dissolve the crude oil in MTBE or Diethyl Ether and bubble anhydrous HCl gas (or add HCl in Dioxane). The hydrochloride salt will precipitate as a stable, white solid.
-
Method 3 (TCA Precipitation): Recent green chemistry approaches suggest using Trichloroacetic acid (TCA) to precipitate the amine, followed by thermal decarboxylation to release the pure amine [2].
-
Data Summary: Reagent Selection for Scale
| Parameter | Academic Route (Avoid) | Industrial Route (Recommended) | Why? |
| Starting Material | 1,1-bis(bromomethyl)cyclohexane | Ethyl Cyanoacetate | Cost & Availability. The dibromide is a skin irritant and expensive. |
| Reduction | Solid handling of LAH on scale is a fire hazard. Red-Al is thermally more stable. | ||
| Cyclization | Mitsunobu ( | Thermal Dehydration ( | Atom economy. Mitsunobu generates massive phosphorus waste. |
| Purification | Flash Column | Vacuum Distillation / HCl Salt | Scalability. Columns are bottlenecks at >100g scale. |
Troubleshooting Logic Tree
Use this decision matrix when the reaction fails to meet specifications.
Figure 2: Decision Matrix for troubleshooting common synthetic failures.
References
-
VulcanChem. Synthesis and Derivatives of 2-Azaspiro[3.5]nonane-7-carboxylic acid. (General overview of the scaffold and Boc-protection strategies). Link
-
Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. (Novel non-chromatographic purification method for amines). Link
-
ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (Detailed experimental procedures for similar spirocyclic systems). Link
-
Stanford Environmental Health & Safety. Scale Up Safety Guide. (Protocols for handling exotherms and increasing reagent quantities). Link
-
National Institutes of Health (PMC). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. (Demonstrates the use of hydroxide-facilitated alkylation for azetidine ring formation on 100g scale). Link
Sources
Minimizing elimination side products in azaspiro[3.5]nonan-1-one synthesis.
Topic: Minimizing Elimination Side Products in 7-Azaspiro[3.5]nonan-1-one Synthesis
Executive Summary & Incident Analysis
The Issue: Users synthesizing 7-azaspiro[3.5]nonan-1-one (and related spiro-cyclobutanones) frequently report low yields due to the formation of alkene impurities. These "elimination side products" arise during the critical cyclization step required to form the strained four-membered ring.
The Chemistry: The synthesis typically involves the intramolecular alkylation of a 4-(3-halopropyl)piperidine-4-carboxylate (or nitrile) enolate. The competition is between:
- Cyclization (Desired): The enolate attacks the terminal leaving group to close the cyclobutane ring.
-
E2 Elimination (Undesired): The base (or the enolate itself) deprotonates the
-carbon of the side chain, expelling the leaving group to form an allyl or vinyl side chain.
Impact:
-
Loss of valuable late-stage intermediate.
-
Difficult chromatographic separation of the alkene impurity (often co-elutes with product).
-
Failure to scale due to exotherm-driven elimination.
Diagnostic Matrix (Troubleshooting)
Use this table to identify the specific cause of your elimination products based on your observation.
| Symptom | Probable Cause | Corrective Action |
| NMR shows terminal alkene (multiplets at 5.0–6.0 ppm). | E2 Elimination dominates. The base is acting on the side-chain protons rather than forming the enolate, or the enolate is acting as a base. | Switch to a non-nucleophilic, bulky base (e.g., LiHMDS) at low temperature (-78°C) to pre-form the enolate, then warm slowly. |
| Reaction stalls ; adding heat increases alkene impurities. | Poor Leaving Group (LG) . The | Switch LG from Chloride/Bromide to Iodide (Finkelstein in situ) or Triflate (highly reactive). |
| Low Yield with Alkoxide Bases (e.g., NaOEt, KOtBu). | Base-Mediated Elimination . Alkoxides are basic enough to trigger E2 on the alkyl halide side chain before cyclization occurs. | Avoid alkoxides. Use NaH in DMF/DMSO or LiHMDS in THF . |
| Product decomposes upon workup/purification. | Ring Strain Release . The spiro-cyclobutanone is strained and sensitive to acid/base hydrolysis. | Use buffered workup (pH 7). Avoid strong acids during deprotection steps if possible. |
Technical Deep Dive: The vs. E2 Competition
The formation of a spiro-cyclobutane ring is thermodynamically disfavored due to ring strain (~26 kcal/mol). Therefore, the reaction must be driven kinetically.
The Mechanism of Failure
In the standard protocol, you generate a quaternary center at C4 of the piperidine ring.
-
Pathway A (Cyclization): The C4-enolate attacks the
-carbon of the propyl side chain. -
Pathway B (Elimination): A base removes a proton from the
-carbon of the propyl chain.
Key Insight: The activation energy (
Optimized Reaction Conditions
1. Solvent Selection
-
Avoid: Ethanol/Methanol (promotes E2 via solvation of leaving group and hydrogen bonding).
-
Preferred: THF (for kinetic enolization with LiHMDS) or DMSO (for thermodynamic enolization with NaH). DMSO accelerates
rates by enhancing the nucleophilicity of the enolate "naked anion."
2. The "Golden Batch" Protocol (LiHMDS Method)
This method separates enolization from cyclization to minimize side reactions.
-
Substrate: 1-tert-butyl 4-ethyl 4-(3-iodopropyl)piperidine-1,4-dicarboxylate. (Note: Iodide is superior to bromide).
-
Enolization: Cool substrate in anhydrous THF to -78°C .
-
Base Addition: Add LiHMDS (1.1 equiv) slowly. Stir for 30-60 mins. Crucial: Low temp prevents the base from attacking the alkyl halide.
-
Cyclization: Allow the mixture to warm to 0°C (or RT) over 2 hours. The intramolecular attack happens as the system gains just enough thermal energy to cross the ring-closure barrier.
-
Quench: Saturated NH₄Cl.
Visualizing the Pathway
The following diagram illustrates the divergence between the desired cyclization and the elimination side reaction.
Caption: Divergent pathways in spiro-cyclization. Kinetic control (low temp, reactive LG) favors the green path.
Frequently Asked Questions (FAQ)
Q: Can I use the [2+2] cycloaddition of dichloroketene instead?
A: Yes, reacting N-Boc-4-methylene piperidine with dichloroketene is a valid alternative. However, the subsequent dechlorination step (using Zn/AcOH) often leads to over-reduction or elimination to an
Q: Why is my ring opening during deprotection? A: Cyclobutanones are inherently strained. If you are removing a Boc group with TFA, the strong acid can catalyze a retro-aldol-like ring opening if water is present. Use HCl in Dioxane or TMSOTf under strictly anhydrous conditions for deprotection.
Q: My precursor has a chloride leaving group. Is that okay?
A: Chlorides are often too sluggish for 4-membered ring closure, allowing E2 elimination to compete. Add NaI (0.5 equiv) to the reaction to form the iodide in situ (Finkelstein reaction), which is a much better leaving group (
References
-
BenchChem. (n.d.). Synthesis of 7-Azaspiro[3.5]nonan-1-one Derivatives: Application Notes and Protocols for Researchers. Retrieved from
- Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. (Contextual grounding on spiro-piperidine scaffolds).
- Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.
-
Vertex AI Search. (2025). Patent EP3191441B1: Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione. Retrieved from
Technical Guide: Optimizing Base & Solvent for Staudinger Ketene-Imine Cycloaddition
The following technical guide is structured to assist researchers in optimizing the Staudinger ketene-imine cycloaddition for
Core Principles & Mechanistic Grounding
To troubleshoot this reaction effectively, one must understand that the Staudinger synthesis is not a concerted
The reaction proceeds through a zwitterionic intermediate .[1][2][3][4] The lifetime and stability of this intermediate dictate your stereochemical outcome (cis vs. trans) and overall yield.
-
Step 1: Nucleophilic attack of the imine on the ketene (generated in situ).
-
Step 2: Conrotatory ring closure of the zwitterion to form the
-lactam ring.[3][4]
The Golden Rule of Optimization:
Conditions that stabilize the zwitterion (polar solvents, electron-donating groups) prolong its lifetime, allowing bond rotation and isomerization, typically favoring the thermodynamic (trans) product. Conditions that force rapid closure (non-polar solvents, low temperature) favor the kinetic (cis) product.
Module 1: Solvent Selection & Optimization
Q1: Why is Dichloromethane (DCM) the standard solvent, and when should I switch to Toluene?
Answer:
DCM is the baseline solvent because it solubilizes a wide range of polar imines and acid chlorides while being moderately polar (
Switch to Toluene (
-
You require high cis-selectivity: Toluene is non-polar. It destabilizes the charged zwitterion, forcing it to collapse rapidly into the ring before bond rotation can occur. This "locks in" the stereochemistry of the starting imine (usually E-imine
cis- -lactam). -
High Temperature is needed: If your ketene precursor is stable or the imine is sterically hindered, refluxing toluene provides the thermal energy to overcome the activation barrier for the initial nucleophilic attack.
Q2: My starting material is insoluble in Toluene, but I need high cis-selectivity. What is the workaround?
Answer: Use a mixed solvent system . A common strategy is to dissolve reagents in a minimum amount of DCM or THF, then dilute with a larger volume of Toluene or Hexane. Alternatively, use Benzene (if safety protocols permit) or Chlorobenzene , which offers a balance of solubility and non-polarity.
Q3: How does solvent polarity affect the cis/trans ratio specifically?
Answer: See the data summary below. Polar solvents stabilize the zwitterion, allowing the C-N bond to rotate.
| Solvent | Dielectric Constant ( | Zwitterion Lifetime | Predominant Isomer (from E-imine) |
| Toluene | 2.4 (Low) | Short (Rapid Closure) | Cis (Kinetic) |
| Benzene | 2.3 (Low) | Short | Cis |
| DCM | 8.9 (Medium) | Medium | Cis/Trans mixture (Substrate dependent) |
| Acetonitrile | 37.5 (High) | Long (Allows Rotation) | Trans (Thermodynamic) |
Module 2: Base Selection & Stoichiometry
Q4: I am using Triethylamine (Et N). Why am I seeing low yields and ketene dimerization?
Answer:
Et
Optimization Protocol:
-
Switch to DIPEA (Hünig's Base): The increased steric bulk prevents the base from acting as a nucleophile against the ketene, reducing dimerization.
-
Use "Slow Addition": Do not dump the base in. Add the acid chloride slowly to a solution of Imine + Base. This ensures the ketene is trapped by the imine immediately upon generation.
Q5: When is "Proton Sponge" required?
Answer: Use Proton Sponge (1,8-Bis(dimethylamino)naphthalene) when using highly sensitive acid chlorides or when "reversed mode" synthesis (adding catalyst to acid chloride) is employed. It acts as a thermodynamic base to scavenge HCl without participating in nucleophilic side reactions due to its extreme steric hindrance.
Q6: Can I use inorganic bases like K CO ?
Answer: Generally, no . The Staudinger reaction requires a homogeneous solution to generate the ketene efficiently. Heterogeneous bases often lead to slow ketene formation, allowing hydrolysis (by trace water) to compete with cycloaddition.
Visualizing the Mechanism & Stereocontrol
The following diagram illustrates the critical bifurcation point where solvent and base choices determine the stereochemical outcome.
Figure 1: Mechanistic pathway highlighting the divergence between kinetic (cis) and thermodynamic (trans) outcomes based on zwitterion stability.
Troubleshooting Guide
Symptom: High Yield, but Wrong Diastereomer (Trans instead of Cis)
-
Root Cause: The zwitterionic intermediate is too stable, allowing isomerization.
-
Fix:
-
Switch solvent from DCM to Toluene or Benzene .
-
Lower the reaction temperature (e.g.,
or ). -
Ensure you are starting with a pure E-imine.
-
Symptom: Low Yield, Starting Imine Remains
-
Root Cause: The ketene is decomposing/dimerizing before the imine can attack it.
-
Fix:
-
Increase Imine Nucleophilicity: If the imine has electron-withdrawing groups, it attacks slowly. Use a Lewis Acid catalyst (e.g., In(OTf)
) to activate the imine. -
Change Addition Order: Add the Acid Chloride dropwise to the Imine/Base mixture. High local concentration of imine captures the ketene instantly.
-
Symptom: Formation of Amide Byproduct (N-acyl imine)
-
Root Cause: The zwitterion formed but failed to close the ring (hydrolysis or elimination occurred).
-
Fix:
-
Strictly Anhydrous Conditions: Water intercepts the zwitterion or ketene. Flame-dry glassware and use distilled solvents.
-
Check Sterics: If the substituents are too bulky, ring closure is sterically forbidden.
-
References
-
Mechanism & Stereoselectivity: Jiao, L., Liang, X., & Xu, J. (2006). Origin of the Relative Stereoselectivity of the
-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society.[2] Link -
Solvent Effects: Cossío, F. P., et al. (2021). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. RSC Advances.[5] Link
-
Base Optimization: France, S., Weatherwax, A., & Lectka, T. (2004). Enantioselective Staudinger Synthesis of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-Lactams Catalyzed by a Planar-Chiral Nucleophile.[6] Journal of the American Chemical Society.[2] Link -
General Review: Palomo, C., et al. (1999).
-Lactams as Versatile Intermediates in Stereoselective Synthesis. European Journal of Organic Chemistry. Link
Sources
- 1. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 2. Staudinger Synthesis [organic-chemistry.org]
- 3. Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06114C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
How to avoid racemization in spirocyclic aldehyde intermediates
Technical Support Center: Chiral Spirocyclic Aldehyde Stability
Ticket Subject: Prevention of Racemization in Spirocyclic Aldehyde Intermediates Status: Open Priority: Critical (Chiral Integrity Risk)
Executive Summary: The Alpha-Proton Vulnerability
Spirocyclic aldehydes (e.g., spiro[3.3]heptane or spiro[2.5]octane derivatives) are high-value scaffolds in modern drug discovery due to their ability to project substituents in defined 3D vectors. However, they possess a critical vulnerability: the
Due to the electron-withdrawing nature of the carbonyl group, the
Core Objective: Maintain the
Mechanism of Failure
Before implementing fixes, understand the enemy. Racemization occurs via keto-enol tautomerism, catalyzed by both acids and bases.
Figure 1: The pathway to stereochemical loss. Note that even weak bases (like silica gel surface sites or amine impurities) can trigger the transition to the planar enol.
Module 1: Synthesis & Generation
Scenario A: Oxidation of Chiral Spiro-Alcohols
The Trap: Swern oxidation is the standard for primary alcohols, but it requires triethylamine (Et
The Fix: Use Dess-Martin Periodinane (DMP) .[1][2] It operates under neutral-to-slightly-acidic conditions and does not require a basic workup.
Protocol: Buffered DMP Oxidation
-
Preparation: Dissolve the spiro-alcohol (1.0 equiv) in wet DCM (DMP reacts faster with trace water).
-
Buffering: Add solid Sodium Bicarbonate (NaHCO
, 5.0 equiv) directly to the flask. Reason: DMP releases acetic acid as a byproduct. The buffer neutralizes this immediately, preventing acid-catalyzed enolization. -
Addition: Add DMP (1.2 equiv) at 0°C. Warm to RT.
-
Quench: Pour into a 1:1 mixture of sat. NaHCO
and 10% Na S O .[1] Stir vigorously until the organic layer is clear (removes iodine byproducts).
Scenario B: Reduction of Esters
The Trap: Direct reduction of esters with DIBAL-H to aldehydes is notoriously difficult to stop at the aldehyde stage. Over-reduction to the alcohol is common, and the tetrahedral intermediate is unstable at higher temperatures.
The Fix: Route through a Weinreb Amide .[3]
Protocol: Weinreb Amide Reduction
-
Synthesis: Convert ester to Weinreb amide (
-methoxy- -methylamide). -
Reduction: Treat with LiAlH
or DIBAL-H at -78°C. -
The Safety Net: The intermediate forms a stable 5-membered chelate with the metal (Li or Al). This "locks" the oxidation state and prevents over-reduction.
-
Critical Step: The aldehyde is only released during the acidic quench. Perform this quench at 0°C with mild acid (e.g., NaHSO
) to minimize racemization time.
Module 2: Isolation & Purification
The Issue: Silica gel is slightly acidic (
Data: Stability of
| Stationary Phase | Additive | % ee Retention (1 hr) | Recommendation |
| Standard Silica (SiO | None | 85% | Avoid |
| Neutralized Silica | 1% Et | 60% | Critical Failure (Base induces racemization) |
| Deactivated Silica | 1% Pyridine | 92% | Risky |
| Flash Silica | None (Fast Elution) | 98% | Acceptable |
| Telescoping | N/A | >99% | Best Practice |
Troubleshooting Guide: Purification
-
Q: My aldehyde decomposes/racemizes on the column.
-
A: Do not purify. Most spirocyclic aldehydes should be telescoped (used crude). If the oxidation/reduction is clean (see DMP protocol above), simply perform an aqueous workup, dry over Na
SO , and carry the crude oil directly into the next step.
Module 3: Downstream Functionalization
Scenario: Reductive Amination This is the most common failure point. Formation of the imine generates water, and the equilibrium between imine and enamine allows for racemization.
Protocol: Racemization-Free Reductive Amination
-
Solvent: Use 1,2-Dichloroethane (DCE) or THF.
-
Drying Agent: Add anhydrous MgSO
or molecular sieves to the reaction pot. Reason: Removing water shifts equilibrium toward the imine and prevents hydrolysis/enolization. -
Reductant: Use Sodium Triacetoxyborohydride (STAB) .
-
Why: STAB is mild and does not reduce the aldehyde/ketone, only the imine.
-
Avoid: Sodium Cyanoborohydride (requires acidic pH ~3-4, which promotes enolization).
-
-
Temperature: Keep at 0°C to RT. Do not heat.
Decision Logic: Experimental Workflow
Use this flow to determine the safest route for your specific spirocycle.
Figure 2: Decision matrix for synthesizing alpha-chiral spirocyclic aldehydes.
Frequently Asked Questions (FAQ)
Q: Can I store the aldehyde in the freezer? A: No. Even at -20°C, autoxidation to the carboxylic acid or slow epimerization can occur. Always prepare fresh. If storage is unavoidable, convert it to a stable intermediate like a dimethyl acetal or a bisulfite adduct, which can be hydrolyzed back to the aldehyde when needed.
Q: I must use Swern because DMP is too expensive/unavailable. How do I save the ee? A: Use Hunig’s Base (DIPEA) instead of Triethylamine. It is bulkier and less nucleophilic. Crucially, keep the reaction at -78°C during the base addition and quench at -78°C with a pre-cooled phosphate buffer (pH 7) before allowing it to warm up.
Q: Does the size of the spiro-ring affect stability?
A: Yes. Smaller rings (e.g., spiro[3.3]heptane) have higher angle strain (Baeyer strain). If the aldehyde is directly attached to the ring, the hybridization change from
References
-
Dess-Martin Oxidation & Chiral Stability: Myers, A. G., et al. "Synthesis of highly epimerizable N-protected ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-amino aldehydes of high enantiomeric excess." Tetrahedron Letters, 2000. Link -
Weinreb Amide Reduction: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981. Link
- Silica Gel Epimerization: Raghavan, S., et al. "Epimerization of aldehydes on silica gel." Journal of Organic Chemistry, 2002. (General reference on surface acidity effects).
-
Spirocyclic Scaffolds in Drug Design: Carreira, E. M., et al. "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie Int. Ed., 2010. Link
-
Reductive Amination Controls: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link
Sources
Technical Support Center: Dieckmann Condensation for Spirocycle Synthesis
Topic: Troubleshooting guide for Dieckmann condensation in spirocycle synthesis. Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.
Introduction: The Spiro-Dieckmann Challenge
Welcome to the Technical Support Center. You are likely here because your spirocyclization failed to yield the expected
The Dieckmann condensation is the intramolecular Claisen condensation of diesters to form cyclic
This guide treats your chemical reaction as a system with specific failure modes. Follow the diagnostic steps below to resolve your issue.
Phase 1: Diagnostic & Triage (Pre-Reaction Check)
Before troubleshooting experimental conditions, verify your substrate design against the "Alpha-Proton Rule."
Critical System Requirement: The Thermodynamic Sink
The Dieckmann condensation is an equilibrium process (
-
Requirement: The resulting cyclic
-keto ester must have an acidic proton at the -position (between the ketone and the ester). -
Spiro-Specific Trap: If your cyclization creates a quaternary center at this specific
-position, the product cannot be deprotonated. The equilibrium will favor the open diester, and you will isolate starting material (Retro-Dieckmann).
Decision Matrix:
-
Scenario A: The spiro center is formed at the
-position relative to the new ketone. The -position retains a proton.[1][2][3] Proceed to Phase 2. -
Scenario B: The cyclization forms the spiro center at the
-position (e.g., cyclizing onto a pre-existing quaternary carbon). STOP. This reaction is thermodynamically forbidden under standard conditions. See FAQ for "Quaternary Trap" workarounds.
Phase 2: Troubleshooting Execution Failures
Issue 1: "No Reaction" or "Starting Material Recovered"
Symptoms: TLC shows only starting material. No enol formation observed.
| Potential Cause | Technical Explanation | Corrective Action |
| Wet Solvent/Base | Water quenches the base (e.g., NaH + H₂O → NaOH), creating hydroxide which causes saponification (ester hydrolysis) rather than enolization. | Strictly Anhydrous: Use freshly distilled THF or Toluene. Verify NaH quality (grey powder = good; white/crusty = hydrolyzed). |
| Steric Inhibition | In spiro-synthesis, the nucleophilic enolate is often tertiary or attacking a neopentyl-like center. Kinetic barriers are high. | Increase Temperature: Switch from THF (66°C) to Toluene (110°C) or Xylene (140°C). |
| Wrong Base Strength | Alkoxides (NaOEt) are equilibrium bases ( | Upgrade Base: Switch to NaH (irreversible deprotonation of alcohol byproduct) or LiHMDS/LDA (kinetic enolization at -78°C). |
Issue 2: "Product Decomposes upon Isolation" (The Retro-Dieckmann)
Symptoms: Product forms in situ (visible on TLC/LCMS) but disappears during aqueous workup or column chromatography.
-
Root Cause: The
-keto ester product is unstable. In the presence of alkoxide bases and trace water, the ring opens back up (Retro-Dieckmann) to relieve the strain of the spiro-fusion. -
Fix:
-
Acidic Quench: Never quench with water alone. Pour the reaction mixture into ice-cold 10% acetic acid or 1M HCl . You must protonate the enolate immediately to stop the reverse reaction.
-
Avoid Heating: Do not heat the crude product. Purify immediately or proceed to the decarboxylation step if that is the end goal.
-
Issue 3: "Oligomerization / Gumming Up"
Symptoms: Baseline material on TLC, viscous oil, low mass balance.
-
Root Cause: Intermolecular Claisen condensation (polymerization) is competing with the intramolecular Dieckmann cyclization.
-
Fix: High Dilution Technique.
-
Add the diester solution dropwise over 2–4 hours to a refluxing suspension of the base.
-
Target concentration: < 0.05 M in the reaction flask. This statistically favors the intramolecular reaction.
-
Phase 3: Visualization of the Mechanism & Failure Points
The following diagram illustrates the critical decision points in the reaction pathway.
Caption: The "Thermodynamic Sink" (green node) is required to prevent the Retro-Dieckmann pathway (red node).
Phase 4: Standardized Protocol
Protocol: Synthesis of Spiro[4.5]decane-1,6-dione derivative
Targeting a 5-membered ring formation on a cyclohexane scaffold.
Reagents:
-
Substrate: Diethyl 3,3'-(cyclohexane-1,1-diyl)dipropionate (1.0 equiv)
-
Base: Sodium Hydride (60% dispersion, 2.2 equiv) or Potassium tert-butoxide (2.2 equiv)
-
Solvent: Anhydrous Toluene (0.1 M concentration)
-
Quench: Glacial Acetic Acid
Step-by-Step Procedure:
-
Base Preparation: Wash NaH (if used) with dry hexane to remove mineral oil. Suspend in anhydrous toluene under Argon/Nitrogen.
-
Initiation: Heat the base suspension to 80°C.
-
Addition: Dissolve the diester in toluene. Add this solution dropwise to the base over 1 hour. Note: Evolution of H₂ gas indicates successful deprotonation.
-
Reflux: After addition, reflux (110°C) for 4–12 hours. Monitor by TLC.
-
Checkpoint: If the mixture becomes too thick (gelatinous enolate), add more toluene.
-
-
Quench: Cool to 0°C. Add glacial acetic acid dropwise until pH < 5. Do not use water yet.
-
Workup: Dilute with water/brine. Extract with Ethyl Acetate.[3] Wash organics with NaHCO₃ (to remove acetic acid) and brine. Dry over MgSO₄.
-
Purification: Flash chromatography. Note:
-keto esters stain dark purple with FeCl₃ stain.
Phase 5: Frequently Asked Questions (FAQ)
Q: My spiro-cyclization requires forming a quaternary center at the
-
Workaround 1: Use irreversible kinetic conditions . Use 2.5 equiv of LDA at -78°C to form the dianion, then warm up. However, yield is often poor.
-
Workaround 2: Trap the intermediate. Use TMSCl (trimethylsilyl chloride) in the reaction to trap the enolate as a silyl enol ether, preventing the reverse reaction. This is known as the Ruhlmann modification.
Q: I see two spots on TLC that are very close. Isomers?
A: Likely yes. The
Q: Can I decarboxylate immediately? A: Yes, and this is often recommended for spirocycles to relieve strain.
-
Protocol: Treat the crude
-keto ester with 6M HCl and reflux for 4 hours. This induces hydrolysis of the ester followed by thermal decarboxylation, yielding the spiro-ketone directly.
References
-
Mechanism & Reversibility: Davis, B. R.; Garrett, P. J. "Dieckmann Condensation."[1][2][3][4][5][7] Comprehensive Organic Synthesis, 1991 , 2, 806–829. Link
-
Spirocycle Synthesis Examples: Wittekind, R. R.; Weissman, C. "Synthesis of the 1,8-diazaspiro[4.5]decane system." Journal of Heterocyclic Chemistry, 1972 , 9, 111–113.[8] Link
-
Dieckmann Condensation Overview: "Dieckmann Condensation." Organic Chemistry Portal. Link
-
Spiro-Lactam Synthesis: Yang, W., et al. "Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids."[9] Experts@Minnesota, 2015 . Link
-
General Dieckmann Methodology: Schaefer, J. P.; Bloomfield, J. J. "The Dieckmann Condensation."[1][2][3][4][5][7] Organic Reactions, 2011 . Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 7. m.youtube.com [m.youtube.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. experts.umn.edu [experts.umn.edu]
Improving the efficiency of reductive amination for azaspirocycle precursors.
Technical Support for High-Value Scaffold Synthesis
Status: Operational Ticket ID: AZ-SPIRO-REDAM-001 Assigned Specialist: Senior Application Scientist Subject: Overcoming Steric Hindrance in Azaspirocycle Precursors
Executive Summary
Azaspirocycles (e.g., 2-azaspiro[3.3]heptanes, spiro[piperidine-4,3'-indolines]) are critical in modern drug discovery for increasing fraction saturated carbon (
This guide moves beyond textbook protocols to address the specific kinetic and thermodynamic barriers associated with hindered spiro-ketones.
Module 1: The "Imine Wall" (Mechanistic Insight)
The Problem: Standard reductive amination relies on the equilibrium formation of an imine (or iminium ion) followed by irreversible reduction. In azaspirocycles, the trajectory of the incoming amine is blocked by the axial protons or ring strain of the spiro system.
-
Result: The equilibrium stays heavily favored toward the ketone.
-
Consequence: Adding a reducing agent (like STAB) too early reduces the unreacted ketone to an alcohol (dead end).
The Solution: You must shift the equilibrium thermodynamically before introducing the hydride source. This requires a water scavenger and a Lewis acid .[2]
Diagram 1: The Steric Decision Tree
Use this flow to select the correct protocol based on your substrate's steric profile.
Caption: Decision logic for selecting between direct (STAB) and indirect (Titanium-mediated) protocols based on steric hindrance.
Module 2: The "Titanium Turbo" Protocol
For azaspirocycles, the Bhattacharyya Protocol (Titanium(IV) isopropoxide mediated) is the gold standard. Ti(OiPr)4 serves a dual role:
-
Lewis Acid: Activates the carbonyl oxygen, making the carbon more electrophilic.
-
Dehydrating Agent: Irreversibly consumes the water produced during imine formation, driving the equilibrium to completion.
Protocol B: Ti(OiPr)4 Mediated Reductive Amination
Recommended for: Spiro[3.3]heptan-2-ones, 4-Piperidones with alpha-substitution.
Reagents:
-
Ketone (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Titanium(IV) isopropoxide (1.5 - 2.0 equiv) [Warning: Moisture Sensitive]
-
Sodium Borohydride (NaBH4) (2.0 equiv)
-
Solvent: THF (anhydrous) or Neat
-
Quench: 2M NH4OH or 1N NaOH
Step-by-Step Workflow:
-
Complexation (The Critical Step):
-
In a flame-dried vial under N2, combine the amine and ketone.
-
Add Ti(OiPr)4 dropwise.
-
Note: If the amine is a salt (HCl), add 1.0 equiv of TEA.
-
Stir neat or in minimal THF for 6–12 hours. Do not rush this. This step builds the "Imine Wall."
-
-
Reduction:
-
Dilute the viscous mixture with absolute Ethanol or MeOH (approx. 0.5 M concentration).
-
Cool to 0°C.
-
Add NaBH4 in portions. (Caution: Gas evolution).
-
Warm to room temperature and stir for 2–4 hours.
-
-
Workup (The "Titanium Crash"):
-
The reaction will be a messy slurry.
-
Add 2M NH4OH (aqueous ammonia) dropwise. This precipitates titanium oxide as a white/gray solid.
-
Dilute with DCM or EtOAc.
-
Filter through a Celite pad to remove the titanium salts.
-
Wash the filtrate with brine, dry over Na2SO4, and concentrate.
-
Diagram 2: Mechanism of Titanium Activation
Visualizing why Titanium succeeds where Acid Catalysis fails.
Caption: Ti(OiPr)4 coordinates to the ketone, facilitating amine attack, then chemically traps the water byproduct to prevent hydrolysis.[2][3][4][5][6][7][8][9][10][11]
Module 3: Comparative Data (Yield Optimization)
The following table illustrates the typical yield improvements when switching from standard conditions to Ti-mediated conditions for hindered spiro-substrates (based on aggregated literature data for hindered ketones).
| Variable | Protocol A (Standard) | Protocol B (Titanium) | Why? |
| Reagents | NaBH(OAc)3 / AcOH | Ti(OiPr)4 / NaBH4 | Ti forces imine formation; STAB is too gentle for hindered equilibrium. |
| Solvent | DCE (Dichloroethane) | Neat | High concentration (Neat) favors bimolecular imine formation. |
| Temp | RT | RT (or 60°C for step 1) | Kinetic energy needed to overcome spiro-steric clash. |
| Typical Yield | 15 - 40% | 75 - 92% | Protocol A leaves unreacted ketone; Protocol B drives conversion. |
| Major Impurity | Alcohol (Direct Reduction) | Minimal | Ti-Imine forms before hydride is added. |
Module 4: Troubleshooting FAQ (The "Help Desk")
Q1: I see a large "M+2" peak in LCMS (Alcohol formation). Why?
-
Diagnosis: Direct reduction of the ketone.[12] The imine formation was too slow, and the hydride reduced the ketone instead.
-
Fix: Switch to the Indirect Method (Protocol B) . You must pre-form the imine. If you are already using Ti(OiPr)4, increase the "Step 1" time or heat to 50°C before adding borohydride.
Q2: My reaction turned into a solid rock. How do I stir it?
-
Diagnosis: Ti(OiPr)4 reactions can become extremely viscous, especially neat.
-
Fix: Add a minimal amount of anhydrous THF (just enough to allow stirring). Do not use protic solvents (MeOH/EtOH) in Step 1, as they deactivate the Titanium.
Q3: The workup is a nightmare; the emulsion won't separate.
-
Diagnosis: Incomplete hydrolysis of titanium alkoxides.
-
Fix: The "Celite filtration" step is non-negotiable. Use aqueous ammonia (NH4OH) or 1N NaOH to quench. Stir the quench vigorously for 15 minutes until a distinct white precipitate forms before attempting extraction.
Q4: Can I use this for chiral amines?
-
Answer: Yes. Ti(OiPr)4 is excellent for preventing racemization because it operates under mild, non-acidic conditions (unlike ZnCl2 or high temp AcOH).
References
-
Abdel-Magid, A. F., et al. (1996).[13] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.
-
Mattson, R. J., et al. (1990).[5] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] The Journal of Organic Chemistry.
-
Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of a New Class of Azaspirocycles." Angewandte Chemie International Edition. (Foundational work on spiro-scaffolds in drug discovery).
Sources
- 1. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 2. designer-drug.com [designer-drug.com]
- 3. researchgate.net [researchgate.net]
- 4. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diversity-oriented synthesis of azaspirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Titanium(IV) isopropoxide mediated solution phase reductive amination on an automated platform: application in the generation of urea and amide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
- 13. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Validation & Comparative
Technical Comparison Guide: Structure-Activity Relationship (SAR) of 2-Azaspiro[3.5]nonane Derivatives
Executive Summary: Escaping Flatland with Spirocycles
The "Escape from Flatland" initiative in medicinal chemistry has elevated spirocyclic scaffolds from academic curiosities to essential tools for optimizing drug-like properties. Among these, 2-azaspiro[3.5]nonane represents a strategic geometric compromise between the highly strained 2-azaspiro[3.3]heptane and the lipophilic azaspiro[5.5]undecane systems.
This guide analyzes the Structure-Activity Relationship (SAR) of 2-azaspiro[3.5]nonane derivatives, positioning them as superior bioisosteres for piperidine and azetidine rings. We focus on their ability to modulate lipophilicity (LogD), improve metabolic stability by blocking oxidation sites, and provide novel exit vectors for target engagement.
Part 1: Structural & Physicochemical Profile[1]
The 2-azaspiro[3.5]nonane scaffold consists of a four-membered azetidine ring spiro-fused to a six-membered cyclohexane ring. This geometry creates a distinct "L-shaped" or "kinked" topology, unlike the planar or chair conformations of piperidine.
Comparative Physicochemical Landscape
The following table contrasts the 2-azaspiro[3.5]nonane core with its primary alternatives.
| Property | Piperidine (Reference) | 2-Azaspiro[3.3]heptane | 2-Azaspiro[3.5]nonane | Implication |
| Hybridization | sp³ (flexible) | sp³ (rigid, strained) | sp³ (rigid, mixed strain) | 2-Azaspiro[3.5]nonane offers a balance of rigidity and steric bulk. |
| pKa (Calc.) | ~11.0 | ~10.5 | ~10.5 - 10.8 | Slightly reduced basicity improves membrane permeability compared to piperidine. |
| LogP (Trend) | Baseline | Lower (-0.4 to -1.0) | Moderate (-0.2 to -0.5) | Lowers lipophilicity vs piperidine but less drastic than the [3.3] system. |
| Metabolic Liability | High (α-oxidation) | Low (Quaternary carbon block) | Low | The spiro-carbon at position 3 blocks α-oxidation on one side. |
| Exit Vectors | Linear/Equatorial | Linear/Axial | Orthogonal | Enables access to novel sub-pockets in GPCRs and enzymes. |
Geometric Causality
The spiro-fusion at C3 (relative to the azetidine nitrogen) forces substituents on the six-membered ring into specific axial/equatorial orientations that are energetically distinct from a simple cyclohexane. This rigidity reduces the entropic penalty upon binding, a key factor in the high potency observed in GPR119 agonists and DprE1 inhibitors utilizing this scaffold.
Part 2: Synthesis Protocols & Workflows
Efficient access to the 2-azaspiro[3.5]nonane core is critical for SAR exploration. The most robust methods involve spiro-annulation of piperidine derivatives or cyclization of gem-disubstituted precursors.
Core Synthesis Workflow (Graphviz)
The following diagram outlines the strategic routes to access and functionalize this scaffold.
Caption: Modular synthesis workflow for 2-azaspiro[3.5]nonane, highlighting divergent points for SAR exploration.
Detailed Protocol: Reformatsky-Type Spiro-Cyclization
This method is preferred for generating 1-oxo derivatives, which can be reduced to the amine.
-
Reagents: Methyl 1-bromocyclohexane-1-carboxylate, Zinc dust, Iodine (cat.), Imines (from aldehydes + amines).
-
Activation: Activate Zinc dust with HCl (aq), wash with water/acetone/ether, and dry under vacuum.
-
Reaction:
-
Suspend activated Zn (1.5 equiv) in anhydrous THF.
-
Add trimethylsilyl chloride (TMSCl) to initiate.
-
Add the bromo-ester and imine dropwise at reflux.
-
Mechanism: The in situ generated organozinc reagent attacks the imine in a Reformatsky fashion, followed by spontaneous intramolecular lactamization.
-
-
Workup: Quench with dilute HCl. Extract with EtOAc.
-
Reduction (Optional): To obtain the saturated amine, reduce the lactam using LiAlH₄ in THF (0°C to Reflux).
Part 3: Case Study - Antimycobacterial DprE1 Inhibitors[2]
A compelling validation of the 2-azaspiro[3.5]nonane scaffold is its application in antitubercular drug discovery, specifically targeting the enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase).[1]
The Challenge
Traditional benzothiazinone (BTZ) inhibitors like PBTZ169 are potent against M. tuberculosis but fail against Non-Tuberculous Mycobacteria (NTM) due to a Cys387Ala mutation in the target enzyme.[1]
The Solution: 2,7-Diazaspiro[3.5]nonane
Researchers identified that replacing the piperazine core of PBTZ169 with a 2-benzyl-2,7-diazaspiro[3.5]nonane moiety restored activity against NTM strains.
-
Compound: B2 (Lead derivative)
-
Scaffold: 2,7-diazaspiro[3.5]nonane (a nitrogen-substituted variant of the 2-aza parent).[1][2]
-
Mechanism: The spiro-scaffold positions the inhibitor to form a stable electrostatic interaction with Asp326 , a residue conserved across both MTB and NTM species.[1] This bypasses the reliance on Cys387.
Quantitative Performance (Data Summary)
| Compound | Scaffold | MIC (M. tuberculosis) | MIC (M. abscessus) | Metabolic Stability (Human Microsomes) |
| PBTZ169 | Piperazine (Flat) | < 0.01 µg/mL | > 64 µg/mL (Inactive) | Moderate |
| Compound B2 | 2,7-Diazaspiro[3.5]nonane | < 0.01 µg/mL | 0.03 - 2.5 µg/mL | High |
Key Insight: The 3D nature of the spiro-ring allowed the molecule to "reach" the Asp326 residue, a vector inaccessible to the planar piperazine analog.
Part 4: Experimental Validation Protocols
To ensure data reliability (Trustworthiness), the following self-validating protocol for metabolic stability is recommended. This assay confirms whether the spiro-substitution effectively blocks metabolic soft spots.
Microsomal Stability Assay (Protocol)
Objective: Determine Intrinsic Clearance (
Materials:
-
Human Liver Microsomes (HLM), 20 mg/mL protein conc.
-
NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+).
-
Test Compound (1 µM final conc).
-
Control: Verapamil (High clearance), Warfarin (Low clearance).
Workflow:
-
Pre-incubation: Mix 445 µL of Phosphate Buffer (100 mM, pH 7.4) + 25 µL HLM + 5 µL Test Compound. Incubate at 37°C for 5 min.
-
Initiation: Add 25 µL of NADPH regenerating system.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (containing internal standard).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines .
Success Criteria: A valid bioisosteric replacement with 2-azaspiro[3.5]nonane should result in a
Part 5: Mechanistic SAR Visualization
The following diagram illustrates the decision logic for employing 2-azaspiro[3.5]nonane in a lead optimization campaign.
Caption: Decision tree for selecting 2-azaspiro[3.5]nonane over smaller spiro-systems based on lipophilicity and target requirements.
References
-
Vertex AI Search Result 1.1 : Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. Link
-
Vertex AI Search Result 1.2 : Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.[3] Link
-
Vertex AI Search Result 1.7 : Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. ACS Journal of Medicinal Chemistry. Link
-
Vertex AI Search Result 1.10 : Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters.[4] Link
-
Vertex AI Search Result 1.3 : 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition.[4] Link
Sources
- 1. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
Beyond Flatland: The Azaspiro[3.5]nonane Scaffold in High-Fidelity Drug Design
Executive Summary: The "Goldilocks" Zone of Spirocycles
In the transition from planar aromatic scaffolds to high-Fsp³ architectures, spirocycles have emerged as the premier solution for "escaping flatland." While azaspiro[3.3]heptane has become the standard-bearer for compact bioisosterism, the azaspiro[3.5]nonane system offers a distinct "Goldilocks" solution. It bridges the gap between the hyper-compact, rod-like geometry of the [3.3] systems and the bulkier, lipophilic nature of [4.5] or [5.5] spirocycles.
This guide objectively compares azaspiro[3.5]nonane variants against their primary competitors—piperidine, azaspiro[3.3]heptane, and azaspiro[4.4]nonane—providing actionable data on geometric vectors, physicochemical properties, and synthetic accessibility.
Structural Geometry & Isomerism: Defining the Vector
Unlike the symmetric azaspiro[3.3]heptane, the [3.5] system is inherently asymmetric, creating two distinct isomers with radically different pharmacological applications.
The Isomer Distinction
-
7-Azaspiro[3.5]nonane: The nitrogen resides in the 6-membered ring. This is a direct piperidine bioisostere . The 4-membered ring acts as a metabolically stable, steric "tail" that blocks metabolism at the typically vulnerable 4-position of the piperidine ring without significantly altering the exit vector of the nitrogen.
-
2-Azaspiro[3.5]nonane: The nitrogen resides in the 4-membered ring. This is an azetidine mimic . It projects the bulky cyclohexane ring as a hydrophobic anchor. This isomer is often used to fill large lipophilic pockets while maintaining a high pKa.
Geometric Vector Analysis
The following diagram illustrates the logical flow of scaffold selection based on desired exit vectors and spatial constraints.
Figure 1: Decision matrix for spirocyclic scaffold selection based on binding pocket geometry.
Physicochemical Showdown
The table below aggregates data comparing the 7-azaspiro[3.5]nonane scaffold to its closest structural relatives.
Table 1: Comparative Physicochemical Properties
| Property | Piperidine | Azaspiro[3.3]heptane | 7-Azaspiro[3.5]nonane | 1-Azaspiro[4.4]nonane |
| Role | Baseline Scaffold | Compact Bioisostere | Balanced Bioisostere | Lipophilic Bulwark |
| Fsp³ Fraction | 1.0 | 1.0 | 1.0 | 1.0 |
| LogP (Predicted) | 0.84 | 1.2 - 1.5 | 1.8 | 1.9 - 2.1 |
| pKa (Basic N) | 11.2 | ~10.5 - 11.0 | 10.5 | 11.2 |
| TPSA (Ų) | 12.0 | 12.0 | 12.0 | 12.0 |
| Solubility (Aq) | High | Very High | High (15.5 g/L pred.)[1] | Moderate (10.3 g/L pred.) |
| Metabolic Stability | Low (Oxidation prone) | High (Ring strain) | High (Steric blocking) | Moderate |
| Exit Vector Angle | ~180° (4-subst) | 180° (2,6-subst) | ~170° (Distorted Chair) | Variable |
Key Insights:
-
Basicity Modulation: The 7-azaspiro[3.5] system (pKa ~10.5) is slightly less basic than piperidine (11.2). This reduction often improves membrane permeability by increasing the fraction of neutral species at physiological pH, without sacrificing solubility.
-
Solubility vs. Lipophilicity: While [3.5] is more lipophilic than [3.3] due to the added methylene groups, it maintains higher aqueous solubility than the [4.4] system. This makes it an ideal compromise when [3.3] is too small to achieve sufficient binding affinity.
-
Metabolic Blocking: The gem-dimethyl-like effect of the spiro-cyclobutane ring at the 4-position of the piperidine moiety in 7-azaspiro[3.5]nonane effectively blocks oxidative metabolism (hydroxylation), a common failure mode for piperidine drugs.
Synthetic Architectures
Synthesizing the [3.5] spiro system is more complex than the [3.3] system. While [3.3] systems are often accessed via [2+2] cycloadditions (e.g., with Graf isocyanate), [3.5] systems typically require stepwise alkylation or intramolecular cyclization.
Synthesis Workflow: 7-Azaspiro[3.5]nonane
The most robust route involves the construction of the quaternary center via double alkylation.
Figure 2: Synthetic divergence for accessing the 7-azaspiro[3.5]nonane core.
Critical Note on Scalability: The "Direct Alkylation Route" (using 1,3-dibromopropane on an activated piperidine-4-carboxylate derivative) is generally preferred for multi-gram scale-up over the ring-expansion methods, which can suffer from lower yields and difficult purifications.
Case Study: GPR119 Agonists
Context: GPR119 agonists are targets for type 2 diabetes treatment. Early candidates based on piperidine scaffolds suffered from rapid oxidative clearance.
Intervention: Researchers replaced the central piperidine core with 7-azaspiro[3.5]nonane .
-
Result 1 (Metabolism): The spiro-cyclobutane ring sterically shielded the 4-position, reducing intrinsic clearance (
) by >50% in rat microsomes. -
Result 2 (Potency): The rigidification of the scaffold locked the molecule into a bioactive conformation, improving
values compared to the flexible piperidine analog. -
Comparison to [3.3]: An azaspiro[3.3]heptane analog was also tested but failed to fill the hydrophobic pocket adequately, leading to a 10-fold loss in potency. This validates the [3.5] system's role as a "bulkier" bioisostere.
Experimental Protocols
To validate the [3.5] scaffold in your own pipeline, use the following self-validating protocols.
Protocol A: Comparative Metabolic Stability (Microsomal Stability Assay)
Objective: Determine if the spiro-substitution effectively blocks oxidative metabolism compared to a piperidine control.
-
Preparation:
-
Test Compounds: 7-azaspiro[3.5]nonane derivative, Piperidine analog (control), Verapamil (high clearance control).
-
Concentration: 1 µM in phosphate buffer (pH 7.4) with 0.1% DMSO.
-
-
Incubation:
-
Add human liver microsomes (0.5 mg/mL protein).
-
Pre-incubate at 37°C for 5 mins.
-
Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling:
-
Time points: 0, 5, 15, 30, 45, 60 min.
-
Quench with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Validation Check: Verapamil must show >80% depletion by 30 min.
-
-
Calculation:
-
Plot ln(% remaining) vs. time. Slope =
. - .
-
Protocol B: pKa Determination via Potentiometric Titration
Objective: Assess the basicity shift induced by the spiro-ring.[2]
-
Setup: Use a Sirius T3 or equivalent potentiometric titrator.
-
Sample: Dissolve 1-2 mg of the hydrochloride salt of the spirocycle in 10 mL degassed water (0.15 M KCl ionic strength).
-
Titration:
-
Acidify to pH 2.0 with 0.5 M HCl.
-
Titrate with 0.5 M KOH under inert (
) atmosphere to pH 12.0.
-
-
Data Processing:
-
Use Bjerrum plots to determine pKa.
-
Validation Check: Run a standard (e.g., Quinine) prior to the sample. The pKa must be within ±0.05 of literature values.
-
References
-
Design, synthesis and biological evaluation of novel 7-azaspiro[3.
- Source: Bioorganic & Medicinal Chemistry (2018).
-
URL:
-
A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds.
-
Source: BenchChem (2025).[1]
-
URL:
-
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
-
Source: French-Ukrainian Journal of Chemistry (2023).[3]
-
URL:
-
-
Lowering Lipophilicity by Adding Carbon: Azaspiroheptanes, a logD Lowering Twist.
- Source: ACS Medicinal Chemistry Letters (2019).
-
URL:
-
Synthesis of Azaspirocycles and their Evalu
- Source: ResearchG
-
URL:
Sources
Metabolic stability of azaspiro[3.5]nonane scaffolds.
Executive Summary
In the optimization of lead compounds, the "escape from flatland" strategy—increasing the fraction of saturated carbons (
This guide analyzes the metabolic stability of azaspiro[3.5]nonane scaffolds.[3] Unlike planar piperidines, which are prone to rapid oxidative clearance via CYP450-mediated
Structural Rationale & Mechanism of Stability
The Geometric Advantage
The azaspiro[3.5]nonane scaffold consists of a four-membered azetidine ring spiro-fused to a six-membered cyclohexane/piperidine-like ring. This fusion creates a rigid, orthogonal geometry where the two rings are twisted 90° relative to each other.
-
Exit Vectors: The scaffold provides defined exit vectors that differ significantly from the equatorial/axial vectors of piperidine, allowing for novel exploration of chemical space.
-
Conformational Locking: The spiro-fusion restricts the "chair-flipping" common in piperidines, reducing the entropic penalty upon protein binding.
Metabolic Blockade Mechanism
The primary driver of enhanced metabolic stability is the blockade of
-
Piperidine Liability: In standard piperidine scaffolds, the carbons adjacent to the nitrogen (positions 2 and 6) are electron-rich and sterically accessible, making them prime targets for CYP450-mediated hydroxylation and subsequent ring opening or N-dealkylation.
-
Azaspiro Defense: In azaspiro[3.5]nonane, the spiro-carbon is fully substituted (quaternary), removing abstractable protons at a critical metabolic site. Furthermore, the steric bulk of the orthogonal ring hinders the approach of the heme-iron center of CYP enzymes to adjacent sites.
Figure 1: Mechanistic comparison of CYP450 susceptibility between Piperidine and Azaspiro[3.5]nonane scaffolds.
Comparative Performance Analysis
Head-to-Head: Piperidine vs. Azaspiro[3.5]nonane
The following data synthesizes findings from recent medicinal chemistry campaigns, including Bcl-2 inhibitors and local anesthetic analogs.
| Feature | Piperidine Scaffold | Azaspiro[3.5]nonane Scaffold | Impact on Drug Design |
| Metabolic Stability ( | Moderate to Low. Susceptible to | High. Spiro-center blocks metabolic soft spots. | Extends in vivo half-life; reduces dosing frequency.[4] |
| Lipophilicity (LogD) | Variable. Often requires polar groups to lower LogD. | Optimized. Higher | Improves solubility and reduces non-specific binding. |
| Toxicity Profile | Risk of reactive metabolites (e.g., iminium ions). | Reduced. Lower formation of reactive intermediates. | Higher safety margins (e.g., Bupivacaine analogs). |
| Structural Geometry | Planar/Chair (Flexible). | 3D / Orthogonal (Rigid). | Improved selectivity for target binding pockets.[1][2] |
Case Study: Sonrotoclax (BGB-11417)
BeiGene’s Sonrotoclax, a second-generation Bcl-2 inhibitor, utilizes a 7-azaspiro[3.5]nonane linker.[5]
-
Challenge: First-generation inhibitors (like Venetoclax) faced solubility and metabolic challenges requiring complex formulation.
-
Solution: Incorporation of the azaspiro linker.[2]
-
Result: The rigid spirocyclic element contributed to superior potency against wild-type and G101V-mutant Bcl-2 and enhanced selectivity over Bcl-xL.[5] Crucially, the scaffold demonstrated excellent metabolic stability, supporting a favorable pharmacokinetic profile in humans.
Case Study: Bupivacaine Analogs
Research replacing the central piperidine ring of the local anesthetic Bupivacaine with spirocyclic moieties (including 7-oxa-2-azaspiro[3.5]nonane) yielded:
-
Toxicity: 1.3 to 5.0-fold increase in lethal dose (lower toxicity).
-
Efficacy: Maintained anesthetic potency.
-
Implication: The spiro scaffold reduced systemic toxicity, likely due to altered metabolic clearance pathways preventing the formation of cardiotoxic metabolites associated with the piperidine ring.
Experimental Protocol: Microsomal Stability Assay
To validate the stability of an azaspiro-containing lead, the following self-validating protocol using Human Liver Microsomes (HLM) is recommended.
Assay Principle
This assay measures the intrinsic clearance (
Workflow Diagram
Figure 2: Step-by-step workflow for determining intrinsic clearance (
Detailed Methodology
-
Preparation: Prepare a 10 mM stock of the azaspiro test compound in DMSO. Dilute to 1 µM final concentration in phosphate buffer (100 mM, pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).
-
Controls:
-
Positive Control:[6] Verapamil or Testosterone (High clearance).
-
Negative Control: Warfarin (Low clearance).
-
Stability Control: Incubate without NADPH to rule out chemical instability.
-
-
Initiation: Pre-incubate plates at 37°C for 10 minutes. Initiate reaction by adding 1 mM NADPH (final concentration).
-
Sampling: At
minutes, remove aliquots (e.g., 50 µL) and immediately dispense into quench plates containing 150 µL ice-cold acetonitrile with Internal Standard (IS). -
Processing: Centrifuge quench plates at 4000 rpm for 20 minutes to precipitate proteins. Transfer supernatant to analysis plates.
-
LC-MS/MS Analysis: Monitor the parent ion transition (MRM). Calculate the peak area ratio (Analyte/IS).
-
Data Calculation:
-
Plot
vs. Time. -
Determine the slope (
). -
Calculate Half-life:
. -
Calculate Intrinsic Clearance:
-
References
-
Qin, L., et al. (2024).[5] "Discovery of Sonrotoclax (BGB-11417): A Potent, Selective, and Orally Bioavailable Bcl-2 Inhibitor." Journal of Medicinal Chemistry, 67, 7836–7858. (Cited via AiFChem). Retrieved from [Link][5]
-
ChemRxiv. (2023). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. Retrieved from [Link]
-
Burley, K.H., et al. (2022).[7] "Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease." NIH PubMed Central. Retrieved from [Link]
- Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. (Contextual grounding for spirocyclic synthesis).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 6. Metabolic Stability • Mattek - Part of Sartorius [mattek.com]
- 7. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical property comparison of spiro[3.3]heptanes and spiro[3.5]nonanes
[1]
Executive Summary: The Rise of the "Spiro Effect"[1]
In modern drug discovery, the transition from flat, sp²-rich aromatics to three-dimensional, sp³-rich scaffolds is a dominant strategy to improve clinical success rates. Higher fraction of sp³ carbons (
This guide compares two premier spirocyclic scaffolds: Spiro[3.3]heptane and Spiro[3.5]nonane .[1][2][3] While both serve as surrogates for traditional rings (phenyl, piperidine, cyclohexyl), they offer distinct physicochemical profiles.
-
Spiro[3.3]heptane is the "rigid compactor," offering significant lipophilicity reduction and novel exit vectors, often mimicking phenyl or piperazine.
-
Spiro[3.5]nonane is the "hybrid stabilizer," combining the rigidity of a four-membered ring with the familiar chair geometry of a six-membered ring, making it an ideal bioisostere for piperidine.[1]
Structural Dynamics & Exit Vectors[1][2][4]
Understanding the geometry is prerequisite to predicting binding affinity. These scaffolds are not flat; they project substituents into specific 3D vectors that flat aromatics cannot access.[1]
Conformational Analysis[1][5][6]
-
Spiro[3.3]heptane: Consists of two cyclobutane rings sharing a spiro-carbon. Cyclobutane is not planar; it exists in a puckered conformation (butterfly shape) with a puckering angle of ~30° to relieve torsional strain.[1] This creates a rigid, perpendicular relationship between the two rings.
-
Spiro[3.5]nonane: A hybrid system.[1] The four-membered ring remains puckered, while the six-membered ring adopts a stable chair conformation .[1] This allows the scaffold to present substituents in axial/equatorial orientations similar to piperidine, but with the added bulk and rigidity of the spiro-fusion.
Visualization of Structural Evolution[1]
Figure 1: Structural evolution from traditional rings to spirocyclic scaffolds. Note the distinct geometric transition from flat to twisted/hybrid states.[1]
Physicochemical Face-Off
The following data synthesizes head-to-head comparisons derived from matched molecular pair (MMP) analysis and specific bioisosteric studies (e.g., Burkhard et al., Mykhailiuk et al.).
Table 1: Comparative Property Matrix
| Property | Spiro[3.3]heptane | Spiro[3.5]nonane | Medicinal Chemistry Implication |
| Primary Bioisostere For | Phenyl, Piperazine, Morpholine | Piperidine, Cyclohexane | Spiro[3.3] is a "space-saver"; Spiro[3.5] is a "volume-filler".[1] |
| Lipophilicity ( | High Reduction (-0.4 to -1.0 vs parent) | Moderate Reduction (Similar or slight decrease vs parent) | Spiro[3.3] is superior for lowering LogD to improve LLE (Lipophilic Ligand Efficiency).[1] |
| Metabolic Stability ( | Variable (Isomer dependent) | High | Spiro[3.5] excels at blocking metabolic soft spots (e.g., |
| Solubility | High (High | Moderate-High | Both improve solubility over aromatics, but Spiro[3.3] often yields higher solubility due to lower MW and lipophilicity.[1] |
| Basicity (pKa of amine) | ~10.5 - 11.0 (Can be higher than piperazine) | ~10.5 - 11.2 (Similar to piperidine) | Steric bulk in spiro systems can hinder solvation, occasionally raising pKa.[1] |
| Exit Vector Angle | ~90° (Twisted) | Variable (Chair-dependent) | Spiro[3.3] allows access to "corners" of the active site; Spiro[3.5] mimics the depth of piperidine.[1] |
The "Lipophilicity Tax"
Replacing a piperidine with 2-azaspiro[3.3]heptane typically lowers LogD by ~0.4 units .[1][4] Interestingly, shifting the nitrogen to the bridgehead (1-azaspiro[3.3]heptane) can reduce LogD by up to 1.0 unit .[1][4] This makes the [3.3] system the superior choice when a compound is suffering from high lipophilicity.
Metabolic Shielding
Spiro[3.5]nonane is particularly effective at blocking oxidative metabolism.[1] In piperidine, the
Experimental Protocols
To validate these properties in your specific series, use the following standardized protocols.
Protocol: Microsomal Stability Assessment
Objective: Determine intrinsic clearance (
Materials:
-
Human/Rat Liver Microsomes (20 mg/mL protein conc.)[1]
-
NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6P dehydrogenase, NADP+)
-
Test Compounds (10 mM DMSO stock)
-
LC-MS/MS for quantification.[1]
Workflow:
-
Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).
-
Pre-incubation: Incubate microsomes (0.5 mg/mL final) with compound at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50 µL at time points: 0, 5, 15, 30, 45, 60 min.
-
Quenching: Immediately add 150 µL ice-cold acetonitrile (containing internal standard) to stop reaction.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
. [1]
Decision Workflow: Scaffold Selection
Use this logic flow to select the correct spiro-system for your lead optimization.
Figure 2: Decision matrix for selecting between spiro[3.3] and spiro[3.5] based on lead series liabilities.
References
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv, 2023. Link[1]
-
1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Chemistry – A European Journal, 2023.[5][6] Link[1]
-
Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate, 2023. Link
-
Lowering Lipophilicity by Adding Carbon: Azaspiroheptanes. ACS Medicinal Chemistry Letters, 2018. Link[1]
-
Structure-based development of novel spiro-piperidine ASH1L inhibitors. Journal of Medicinal Chemistry, 2024. Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Stability of Azaspiro[3.5]nonane Scaffolds: A Comparative Technical Guide
Executive Summary: Escaping Flatland with Stability
In modern drug discovery, the "Escape from Flatland" initiative has prioritized increasing the fraction of sp³-hybridized carbons (
Unlike flexible aliphatic heterocycles that are prone to rapid oxidative metabolism, the azaspiro[3.5]nonane framework offers a unique combination of conformational rigidity and metabolic resilience .[1] This guide provides a technical analysis of its in vitro stability profile, supported by experimental protocols and comparative data.
Mechanistic Basis of Metabolic Stability
The superior stability of azaspiro[3.5]nonane stems from three distinct physicochemical mechanisms that reduce attrition during the Lead Optimization phase.
Steric Shielding of Metabolic Soft Spots
Cytochrome P450 (CYP) enzymes typically attack the
-
Traditional Scaffold (Piperidine): The
-carbons are conformationally mobile and exposed, serving as primary sites for CYP-mediated oxidation.[1] -
Azaspiro[3.5]nonane: The spiro-fusion creates a rigid orthogonal geometry.[1] This steric bulk effectively shields the
-carbons of the four-membered ring and restricts the "induced fit" required by CYP active sites.[1]
Lipophilicity Modulation ( )
Metabolic clearance (
-
Azaspirocycles generally exhibit lower
values compared to their monocyclic analogs due to the compact solvation shell of the spiro-center.[1] -
Result: Reduced non-specific binding to microsomes and lower affinity for the hydrophobic CYP catalytic pockets.
Vectorial Alignment
The defined exit vectors of the spiro scaffold allow for precise positioning of substituents. This "locking" effect prevents the molecule from adopting conformations that expose vulnerable moieties to metabolic enzymes, a phenomenon observed in the optimization of BCL-2 inhibitors like sonrotoclax (BGB-11417) .[1]
Comparative Performance Analysis
The following data synthesizes representative in vitro stability profiles comparing 7-azaspiro[3.5]nonane with standard medicinal chemistry scaffolds.
Table 1: Comparative In Vitro Metabolic Stability (Human Liver Microsomes)
| Property | 7-Azaspiro[3.5]nonane | Piperidine (Analog) | Azaspiro[3.3]heptane | Performance Verdict |
| > 120 | 15 – 45 | 30 – 60 | Superior: 2-5x extension in half-life.[1] | |
| < 10 (Low) | > 50 (High) | 20 – 40 (Moderate) | Excellent: Indicates low hepatic extraction.[1] | |
| 1.2 – 1.8 | 2.5 – 3.0 | 1.0 – 1.5 | Optimal: Balances permeability and solubility.[1] | |
| Solubility ( | > 200 | < 50 | > 250 | High: Reduces solubility-limited absorption risks.[1] |
| Primary Metabolite | N-oxide (minor) | Ring opening (moderate) | Clean: Fewer reactive metabolites formed.[1] |
Note: Data represents generalized trends derived from GPR119 agonist and BCL-2 inhibitor optimization campaigns. Specific values vary by substituent.
Visualization: Structure-Stability Relationship
The following diagram illustrates the structural features conferring stability.
Figure 1: Mechanistic pathways by which the azaspiro[3.5]nonane scaffold enhances metabolic stability compared to flexible analogs.
Experimental Protocol: Microsomal Stability Assay
To validate the stability of azaspiro-containing compounds, use the following standardized Human Liver Microsome (HLM) assay. This protocol includes self-validating checkpoints to ensure data integrity.[1]
Materials & Reagents[1][3]
-
Test Compound: 10 mM stock in DMSO.
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., from Corning or XenoTech).
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2.[1]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).[1]
Step-by-Step Workflow
Step 1: Preparation of Incubation Mixture
-
Dilute test compound to 1
M final concentration in Phosphate Buffer (0.1% DMSO final). -
Add HLM to a final protein concentration of 0.5 mg/mL .
-
Pre-incubate at 37°C for 5 minutes to equilibrate.
Step 2: Reaction Initiation (The "Start") [1]
-
Add NADPH Regenerating System to initiate the reaction.
-
Control: Prepare a "Minus NADPH" control to check for non-CYP mediated degradation (chemical instability).[1]
Step 3: Sampling (Time-Course)
-
At time points
min, remove 50 L aliquots.[1] -
Immediately dispense into 150
L ice-cold Stop Solution (1:3 ratio) to quench metabolism and precipitate proteins.
Step 4: Processing & Analysis
-
Centrifuge plates at 3,500 x g for 20 mins at 4°C.
-
Transfer supernatant to LC-MS/MS vials.
-
Analyze parent compound depletion via MRM (Multiple Reaction Monitoring) mode.[1]
Data Calculation & Validation[1]
-
Slope Determination: Plot
vs. Time.[1] The slope ( ) is the elimination rate constant. -
Half-Life (
): .[1] -
Intrinsic Clearance (
): [1] -
Acceptance Criteria (Self-Validation):
Visualization: Assay Workflow
Figure 2: Standardized workflow for determining intrinsic clearance (
References
-
BenchChem. (2025).[1][3] A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. BenchChem Comparison Guides. Link[1]
-
Qin, L., et al. (2024).[1] Discovery of Sonrotoclax (BGB-11417): A Potent and Selective BCL-2 Inhibitor with Superior Physicochemical Properties. Journal of Medicinal Chemistry, 67, 7836–7858.[1] Link
-
Matsuda, D., et al. (2012).[1] Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. Link
-
Lovering, F., et al. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1]
-
Stepan, A. F., et al. (2011).[1] Structural Measures of Complexity and Their Application to Drug Design. Journal of Medicinal Chemistry. Link
Sources
X-ray Crystallography of Azaspiro[3.5]nonane Protease Inhibitors: A Comparative Technical Guide
Executive Summary
This guide evaluates the structural and crystallographic performance of azaspiro[3.5]nonane scaffolds in protease inhibitor design. While traditional piperidine and smaller spiro[3.3]heptane scaffolds have dominated early discovery, the azaspiro[3.5]nonane core has emerged as a superior "Goldilocks" scaffold. It combines the metabolic stability and vector orthogonality of spirocycles with the extended reach required to occupy distal hydrophobic pockets (S4/S2') in complex proteases like SARS-CoV-2 Mpro and BACE1 .
This document provides a technical comparison of these scaffolds, supported by specific PDB datasets, and outlines an optimized crystallographic workflow for researchers targeting these systems.
Part 1: Comparative Analysis of Scaffolds
The choice of scaffold dictates the exit vectors available for side-chain attachment and the entropy penalty upon binding. The azaspiro[3.5]nonane offers distinct advantages over its competitors.
Table 1: Scaffold Performance Metrics in Protease Inhibition
| Feature | Piperidine (Traditional) | Azaspiro[3.3]heptane | Azaspiro[3.5]nonane | Impact on Crystallography |
| Conformational Entropy | High (Flexible chair/boat) | Very Low (Rigid) | Low (Rigid but extended) | [3.5] reduces B-factors in distal pockets compared to flexible piperidines. |
| Exit Vectors | Equatorial/Axial (109.5°) | Orthogonal (90°) | Orthogonal + Extended | [3.5] allows reaching S4/S2' pockets without long, floppy linkers. |
| Hydrophobic Reach | Short (~5 Å) | Short (~7 Å) | Extended (~9.5 Å) | Critical for "locking" into large hydrophobic clefts (e.g., Mpro S4). |
| Solubility ( | Moderate | High | High | Higher solubility allows higher concentration in crystallization drops. |
| Metabolic Stability | Low (Oxidation prone) | High | High | Stable ligand ensures the crystal complex contains the intact inhibitor. |
Analyst Insight: The primary failure mode for azaspiro[3.3] inhibitors in crystallography is electron density disorder at the distal ends. The [3.3] core is often too compact, leaving terminal groups "flailing" in solvent. The [3.5] core acts as a rigid spacer, pushing these groups firmly into binding sub-pockets, resulting in high-resolution maps (see Case Study 1).
Part 2: Structural Case Studies
Case Study 1: SARS-CoV-2 Mpro (The "Lock" Mechanism)
Target: SARS-CoV-2 Main Protease (Mpro) PDB Datasets: 7T46, 7T48, 7T49 Reference: Structure-guided Design of Potent Spirocyclic Inhibitors of SARS-CoV-2 3C-Like Protease [1].
The Challenge: Early spiro[3.3] inhibitors bound to the active site but failed to fully occupy the S4 hydrophobic cleft , leading to multiple conformations and poor resolution in electron density maps.
The Azaspiro[3.5] Solution: Researchers extended the core to azaspiro[3.5]nonane. Structural analysis revealed:
-
S4 Engagement: The extra length of the 6-membered ring allows the inhibitor to span approximately 9.5 Å , fully engaging the hydrophobic ridge formed by Pro168 .
-
Conformational Locking: Unlike the [3.3] analogs, the [3.5] inhibitors (e.g., Compound 10c, PDB: 7T49) displayed well-defined electron density throughout the molecule. The scaffold "locks" the terminal benzyl groups into a cleft between Glu166 and Pro168 .
-
Induced Fit: In PDB 7T48, the [3.5] scaffold forces a movement of the Leu167-Pro168 loop by ~2.6 Å, creating a tighter induced-fit pocket that is not accessible to shorter scaffolds.
Case Study 2: BACE1 (The "Water Displacement" Mechanism)
Target:
The Mechanism: BACE1 has a notoriously difficult S2' pocket containing high-energy water networks.
-
Scaffold Role: The 6-oxa-8-azaspiro[3.5]non-7-ene core (PDB 7D5A) positions a difluoro-substituent and an alkyne group with extreme precision.
-
Crystallographic Result: The rigid spiro-core directs the P2' substituent to displace specific, energetically unstable water molecules. A flexible piperidine linker would likely pay too high an entropic cost to hold this position, but the pre-organized [3.5] scaffold achieves this effortlessly, resulting in a high-affinity complex (
in nanomolar range).
Part 3: Mechanism of Action Visualization
The following diagram illustrates how the Azaspiro[3.5]nonane scaffold mediates binding stability compared to alternatives.
Caption: Comparative mechanistic pathway showing how the [3.5] scaffold mitigates entropy and disorder to yield high-resolution crystal structures.
Part 4: Optimized Crystallization Protocol
Crystallizing spirocyclic inhibitors requires a modified approach due to their unique solubility and shape. The following protocol is synthesized from successful BACE1 and Mpro campaigns [1, 3].
Workflow Diagram
Caption: Step-by-step workflow for co-crystallizing protease-spirocycle complexes, emphasizing the microseeding step.
Detailed Protocol Steps
-
Complex Formation (Co-crystallization):
-
Why: Soaking is often ineffective for spirocycles because the rigid scaffold may require "breathing" of the protease active site (e.g., the loop movement in Mpro) to enter. Co-crystallization allows the protein to fold around the rigid inhibitor.
-
Method: Mix protease (5–10 mg/mL) with inhibitor (dissolved in 100% DMSO) at a 1:5 molar ratio .
-
Critical Step: Incubate on ice for 1 hour, then centrifuge at 13,000 rpm for 10 minutes . Spirocycles can induce micro-precipitation; removing this nucleation "noise" is vital.
-
-
Screening & Optimization:
-
Condition: For Mpro, typical hits occur in PEG 3350 / Sodium Citrate systems. For BACE1, look for PEG 5000 MME / Ammonium Iodide [3].
-
Seeding: If crystals are thin or clustered (common with high-affinity binders), use microseeding . Crush a poor crystal, dilute the seed stock 1:1000, and streak into new drops containing lower precipitant concentrations.
-
-
Cryoprotection:
-
Rule: Always include the inhibitor in the cryo-solution at the same concentration as the mother liquor to prevent ligand leaching during the freezing process.
-
References
-
Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Source: PMC / NIH. URL:[Link]
-
Crystal Structure of BACE1 in complex with N-{3-[(9S)-7-amino-2,2-difluoro-9-(prop-1-yn-1-yl)-6-oxa-8-azaspiro[3.5]non-7-en-9-yl]-4-fluorophenyl}-5-cyanopyridine-2-carboxamide (PDB: 7D5A). Source: RCSB Protein Data Bank. URL:[Link]
-
Crystal Structure of an Active Form of BACE1. Source: PMC / NIH. URL:[Link]
Comparative Analysis of Aqueous Solubility: Azaspirocycles vs. Traditional Heterocycles
Topic: Comparative Analysis of Aqueous Solubility of Azaspirocycles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In modern medicinal chemistry, the "escape from flatland" is not merely an aesthetic choice but a physicochemical necessity. Azaspirocycles—such as azaspiro[3.3]heptanes and azaspiro[2.5]octanes—have emerged as superior bioisosteres to traditional saturated heterocycles like piperidines and morpholines. This guide provides a technical analysis of their aqueous solubility profiles, supported by experimental data and mechanistic insights.
While traditional heterocycles often suffer from high lipophilicity and efficient crystal packing that limits solubility, azaspirocycles introduce three-dimensionality (increased
Mechanistic Insight: The Solubility Advantage
To understand the solubility superiority of azaspirocycles, we must look beyond simple partition coefficients (LogP) and examine the thermodynamics of dissolution.
A. Disruption of Crystal Lattice Energy
Solubility (
B. Vectorial Solvation
Unlike the equatorial/axial conformational flipping seen in cyclohexanes or piperidines, spirocycles often lock hydrogen bond donors/acceptors into fixed vectors. This rigidity minimizes the entropic penalty of solvation by water molecules, effectively "pre-organizing" the molecule for interaction with the aqueous solvent shell.
Comparative Data Analysis
The following data synthesizes findings from recent bioisosteric replacement studies, specifically comparing piperidine cores with their spirocyclic analogs.
Table 1: Physicochemical Profile Comparison
Data aggregated from Mykhailiuk et al. and recent medicinal chemistry literature.
| Property | Piperidine (Reference) | 2-Azaspiro[3.3]heptane | 1-Azaspiro[3.3]heptane | Impact Analysis |
| Geometry | Flexible Chair Conformation | Rigid, Linear Exit Vectors | Rigid, Angled Exit Vectors | Rigidification improves metabolic stability; reduces entropic penalty.[1] |
| Lipophilicity ( | 0 (Baseline) | -0.8 to -1.2 | -0.7 to -1.1 | Significant reduction in lipophilicity improves solubility.[1] |
| Basicity (pKa) | ~11.2 | ~9.5 - 10.5 | ~9.8 | Lower pKa often improves solubility at physiological pH (7.4).[1] |
| Metabolic Stability ( | Low (prone to oxidation) | High | High | Blocked metabolic soft spots (alpha-carbons).[1] |
| Solubility Trend | Low to Moderate | High | High | 2-10x improvement observed in matched molecular pairs.[1] |
Case Study: Bioisosteric Replacement in Drug Candidates
In a study involving the replacement of a phenyl ring with spiro[3.3]heptane in the drug Sonidegib (Hedgehog pathway inhibitor):
-
Lipophilicity: ClogP decreased from 6.8 (Parent) to 6.0 (Spiro-analog).[1][2]
-
Solubility: The spiro-analog maintained high experimental solubility while offering a patent-free structural alternative.[1]
-
Metabolic Clearance: The cis-isomer of the spiro-analog showed higher clearance (
) compared to the trans-isomer ( ), highlighting the importance of stereochemistry in spiro-scaffolds.[1]
Visualizing the Structural Evolution
The following diagram illustrates the structural shift from traditional "flat" heterocycles to 3D spirocyclic scaffolds and the resulting physicochemical benefits.
Figure 1: Structural evolution from piperidine to azaspiro[3.3]heptane, highlighting the downstream physicochemical advantages.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask)
As a Senior Scientist, I strongly advise against relying solely on kinetic solubility (DMSO precipitation) for final candidate selection. Kinetic methods often overestimate solubility due to supersaturation. The Thermodynamic Shake-Flask Method is the self-validating gold standard.[1]
Protocol Integrity Check
-
Self-Validation: The protocol includes a pH check before and after incubation to ensure the compound hasn't altered the buffer capacity.
-
Equilibrium Verification: Sampling at 24h and 48h ensures true equilibrium is reached.
Step-by-Step Methodology
-
Preparation:
-
Weigh approx. 1-2 mg of solid compound into a glass vial.
-
Add 500
L of buffer (e.g., PBS pH 7.4 or SGF pH 1.2). Note: Ensure excess solid remains visible (saturated suspension).[1]
-
-
Incubation:
-
Seal vials tightly.
-
Shake at 300 rpm at 25°C for 24 hours .
-
-
Phase Separation:
-
Filtration: Use a PVDF 0.45
m syringe filter (pre-saturated with buffer to prevent drug adsorption). -
Alternative: Centrifuge at 10,000 rpm for 10 minutes.
-
-
Quantification:
-
Calculation:
[1]
Workflow Visualization
Figure 2: Thermodynamic Shake-Flask workflow ensuring saturation and accurate quantification.
Critical Analysis & Recommendations
-
Select the Right Ring Size:
-
Spiro[3.3]heptane: Best balance of stability and solubility. The 90° bond angles are strained but stable enough for drug candidates.
-
Spiro[2.5]octane: Useful for specific vector targeting but the cyclopropane ring can introduce metabolic liabilities (CYP inhibition) or acid instability.
-
-
Watch the pKa:
-
Azaspirocycles are often more basic than their open-chain counterparts due to reduced steric hindrance around the nitrogen lone pair.[1] This can lead to higher solubility in acidic media (stomach) but potential precipitation in the intestine (pH 6.8). Always measure LogD at pH 7.4.
-
-
Synthetic Accessibility:
-
While historically difficult to synthesize, recent advances (e.g., from reagents provided by Enamine) have made 2-azaspiro[3.3]heptane salts readily available as building blocks, lowering the barrier to entry.
-
References
-
Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed.[5] Link
-
Benedetti, E., & Micouin, L. (2024).[6] Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery.[6][7][8] Link[1]
-
Enamine Ltd. (2024). Shake-Flask Aqueous Solubility Assay Protocols. Enamine.net. Link
-
Prysiazhniuk, K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Link[1]
- Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard Text for Solubility Protocols).
Sources
- 1. 1341456-21-0|1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane|BLD Pharm [bldpharm.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. 6-Azaspiro[2.5]octane | C7H13N | CID 22417173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - HitGen OpenDEL™ [opendelcommunity.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of azaspiro[3.5]nonane and azaspiro[3.3]heptane in SAR
Executive Summary: The "Spiro Switch"
In modern drug discovery, the transition from flat, aromatic scaffolds to three-dimensional (3D), Fsp³-rich architectures is a dominant strategy to improve physicochemical properties and escape patent space—a concept widely known as "Escaping Flatland."[1]
This guide compares two critical spirocyclic scaffolds: Azaspiro[3.5]nonane and Azaspiro[3.3]heptane .[1]
-
The 2-Azaspiro[3.3]heptane is the "compact rigidifier." It is often used to replace piperidine or piperazine to lower lipophilicity (LogD), reduce basicity (pKa), and introduce novel exit vectors.
-
The 7-Azaspiro[3.5]nonane is the "volumetric spacer." It mimics the steric bulk of piperidine but introduces a spiro-twist that disrupts planarity, often improving solubility and metabolic stability without significantly altering the electronic properties of the amine.
Structural & Physicochemical Profiling
The choice between these two scaffolds fundamentally alters the molecule's shape and electronic distribution. The data below assumes the most common isomers: 2-azaspiro[3.3]heptane (nitrogen in the 4-membered ring) and 7-azaspiro[3.5]nonane (nitrogen in the 6-membered ring).
Table 1: Head-to-Head Property Comparison
| Feature | 2-Azaspiro[3.3]heptane | 7-Azaspiro[3.5]nonane | Impact on SAR |
| Ring Size | 4,4-spirocycle | 4,6-spirocycle | [3.3] is significantly smaller; [3.5] matches piperidine volume. |
| Basicity (pKa) | ~9.0 – 9.5 (Lower) | ~10.5 – 11.1 (Higher) | [3.3] has lower pKa due to ring strain (increased s-character of N lone pair). Useful for improving permeability. |
| Lipophilicity (LogD) | Lowers LogD | Moderate (Higher than [3.3]) | [3.3] is the superior choice for reducing lipophilicity efficiency (LipE) penalties. |
| Exit Vectors | Linear (180°), Rigid | Twisted/Orthogonal | [3.3] acts as a linear spacer. [3.5] introduces a "kink" or twist. |
| Metabolic Stability | High (Strain prevents oxidation) | Moderate to High | [3.5] protects the N-center via steric bulk; [3.3] relies on electronic deactivation. |
| Synthetic Difficulty | High (Specialized reagents) | Moderate (Standard alkylation) | [3.3] often requires chlorosulfonyl isocyanate (CSI). |
Mechanism of Action: The pKa Effect
The 2-azaspiro[3.3]heptane exhibits a lower pKa compared to the [3.5] analog or standard piperidine. In the strained 4-membered azetidine ring, the bond angles are compressed (~90°). To accommodate this, the carbon-nitrogen bonds utilize orbitals with higher p-character, forcing the nitrogen lone pair into an orbital with higher s-character . Electrons in s-orbitals are held closer to the nucleus, making them less available for protonation.
-
Application: If your lead compound suffers from hERG liability (often driven by high basicity) or poor passive permeability, switching to the [3.3] scaffold can mitigate these issues without losing the amine functionality.
Decision Logic: Scaffold Selection Workflow
The following decision tree illustrates when to deploy which scaffold during Lead Optimization.
Caption: Logical workflow for selecting between [3.3] and [3.5] spirocycles based on geometric and physicochemical constraints.
Synthetic Accessibility & Protocols
A major barrier to adopting spirocycles is the perceived synthetic difficulty. While [3.5] systems can often be made via standard cyclization, [3.3] systems require specific "ring-construction" tactics.
A. Synthesis of 2-Azaspiro[3.3]heptane (The Graf Route)
The most robust method involves the [2+2] cycloaddition of methylene cyclobutane with Graf’s Isocyanate (chlorosulfonyl isocyanate, CSI).
Protocol 1: Preparation of 2-Azaspiro[3.3]heptan-1-one (Intermediate)
-
Reagents: Methylene cyclobutane (1.0 eq), Chlorosulfonyl isocyanate (1.2 eq), Diethyl ether (anhydrous).
-
Cycloaddition: Cool ether solution of methylene cyclobutane to 0°C. Add CSI dropwise. Stir for 2h (exothermic).
-
Reduction: The resulting N-chlorosulfonyl-beta-lactam is unstable. Slowly add to a suspension of Red-Al or LiAlH4 in THF to effect both the removal of the sulfonyl group and the reduction of the lactam to the amine.
-
Workup: Fieser workup (Water, 15% NaOH, Water). Extract with DCM.[2]
-
Yield: Typically 40-60% overall.
B. Synthesis of 7-Azaspiro[3.5]nonane (The Alkylation Route)
This scaffold is accessible via double alkylation, often starting from a piperidine precursor.
Protocol 2: Construction via Bis-Alkylation
-
Precursor: Ethyl piperidine-4-carboxylate (protected N-Boc).
-
Alkylation: Treat with LHMDS (2.2 eq) at -78°C to generate the enolate.
-
Electrophile: Add 1-bromo-3-chloropropane (or similar di-electrophile).
-
Cyclization: Warm to RT. The intramolecular cyclization forms the spiro-ring.
-
Note: This forms the carbocyclic spiro ring on the piperidine. If 7-azaspiro[3.5] is needed where the spiro ring is the 4-membered ring, one typically starts with cyclobutanone and performs a Robinson annulation-type sequence or uses a bis(2-chloroethyl)amine cyclization on a cyclobutane gem-diester.
Case Studies in Drug Design
Case Study 1: Bupivacaine Analogs (Patent Busting & Potency)
-
Context: Bupivacaine is a local anesthetic with a piperidine core.
-
Modification: Researchers replaced the piperidine ring with 2-azaspiro[3.3]heptane .[1][2]
-
Result: The analog maintained anesthetic potency but significantly altered the IP landscape. The lower pKa of the [3.3] system slightly altered the onset of action (faster diffusion into nerve membranes due to higher fraction of neutral species).
-
Reference: Kirichok et al., French-Ukrainian Journal of Chemistry, 2023.[2]
Case Study 2: Sonrotoclax (BGB-11417) – Bcl-2 Inhibitor
-
Context: Improving potency and selectivity over Bcl-xL compared to Venetoclax.
-
Modification: Incorporation of a 7-azaspiro[3.5]nonane linker.
-
Result: The [3.5] system provided the necessary "bulk" to fill the hydrophobic pocket of Bcl-2, which the smaller [3.3] system could not fill. The spiro-twist oriented the exit vectors to maximize interactions with the P2 pocket.
-
Reference: Qin et al., J. Med. Chem., 2022.[3]
Metabolic Stability Pathways
The metabolic fate of these spirocycles differs. The [3.3] system is resistant to N-dealkylation due to steric strain preventing the formation of the iminium ion intermediate. The [3.5] system behaves more like a hindered piperidine.
Caption: Comparative metabolic stability.[4] [3.3] systems resist oxidation due to the high energy barrier of forming a double bond (iminium) in a strained 4-membered ring.
References
-
Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition. Link
-
Kirichok, A. A., & Yegorova, T. (2023).[2] "Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design." French-Ukrainian Journal of Chemistry. Link
-
Prysiazhniuk, K., et al. (2024). "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition. Link
-
Qin, L., et al. (2022).[3] "Discovery of BGB-11417 (Sonrotoclax): A Potent and Selective Bcl-2 Inhibitor." Journal of Medicinal Chemistry. (Referenced via clinical data summaries).
- Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie. (Foundational work on spiro-scaffold properties).
Sources
Beyond Flatland: Assessing the ADME Profile of Azaspiro[3.5]nonane Scaffolds
Executive Summary
In modern medicinal chemistry, the "escape from flatland" is more than a trend; it is a survival strategy for drug candidates. The azaspiro[3.5]nonane moiety has emerged as a critical bioisostere for the traditional piperidine ring. By introducing a spirocyclic quaternary carbon, this scaffold increases the fraction of sp3-hybridized carbons (
This guide objectively compares the ADME (Absorption, Distribution, Metabolism, Excretion) performance of azaspiro[3.5]nonane against its planar counterparts (piperidines) and other spirocyclic analogs. It provides actionable data and validated protocols for assessing these moieties in early discovery.
The Physicochemical Advantage: Structure-Property Relationships
The primary driver for adopting azaspiro[3.5]nonane is the modulation of physicochemical properties without sacrificing potency.
1.1 The
Impact
Traditional aromatic or planar aliphatic rings (like piperidine) often suffer from poor solubility due to efficient crystal packing. The azaspiro[3.5]nonane introduces a "kink" in the molecular geometry. This orthogonality disrupts crystal lattice energy, significantly enhancing aqueous solubility.
1.2 Vectorization and Basicity
Unlike a simple methyl-substitution on a piperidine, the spiro-fusion of a 4-membered ring (azetidine or cyclobutane derivative) to a 6-membered ring creates defined exit vectors for substituents.
-
Basicity (
): The inductive effect of the spiro-center can modulate the basicity of the secondary amine. Lowering the (typically by 0.5–1.0 log units compared to piperidine) reduces lysosomal trapping and phospholipidosis risk while maintaining sufficient basicity for target engagement.
Table 1: Comparative Physicochemical Profile
| Property | 4-Phenylpiperidine (Baseline) | Azaspiro[3.5]nonane (Target) | Impact on Drugability |
| Geometry | Planar / Chair | Rigid 3D Spirocyclic | Higher selectivity; reduced entropy penalty. |
| Low | High | Correlates with lower attrition rates. | |
| LogD (7.4) | High (Lipophilic) | Moderate | Improved solubility; reduced non-specific binding. |
| Solubility | Low | High | Better oral bioavailability. |
| Metabolic Soft Spots | C-4 Position (Oxidation) | Blocked by Quaternary C | Increased |
Metabolic Stability: The "Metabolic Blocking" Effect
The most significant ADME advantage of the azaspiro[3.5]nonane scaffold is its resistance to Cytochrome P450 (CYP) mediated oxidation.
2.1 Mechanism of Stability
In a standard piperidine ring, the C-4 position is a "metabolic soft spot," highly susceptible to hydroxylation. By replacing the C-4 carbon with the spiro-quaternary center of the azaspiro[3.5]nonane, this oxidation site is sterically hindered and chemically deactivated.
2.2 Comparative Clearance Data
The following data illustrates the intrinsic clearance (
Table 2: Human Liver Microsome (HLM) Stability Comparison
| Scaffold Type | Classification | ||
| Piperidine Analog | > 40.0 | < 15 | High Clearance (Unstable) |
| Cyclohexyl Analog | 27.7 | 25 | Moderate Clearance |
| Azaspiro[3.5]nonane | < 11.5 | > 60 | Low Clearance (Stable) |
| Verapamil (Control) | 26.7 | 26 | Moderate Control |
Data Source: Synthesized from Benchchem comparative studies and NIH PubChem bioassay data [1, 2].
Safety Pharmacology: The hERG Liability
A critical failure point for basic amines is the inhibition of the hERG potassium channel, leading to QT prolongation and cardiotoxicity.
-
The Problem: Flexible piperidines can adopt conformations that perfectly fit the hERG pore, often driven by
-cation interactions between the basic amine and aromatic residues in the channel. -
The Spiro Solution: The rigid bulk of the azaspiro[3.5]nonane often clashes with the hERG pore walls. Furthermore, the altered vector of the amine lone pair reduces the affinity for the channel's binding site.
-
Evidence: Studies on local anesthetics (bupivacaine analogs) showed that replacing the piperidine with a spirocycle reduced cardiotoxicity significantly while maintaining efficacy [4].[3]
Visualizing the ADME Logic
The following diagram illustrates the decision logic and structural impact of the azaspiro scaffold.
Caption: Structural evolution from piperidine to azaspiro[3.5]nonane and the resulting downstream improvements in ADME parameters.
Detailed Experimental Protocols
To validate these properties in your own lab, use the following self-validating protocols.
Protocol A: Microsomal Stability Assay (Determination of
)
Objective: Quantify the metabolic stability of the azaspiro compound compared to a piperidine control.
Reagents:
-
Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Workflow:
-
Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (final conc. 1
M). Incubate at 37°C for 5 min.-
Why? Ensures temperature equilibrium and non-specific protein binding equilibrium before metabolism starts.
-
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L Ice-cold Stop Solution.-
Critical Step: The ratio of 1:3 (Sample:ACN) is vital to precipitate proteins fully and stop CYP activity instantly.
-
-
Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines ( ). Calculate using:
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: Assess passive permeability changes caused by the spiro-modification.
Workflow:
-
Donor Plate: Prepare 10 mM stock of Azaspiro compound in DMSO. Dilute to 50
M in PBS (pH 7.4). Add 200 L to donor wells. -
Acceptor Plate: Add 300
L of PBS to acceptor wells. -
Membrane: Coat the PVDF filter of the acceptor plate with 5
L of 1% lecithin in dodecane.-
Self-Validation: Ensure the membrane appears translucent. Opaque spots indicate insufficient coating (leakage risk).
-
-
Incubation: Sandwich the plates and incubate for 18 hours at room temperature in a humidity chamber.
-
Quantification: Measure concentration in both Donor and Acceptor wells via UV-Vis or LC-MS. Calculate
(Apparent Permeability).
References
-
Benchchem. (2025).[4] A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. Retrieved from
-
Benchchem. (2025).[4] Navigating Metabolic Hurdles: A Comparative Guide to the In Vitro Stability of 2-Oxaspiro[3.5]nonane-7-methanamine. Retrieved from
-
National Institutes of Health (NIH). (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C.[5] Bioorg Med Chem. Retrieved from
-
ChemRxiv. (2025). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. Retrieved from
-
PharmaBlock. (2024).[6] Spirocyclic Piperidines in Drug Discovery: Whitepaper.[7] Retrieved from
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. img01.pharmablock.com [img01.pharmablock.com]
Safety Operating Guide
2-Azaspiro[3.5]nonan-7-ol proper disposal procedures
Senior Application Scientist Guide: 2-Azaspiro[3.5]nonan-7-ol Disposal Protocols
Executive Summary & Chemical Context
This compound is a high-value bifunctional spirocyclic building block used extensively in medicinal chemistry to modulate lipophilicity and metabolic stability in drug candidates.[1][2][3] As a secondary amine and secondary alcohol, it presents specific handling challenges typical of basic organic scaffolds.[2][3]
While often chemically stable, its disposal requires strict adherence to organic amine protocols to prevent environmental contamination and ensure regulatory compliance (RCRA/EPA).[3] This guide replaces generic advice with a specific, field-validated workflow for researchers handling milligram-to-gram scale quantities.
Hazard Identification & Physicochemical Profile
Before disposal, you must validate the state of your material.[2][3][4] Most commercially available forms of this spirocycle are supplied as hydrochloride salts (solids) or viscous free-base oils .[1][2][3]
Table 1: Physicochemical & Hazard Profile
| Parameter | Specification / Hazard Class | Operational Implication |
| Functional Groups | Secondary Amine ( | Basic character; incompatible with strong acids/oxidizers.[1][2][3] |
| Physical State | Solid (Salt) or Viscous Liquid (Free Base) | Determines waste stream (Solid vs. Liquid Organic).[1][2][3] |
| GHS Classification | Warning | Handle with standard PPE (Nitrile gloves, safety glasses).[1][2][3] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.)[1][2][3][5][6] | Avoid dust generation; do not wash down sink.[1][2][3] |
| Flash Point | Combustible but not highly flammable.[1][2][3] | |
| Reactivity | Stable under normal conditions. | Exothermic reaction with strong acids.[1][2][3] |
Strategic Disposal Protocol
Core Directive: The primary disposal method for this compound is high-temperature incineration via a licensed chemical waste contractor.[1][2][3] Under no circumstances should this compound be discharged into municipal wastewater systems due to potential aquatic toxicity associated with spirocyclic amines.[1][2][3]
Workflow A: Solid Waste (Pure Substance or Salt Forms)
Applicable for: Expired solids, spill cleanup residues, and reaction byproducts.[3]
-
Segregation: Place the solid material into a wide-mouth high-density polyethylene (HDPE) jar labeled "Non-Halogenated Organic Solids."
-
Note: If the material is a hydrochloride or triflate salt, it technically contains halogens, but most waste streams accept amine salts in the general organic solid stream unless strictly separated by your facility.[3] Best Practice: Check if your facility requires "Halogenated Solids" segregation.[1][2][3]
-
-
Labeling: Affix a hazardous waste tag. Clearly write:
-
Secondary Containment: Store the jar in a secondary bin to prevent tipping or leakage until pickup.
Workflow B: Liquid Waste (Solutions & Mother Liquors)
Applicable for: Reaction mixtures, HPLC fractions, or free-base oils.[1][2][3]
-
Solvent Compatibility Check:
-
pH Check: Ensure the solution pH is between 5 and 9. If the solution is highly acidic (from workup), neutralize carefully with Sodium Bicarbonate before adding to the organic waste drum to prevent exothermic reactions in the drum.[3]
-
Transfer: Pour into the appropriate carboy using a funnel. Do not overfill (leave 10% headspace).
Workflow C: Contaminated Packaging (Vials & Syringes)
-
Empty Vials: If the vial contains residual solid, triple rinse with a minimal amount of methanol.[2][3] Add the rinsate to the Liquid Organic Waste .
-
Glass Disposal: Place the triple-rinsed vial into the Glass/Sharps container. Deface the label to prevent confusion.
-
Heavily Contaminated: If the vial cannot be cleaned, cap it tightly and dispose of the entire vial as Solid Chemical Waste (Workflow A).[2][3]
Visualization: Decision Matrix & Spill Response
Figure 1: Waste Stream Decision Matrix
This logic gate ensures you select the correct waste stream based on the physical form and solvent system.[2][3]
Caption: Operational logic for categorizing spirocyclic amine waste. Always prioritize solvent composition for liquid waste classification.
Figure 2: Spill Cleanup Workflow
Immediate actions for benchtop spills (
Caption: Rapid response protocol for minor laboratory spills.
Regulatory & Compliance Framework
-
RCRA Classification (USA): This compound is not P-listed or U-listed specifically.[1][2][3] However, it falls under the "characteristic" waste definition if ignitable (D001) or reactive.[3] It is generally classified as Non-Regulated Organic Waste unless mixed with listed solvents.[1][2][3]
-
European Waste Catalogue (EWC): Assign code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21955284, 2-Oxa-7-azaspiro[3.5]nonane (Analogous Structure).[1][2][3] Retrieved from [Link][1][2][3]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][3] National Academies Press (US).[1][2][3] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[1][2][3][7] Retrieved from [Link][1][2][3]
Sources
- 1. 7-Oxa-2-azaspiro(3.5)nonane | C7H13NO | CID 21030011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Oxa-7-azaspiro[3.5]nonane | C7H13NO | CID 21955284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.cn [capotchem.cn]
- 4. merckmillipore.com [merckmillipore.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
